Gelsevirine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |
InChI Key |
SSSCMFCWHWCCEH-MTYPYGCKSA-N |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Gelsevirine Alkaloids: A Technical Guide to Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine, a prominent monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. We delve into its recently elucidated role as a specific inhibitor of the stimulator of interferon genes (STING) pathway, offering potential therapeutic avenues for inflammatory diseases. Furthermore, this document details the modulatory effects of this compound on inhibitory neurotransmitter receptors, specifically glycine (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided, alongside a summary of its quantitative data in structured tables and visualizations of key signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is classified as a gelsemine-type monoterpenoid indole alkaloid.[1] Its complex polycyclic structure features an oxindole core fused to a cage-like framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H24N2O3 | [2] |
| Molecular Weight | 352.43 g/mol | [2] |
| Exact Mass | 352.1787 | [2] |
| Elemental Analysis | C, 71.57; H, 6.86; N, 7.95; O, 13.62 | [2] |
| CAS Number | 38990-03-3 | [2] |
Table 2: 1H and 13C NMR Spectral Data for this compound (CDCl3)
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, J in Hz) |
| 2 | 178.9 | - |
| 3 | 75.3 | - |
| 3a | 51.5 | 2.55 (m) |
| 4 | 129.0 | 7.18 (d, 7.5) |
| 5 | 123.5 | 7.28 (t, 7.5) |
| 6 | 129.8 | 6.95 (t, 7.5) |
| 7 | 109.8 | 6.85 (d, 7.5) |
| 7a | 142.5 | - |
| 1' | - | - |
| 2' | 61.2 | 3.30 (m) |
| 3' | 35.8 | 2.10 (m) |
| 3a' | 54.2 | 2.35 (m) |
| 4' | 85.1 | 4.15 (d, 5.0) |
| 5' | 49.8 | 2.05 (m) |
| 6' | 28.5 | 1.80 (m), 1.95 (m) |
| 7' | 68.2 | 4.05 (m) |
| 8' | 46.5 | 2.65 (m) |
| 8a' | 53.1 | 2.25 (m) |
| N1-OCH3 | 64.5 | 3.95 (s) |
| N4'-CH3 | 43.2 | 2.45 (s) |
| 19 | 139.5 | 5.85 (ddd, 17.0, 10.5, 8.0) |
| 20 | 115.8 | 5.25 (d, 17.0), 5.20 (d, 10.5) |
| 21 | - | - |
Note: NMR data is compiled from typical values for this compound and related compounds. Specific values may vary slightly between different experimental conditions and publications.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (rel. int.) | Reference |
| [M]+ | 352 (24) | [3] |
| [M-OCH3]+ | 321 (75) | [3] |
| 122 (100) | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with recent research highlighting its potent anti-inflammatory and neuromodulatory effects.
Inhibition of the STING Signaling Pathway
This compound has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) pathway.[4] STING is a crucial component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response through the production of type I interferons and other cytokines.[4] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.
This compound inhibits STING signaling by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and dimerization.[4] This action blocks the downstream phosphorylation of TBK1 and IRF3, key steps in the inflammatory cascade.[4] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[4]
Modulation of Glycine and GABAA Receptors
This compound also acts as a modulator of inhibitory neurotransmitter receptors in the central nervous system (CNS), specifically glycine receptors (GlyRs) and GABAA receptors (GABAARs).[5] These ligand-gated ion channels are critical for regulating neuronal excitability.
Studies have shown that this compound can inhibit GlyRs composed of α1, α2, and α3 subunits.[5] The inhibition of α1 GlyRs by this compound has been quantified with an IC50 value of 40.6 ± 8.2 μM.[5] This interaction is thought to contribute to some of the neurological effects observed with Gelsemium alkaloids. Similarly, this compound has been shown to inhibit GABAA receptors.[5]
Table 4: Inhibitory Activity of this compound on Glycine Receptors
| Receptor Subtype | IC50 (µM) | Reference |
| α1 GlyR | 40.6 ± 8.2 | [5] |
| α2 GlyR | Not explicitly quantified | [5] |
| α3 GlyR | Inhibition observed | [5] |
Experimental Protocols
Isolation and Purification of this compound
A common method for the isolation and purification of this compound from Gelsemium elegans is high-speed counter-current chromatography (HSCCC).
Protocol:
-
Extraction: The dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.5N H2SO4). The acidic extract is then basified with a base (e.g., NH4OH) and extracted with an organic solvent (e.g., chloroform). The organic extract is concentrated to yield the crude alkaloid mixture.
-
HSCCC Separation:
-
Two-phase solvent system: A mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v) is prepared and equilibrated. The upper and lower phases are separated.
-
HSCCC Operation: The HSCCC column is filled with the upper phase as the stationary phase. The crude alkaloid extract, dissolved in a small volume of the lower phase, is injected into the column. The lower phase is then pumped through the column as the mobile phase at a defined flow rate.
-
Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the this compound-containing fractions is determined by High-Performance Liquid Chromatography (HPLC).
-
Structure Confirmation: The structure of the purified this compound is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-NMR, and 13C-NMR spectroscopy.[3]
In Vitro Anti-Inflammatory Assays (STING Pathway)
3.2.1. STING Dimerization Assay
-
Cell Culture and Treatment: Raw264.7 macrophage cells are pretreated with this compound (e.g., 10 μM) for 6 hours. The cells are then stimulated with a STING agonist, such as 2'3'-cGAMP (e.g., 5 μg/ml), for 1-2 hours.
-
Cell Lysis: Cells are lysed in a native lysis buffer containing a protease inhibitor cocktail.
-
Native-PAGE and Immunoblotting: Cell lysates are mixed with a native loading buffer and run on a native polyacrylamide gel. The proteins are then transferred to a PVDF membrane and immunoblotted with an anti-STING antibody to visualize STING monomers and dimers.
3.2.2. Biotin Pulldown Assay
-
Cell Lysis: HEK293T cells are harvested and lysed. The supernatant is collected after centrifugation.
-
Incubation: The cell lysate is incubated with biotinylated this compound (biotin-GS) or biotin as a control overnight at 4°C.
-
Pulldown: Streptavidin-conjugated agarose beads are added to the lysates and incubated for an additional 2 hours.
-
Washing and Elution: The beads are washed, and the bound proteins are eluted.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an anti-STING antibody to detect the interaction between this compound and STING.
Electrophysiological Recordings of Glycine and GABAA Receptors
3.3.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant receptors.
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired GlyR or GABAAR subunits (e.g., α1 GlyR) using a suitable transfection reagent (e.g., Lipofectamine).
3.3.2. Whole-Cell Patch-Clamp Recordings
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A giga-seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: Glycine or GABA, along with this compound at various concentrations, are applied to the cells using a rapid perfusion system.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The effect of this compound on the agonist-evoked currents is analyzed to determine IC50 values.
Conclusion
This compound is a structurally complex monoterpenoid indole alkaloid with significant therapeutic potential. Its well-characterized inhibitory effect on the STING signaling pathway positions it as a promising lead compound for the development of novel anti-inflammatory agents. Furthermore, its modulatory activity on key inhibitory neurotransmitter receptors in the CNS warrants further investigation for potential applications in neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of this compound.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine's Mechanism of Action in Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, sepsis-associated encephalopathy (SAE), and neurodegenerative diseases.[1][2] The activation of resident immune cells in the central nervous system (CNS), particularly microglia, plays a central role in initiating and propagating the inflammatory cascade that leads to neuronal damage.[3] Gelsevirine, an alkaloid derived from Gelsemium elegans Benth., has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties.[4][5] This technical guide provides an in-depth analysis of the core mechanisms through which this compound mitigates neuroinflammation, focusing on its molecular targets and signaling pathways.
Core Mechanisms of Action
This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways in microglia. The two most well-documented mechanisms are the inhibition of the JAK2-STAT3 pathway and the STING signaling pathway.
Inhibition of the JAK2-STAT3 Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses.[6] In the context of neuroinflammation, the JAK2-STAT3 axis is pivotal for microglial activation and the subsequent production of pro-inflammatory mediators.[6]
This compound has been shown to directly interact with and inhibit the kinase activity of JAK2.[5][7] This inhibition prevents the phosphorylation and activation of STAT3.[7] As a result, the translocation of phosphorylated STAT3 to the nucleus is blocked, leading to a significant downregulation of target inflammatory genes, including those for TNF-α, IL-6, and iNOS.[5][6] Molecular docking, kinase inhibition assays, and thermal shift assays have confirmed the direct binding of this compound to JAK2.[5][7] The functional consequence of this inhibition is a reduction in the over-activity of microglia, decreased production of inflammatory cytokines and reactive oxygen species (ROS), and ultimately, neuroprotection in models of ischemic stroke.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 4. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 7. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Gelsevirine on Inhibitory Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine, a prominent indole alkaloid derived from the Gelsemium genus, has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with inhibitory receptors. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams. The information collated herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.
Introduction
Fast inhibitory neurotransmission in the central nervous system (CNS) is primarily mediated by glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition, and their modulation presents a key strategy for therapeutic intervention in a range of neurological disorders. Additionally, the innate immune signaling protein, Stimulator of Interferon Genes (STING), functions as a critical inhibitory checkpoint in inflammatory pathways. This compound has emerged as a modulator of both classical inhibitory neurotransmitter receptors and the STING pathway, highlighting its potential for broader therapeutic applications.
Interaction with Glycine Receptors (GlyRs)
This compound has been identified as an inhibitor of GlyRs. Electrophysiological studies have demonstrated that this compound inhibits glycine-activated currents in a concentration-dependent manner across different GlyR subunits.
Quantitative Data: Inhibition of Glycine Receptors
The inhibitory potency of this compound on various GlyR subtypes has been quantified through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor Subunit | This compound IC50 (µM) | Reference |
| α1 GlyR | 40.6 ± 8.2 | [1][2] |
| α2 GlyR | Similar to α1 | [1][2] |
| α3 GlyR | Similar to α1 | [1][2] |
Mechanism of Action at Glycine Receptors
Studies utilizing chimeric and mutated GlyRs have indicated that the extracellular domain and residues within the orthosteric (agonist-binding) site are critical for the inhibitory effects of this compound[1][2]. This suggests that this compound may act as a competitive antagonist or a negative allosteric modulator that binds to a site overlapping with the glycine binding pocket.
Signaling Pathway
Glycine receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). Upon binding of the agonist glycine, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound inhibits this process, thereby reducing the inhibitory tone.
Interaction with GABA-A Receptors
While other Gelsemium alkaloids, such as koumine, have been shown to inhibit GABA-A receptors, and gelsemine acts as a negative modulator, current research does not provide conclusive evidence for a direct modulatory effect of this compound on GABA-A receptors[1][2][3][4]. A comprehensive study on the molecular pharmacology of four major Gelsemium indole alkaloids on inhibitory receptors did not report a significant effect of this compound on GABA-A receptors, while noting the effects of other tested alkaloids[1][2]. Therefore, based on the available literature, it is inferred that this compound does not significantly modulate GABA-A receptor function under the conditions tested in these studies.
Interaction with the STING Signaling Pathway
Recent studies have unveiled a novel role for this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. STING is a key mediator of the innate immune response to cytosolic DNA.
Quantitative Data: Inhibition of STING Signaling
This compound has been shown to bind directly to STING and inhibit its downstream signaling.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 27.6 µM | |
| IC50 (IFN-β expression) | 0.766 µM |
Mechanism of Action as a STING Inhibitor
This compound inhibits STING signaling through a dual mechanism:
-
Competitive Binding: It binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the endogenous ligand cGAMP and locking STING in an inactive conformation.
-
Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.
Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound intervenes in this pathway by directly targeting STING.
Experimental Protocols
Electrophysiology for Glycine Receptor Inhibition
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human GlyR α subunits (α1, α2, or α3).
-
Whole-Cell Patch-Clamp Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 EGTA (pH 7.2).
-
Recording: Cells are voltage-clamped at a holding potential of -60 mV. Glycine is applied at its EC₅₀ concentration to elicit a baseline current. This compound is then co-applied with glycine at various concentrations to determine the extent of inhibition.
-
Data Analysis: The concentration-response curve for this compound inhibition is fitted with the Hill equation to determine the IC₅₀ value.
-
STING Inhibition Assays
This assay confirms the direct binding of this compound to STING.
-
Cell Lysate Preparation: HEK293T cells are transfected with a plasmid expressing HA-tagged STING. After 24 hours, cells are lysed.
-
Binding: The cell lysate is incubated with biotinylated this compound (biotin-GS) or biotin as a control.
-
Pull-Down: Streptavidin-conjugated agarose beads are added to the lysate to pull down biotinylated complexes.
-
Detection: The pulled-down proteins are separated by SDS-PAGE and immunoblotted with an anti-HA antibody to detect STING.
-
Competition: To confirm specificity, the binding of biotin-GS to STING is competed with an excess of non-biotinylated this compound or the natural STING agonist 2'3'-cGAMP.
This assay assesses the effect of this compound on STING activation.
-
Cell Treatment: Macrophage cell lines (e.g., Raw264.7) are pre-treated with this compound (e.g., 10 µM for 6 hours) and then stimulated with a STING agonist (e.g., 2'3'-cGAMP).
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Native PAGE: The cell lysates are run on a native polyacrylamide gel to separate protein complexes based on size and charge.
-
Immunoblotting: The proteins are transferred to a membrane and immunoblotted with an anti-STING antibody to visualize STING monomers and dimers. A decrease in the dimer-to-monomer ratio in the presence of this compound indicates inhibition of STING activation.
Conclusion
This compound exhibits a distinct pharmacological profile on inhibitory receptors. It is a moderately potent inhibitor of multiple glycine receptor subtypes, likely acting at or near the orthosteric binding site. In contrast, the current body of evidence suggests a lack of significant direct modulation of GABA-A receptors. Furthermore, this compound has been identified as a novel and specific inhibitor of the STING signaling pathway, acting through a dual mechanism of competitive binding and promotion of protein degradation. This multifaceted interaction with key inhibitory pathways in both the nervous and immune systems underscores the therapeutic potential of this compound and provides a strong rationale for its further investigation in the context of neurological and inflammatory disorders. This guide provides a foundational resource for researchers to design and interpret future studies on this compound and related compounds.
References
Gelsevirine: A Novel STING-Specific Inhibitor for the Management of Sepsis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge with high morbidity and mortality rates.[1] The innate immune system, while crucial for pathogen clearance, can trigger a catastrophic inflammatory cascade when overactivated. Recent research has identified the stimulator of interferon genes (STING) signaling pathway as a key driver of this detrimental inflammation in sepsis.[2] This has spurred the search for targeted STING inhibitors. Gelsevirine, a natural alkaloid, has emerged as a promising novel and specific inhibitor of STING.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in mitigating sepsis-associated inflammation.
Introduction: The Role of STING in Sepsis Pathophysiology
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) from pathogens or damaged host cells.[2][5] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6] While essential for antimicrobial defense, excessive STING activation during sepsis can lead to a cytokine storm, tissue damage, and multiple organ failure.[2][3] This makes STING an attractive therapeutic target for sepsis.
This compound's Mechanism of Action: A Dual Inhibitory Effect
This compound (GS) has been identified as a potent and specific inhibitor of the STING signaling pathway through a dual mechanism of action.[2][3]
-
Competitive Binding to the CDN-Binding Pocket: In silico docking analysis and surface plasmon resonance binding studies have demonstrated that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[2][3] This competitive binding locks STING in an inactive open conformation, preventing its dimerization and subsequent activation by its natural ligand, 2'3'-cGAMP.[2][3]
-
Promotion of K48-linked Ubiquitination and Degradation: this compound also induces the K48-linked ubiquitination and subsequent degradation of STING.[2][3] This is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[2][3] By promoting its degradation, this compound effectively reduces the cellular levels of STING protein available for signaling.
Preclinical Efficacy of this compound in Sepsis Models
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of sepsis, demonstrating significant anti-inflammatory effects and improved survival.
In Vitro Inhibition of STING-Mediated Inflammation
In macrophage cell lines (Raw264.7 and THP-1), this compound potently inhibited the induction of interferon and pro-inflammatory cytokines in response to various STING agonists, including 2'3'-cGAMP, interferon stimulatory DNA (ISD), and poly(dA:dT).[2][3]
| Cell Line | STING Agonist | Measured Cytokine | This compound Concentration | Inhibition |
| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | Ifnb1 mRNA | 10 µM | Significant reduction[4] |
| THP-1 | 2'3'-cGAMP (5 µg/ml) | IFNB1 mRNA | 10 µM | Significant reduction[4] |
| Raw264.7 | 2'3'-cGAMP, ISD, Poly(dA:dT) | Cxcl10, Il6 mRNA | 10 µM | Significant reduction[4] |
| THP-1 | 2'3'-cGAMP, ISD, Poly(dA:dT) | CXCL10, IL6 mRNA | 10 µM | Significant reduction[4] |
In Vivo Efficacy in a Murine Sepsis Model
In a cecal ligation and puncture (CLP)-induced sepsis model in mice, post-operative administration of this compound demonstrated significant therapeutic benefits.[3][7]
| Parameter | Treatment Group | Dosage | Outcome |
| Survival Rate | This compound | 10 mg/kg | Dose-dependently increased survival[2][7] |
| This compound | 20 mg/kg | Dose-dependently increased survival[2][7] | |
| Organ Damage | This compound | 10 or 20 mg/kg | Mitigated acute lung, liver, and kidney damage[2][7] |
| Inflammatory Markers | This compound | 10 or 20 mg/kg | Reduced serum levels of IL-6 and TNF-α[7] |
| STING Pathway Activation | This compound | 10 or 20 mg/kg | Downregulated STING expression and phosphorylation of TBK1 and p65 in lung tissue[2] |
Furthermore, studies on sepsis-associated encephalopathy (SAE) revealed that this compound treatment increased survival rates, ameliorated cognitive impairment, and inhibited glial cell activation and inflammation in the hippocampus of mice with SAE.[8] These protective effects were abolished in STING knockout mice, confirming the STING-dependent mechanism of this compound.[8]
Detailed Experimental Protocols
In Vitro STING Activation Assay
Objective: To assess the inhibitory effect of this compound on STING agonist-induced cytokine production in macrophages.
Cell Lines:
-
Raw264.7 (murine macrophage)
-
THP-1 (human monocytic)
Reagents:
-
This compound (purity >99.55%)
-
STING agonists: 2'3'-cGAMP, IFN stimulatory DNA (ISD), Poly(dA:dT)
-
Cell culture medium (DMEM/RPMI-1640) with 10% FBS
-
RNA extraction kit
-
qRT-PCR reagents
Protocol:
-
Seed Raw264.7 or THP-1 cells in 12-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 µM) for 6 hours.[4]
-
Stimulate the cells with a STING agonist (e.g., 5 µg/ml 2'3'-cGAMP) for 3 hours.[4]
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to measure the mRNA expression levels of target genes (Ifnb1, Cxcl10, Il6 for murine cells; IFNB1, CXCL10, IL6 for human cells).[4]
Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a polymicrobial sepsis model.
Animal Model:
-
2-month-old C57BL/6J mice[2]
Reagents:
-
This compound (for intraperitoneal administration)
-
Anesthetic (e.g., 2% isoflurane)[2]
Protocol:
-
Anesthetize mice with isoflurane.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
Administer this compound (10 or 20 mg/kg) or vehicle intraperitoneally 5 hours post-CLP surgery.[2]
-
Monitor survival rates over a specified period.
-
For mechanistic studies, sacrifice a cohort of mice 15 hours post-CLP.[7]
-
Collect blood, bronchoalveolar lavage fluid (BALF), and tissues (lung, liver, kidney) for analysis of inflammatory markers, organ damage, and STING pathway activation.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. Regulation of cGAS/STING signaling and corresponding immune escape strategies of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 8. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactive Properties of Gelsemium Monoterpenoid Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bioactive properties of Gelsemium monoterpenoid indole alkaloids. Gelsemium species, notoriously toxic plants, are a rich source of complex indole alkaloids with a diverse range of pharmacological activities.[1] These compounds have garnered significant interest in the scientific community for their potential as lead structures in drug discovery, particularly in the areas of oncology, neuropharmacology, and immunology.[2] This document summarizes the key bioactive properties, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Classification and Bioactive Profile
Gelsemium monoterpenoid indole alkaloids are broadly categorized into six main structural types: gelsedine, gelsemine, humantenine, koumine, sarpagine, and yohimbane.[1][3] These alkaloids exhibit a wide spectrum of biological effects, including anti-tumor, anti-inflammatory, analgesic, anxiolytic, and immunomodulatory properties.[2][4] The diverse pharmacological profile stems from their interaction with various molecular targets, most notably inhibitory neurotransmitter receptors.[5][6]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic and toxic properties of various Gelsemium alkaloids, providing a basis for structure-activity relationship studies and therapeutic index considerations.
Table 1: Cytotoxicity of Gelsemium Alkaloids (IC50)
| Alkaloid/Extract | Cell Line | Activity | IC50 Value | Citation |
| (+) Gelsemine | PC12 | Cytotoxic | 31.59 µM | [7] |
| (-) Gelsemine | PC12 | Non-cytotoxic | - | [7] |
| Methanol Extract | CaOV-3 (ovarian) | Cytotoxic | 5 µg/ml | [8] |
| Methanol Extract | MDA-MB-231 (breast) | Less cytotoxic | 40 µg/ml | [8] |
| Total Alkaloids | K562 (leukemia) | Cytotoxic | 49.07 µg/mL | [9] |
| Total Alkaloids | A549 (lung) | Cytotoxic | 63.98 µg/mL | [9] |
| Total Alkaloids | Hela (cervical) | Cytotoxic | 32.63 µg/mL | [9] |
| Total Alkaloids | PC-3 (prostate) | Cytotoxic | 82.24 µg/mL | [9] |
| Gelselegandine G | K562 (leukemia) | Moderately cytotoxic | 57.02 µM | [9] |
Table 2: Acute Toxicity of Gelsemium Alkaloids (LD50)
| Alkaloid/Extract | Animal Model | Route of Administration | LD50 Value | Citation |
| Total Alkaloids | Mice | Oral | 15 mg/kg | [6] |
| Total Alkaloids | Mice | Intraperitoneal | 4 mg/kg | [6] |
| Gelsenicine | Mice | Intraperitoneal | ~0.128 mg/kg | [10] |
| Gelsenicine | Rat | Intraperitoneal | ~0.26 mg/kg | [10] |
| Gelsenicine | Rat | Intravenous | 0.15 mg/kg | [10] |
| Koumine | Mice | Intraperitoneal | ~100 mg/kg | [10] |
| Humantenirine | Female Mice | - | 0.071 mg/kg | [11] |
| Humantenirine | Male Mice | - | 0.149 mg/kg | [11] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to evaluate the bioactive properties of Gelsemium alkaloids are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Gelsemium alkaloid or extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Acetic Acid-Induced Writhing Test for Analgesia
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[3][15][16][17][18]
Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[18] Analgesic compounds reduce the number of writhes.
Protocol:
-
Animal Acclimatization: Acclimate mice to the experimental environment.
-
Compound Administration: Administer the test alkaloid or a standard analgesic (e.g., diclofenac sodium) orally or via the desired route. A control group receives the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the control group.
Formalin Test for Nociception
The formalin test is a model of tonic chemical pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[11][19][20][21][22]
Principle: A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation (neurogenic pain), while the late phase (15-30 minutes) is associated with an inflammatory response.[22]
Protocol:
-
Animal Acclimatization: Acclimate mice or rats to the observation chambers.
-
Compound Administration: Administer the test alkaloid or a standard analgesic.
-
Formalin Injection: After the pre-treatment period, inject a small volume (e.g., 20 µL) of 1-5% formalin solution into the plantar surface of the hind paw.
-
Observation: Record the amount of time the animal spends licking or biting the injected paw during the early and late phases.
-
Data Analysis: Compare the licking/biting time between the treated and control groups for both phases to assess the analgesic effect.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic therapies.[1][2][5][23][24]
Principle: Immunization of susceptible strains of mice or rats with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response that leads to the development of arthritis, sharing immunological and pathological features with human rheumatoid arthritis.[2][23]
Protocol (Mouse Model):
-
Animal Selection: Use susceptible mouse strains such as DBA/1.
-
Primary Immunization: Emulsify chicken type II collagen in CFA. Inject the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Arthritis Assessment: Monitor the animals for the onset and severity of arthritis, typically starting around day 24-28. Score the paws based on erythema and swelling.
-
Compound Treatment: Administer the Gelsemium alkaloid daily, starting before or after the onset of arthritis, to evaluate its prophylactic or therapeutic effects.
-
Outcome Measures: In addition to clinical scores, assess paw thickness, histological changes in the joints, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or joint tissue.
Signaling Pathways and Mechanisms of Action
The bioactive properties of Gelsemium alkaloids are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Glycine Receptor-Mediated Analgesia and Anxiolysis
Gelsemine and koumine act as agonists at spinal glycine receptors (GlyR).[4] This activation leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR), which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[4][25][26] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission and producing analgesic and anxiolytic effects.[4]
Anti-inflammatory Mechanism of Koumine
Koumine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, koumine inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK (p38 and ERK) pathways.[27] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[27][28]
Conclusion and Future Directions
The monoterpenoid indole alkaloids from Gelsemium species represent a fascinating and pharmacologically rich class of natural products. Their diverse bioactivities, particularly their effects on the central nervous system and inflammatory processes, underscore their potential for therapeutic development. However, the inherent toxicity of many of these compounds presents a significant challenge. Future research should focus on elucidating the structure-activity relationships to design and synthesize novel analogs with improved therapeutic indices. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of safer and more efficacious drugs derived from these complex natural scaffolds.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 7. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. saspublishers.com [saspublishers.com]
- 17. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. criver.com [criver.com]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chondrex.com [chondrex.com]
- 24. chondrex.com [chondrex.com]
- 25. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Gelsevirine's Interaction with Glycine Receptor Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a principal indole alkaloid isolated from plants of the Gelsemium genus, has garnered scientific interest for its activity on inhibitory glycine receptors (GlyRs). These ligand-gated chloride channels are crucial for mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Dysfunction of GlyRs is implicated in various neurological disorders, making them a significant target for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with GlyR subunits, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Interaction with Glycine Receptor Subunits
This compound has been identified as an inhibitor of glycine receptors, with a preference for specific alpha subunits. Recent electrophysiological studies have provided quantitative data on its inhibitory potency.
| GlyR Subunit Composition | Ligand | Assay Type | Measured Parameter | Value (µM) | Reference |
| Homomeric α1 | This compound | Whole-cell Patch Clamp | IC50 | 40.6 ± 8.2 | [1] |
| Homomeric α2 | This compound | Whole-cell Patch Clamp | IC50 | Similar to α1 and α3 | [1] |
| Homomeric α3 | This compound | Whole-cell Patch Clamp | IC50 | Similar to α1 and α2 | [1] |
Note: While specific IC50 values for α2 and α3 subunits were not explicitly stated, the study indicated similar results to the α1 subunit and provided statistical comparisons. Further research is needed to determine the precise inhibitory concentrations for these subunits and for heteromeric GlyR configurations.
An in silico study employing molecular docking has also provided theoretical binding affinities of this compound for human GlyRα1β and GlyRα3 in both closed and open conformations. These computational predictions offer insights into the potential binding modes and energetics of the interaction.
| GlyR Subunit and State | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) | Reference |
| α1β (Closed) | -11.95 to -4.63 | Not Specified | [2] |
| α1β (Open) | -5.03 to -2.6 | Not Specified | [2] |
| α3 (Closed) | Not Specified | Not Specified | [2] |
| α3 (Open) | Not Specified | Not Specified | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Inhibition
This protocol is designed to measure the inhibitory effect of this compound on glycine-evoked currents in HEK293 cells transiently expressing specific GlyR α subunits.
1.1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect cells with plasmids encoding the desired human GlyR α subunit (α1, α2, or α3) using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.
-
Perform recordings 24-48 hours post-transfection.
1.2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 0.5 GTP, and 2 ATP. Adjust pH to 7.4 with CsOH.
-
Agonist and Antagonist Solutions: Prepare stock solutions of glycine and this compound in the external solution. Prepare a range of this compound concentrations to determine the IC50 value.
1.3. Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from transfected HEK293 cells at a holding potential of -60 mV.
-
Apply a sub-saturating concentration of glycine (e.g., EC20-EC50) to evoke a stable baseline current.
-
Co-apply varying concentrations of this compound with the glycine solution to measure the inhibition of the glycine-evoked current.
-
Ensure complete washout of this compound between applications to allow for receptor recovery.
1.4. Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound.
-
Normalize the inhibited current to the control glycine-evoked current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value and Hill coefficient.
In Silico Molecular Docking and Molecular Dynamics Simulation
This protocol outlines the computational approach to investigate the binding of this compound to GlyR subunits.
2.1. Protein and Ligand Preparation:
-
Obtain the three-dimensional structures of the target GlyR subunits (e.g., α1β and α3) from the Protein Data Bank (PDB).
-
Prepare the protein structures using software such as Maestro (Schrödinger), which includes adding hydrogens, assigning bond orders, and performing a restrained energy minimization using a force field like OPLS4.
-
Obtain the 3D structure of this compound and prepare it for docking, which involves generating possible conformations and assigning charges.
2.2. Molecular Docking:
-
Define the binding site on the GlyR, typically the orthosteric binding site at the interface between two subunits.
-
Perform molecular docking using software like Glide (Schrödinger) to predict the binding pose and affinity of this compound.
-
Analyze the docking results based on scoring functions (e.g., docking score) and visual inspection of the interactions between this compound and the receptor's amino acid residues.
2.3. Molecular Dynamics (MD) Simulation:
-
Take the best-ranked docked pose of the this compound-GlyR complex as the starting structure.
-
Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P) and ions to neutralize the system.
-
Perform MD simulations using software like GROMACS or AMBER. The simulation typically involves an initial energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand, and finally, a production run without restraints.
-
Analyze the trajectory from the production run to assess the stability of the this compound-GlyR complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions (e.g., hydrogen bonds) over time.
Signaling Pathways and Experimental Workflows
Glycine Receptor Signaling Pathway
The binding of glycine to its receptor opens a chloride-permeable channel, leading to an influx of Cl- ions and hyperpolarization of the postsynaptic membrane, which inhibits neuronal firing. This compound acts as an antagonist at this receptor, blocking the channel and preventing this inhibitory signal.
Caption: Glycine receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound's Effect on GlyR
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with glycine receptors.
Caption: Integrated experimental workflow for studying this compound-GlyR interaction.
References
Gelsevirine: A Novel Regulator of Microglia Activity in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, triggers a complex neuroinflammatory cascade in which microglia, the resident immune cells of the central nervous system, play a pivotal role.[1] While initially activated to clear cellular debris and promote tissue repair, prolonged and excessive microglial activation often exacerbates neuronal damage through the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors.[1] Consequently, therapeutic strategies aimed at modulating microglial activity represent a promising avenue for stroke treatment. Gelsevirine, an alkaloid derived from Gelsemium elegans, has emerged as a potential neuroprotective agent with potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in regulating microglia activity in the context of ischemic stroke, with a focus on its molecular mechanisms, experimental validation, and potential for therapeutic development.
Mechanism of Action: Targeting the JAK2-STAT3 Signaling Pathway
Research indicates that this compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3][4] In the pathophysiology of ischemic stroke, pro-inflammatory signals lead to the activation of JAK2, which in turn phosphorylates STAT3.[1][2] Phosphorylated STAT3 then translocates to the nucleus, where it upregulates the transcription of various pro-inflammatory genes, including those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).[1]
This compound has been shown to directly bind to and inhibit the kinase activity of JAK2.[1] This inhibition prevents the subsequent phosphorylation and activation of STAT3, thereby downregulating the expression of pro-inflammatory mediators and reducing neuroinflammation.[1][2][3][4] The critical role of this pathway was demonstrated in studies where the beneficial effects of this compound were abolished by the overexpression of a gain-of-function STAT3 mutant.[1][2][4]
Beyond the JAK2-STAT3 pathway, this compound has also been observed to modulate other signaling pathways involved in microglial activation, including the NFκB pathway, autophagy, and ROS-related signal pathways.[2]
Quantitative Data on the Efficacy of this compound
The neuroprotective and anti-inflammatory effects of this compound have been quantified in both in vivo and in vitro models of ischemic stroke.
In Vivo Efficacy in a Mouse Model of Ischemic Stroke
The therapeutic potential of this compound was evaluated in a transient middle cerebral artery occlusion (tMCAO) mouse model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome |
| Neurological Score | High (Severe Deficit) | Significantly Lower | Improved Neurological Function[2] |
| Infarct Volume | Large | Significantly Reduced | Neuroprotection[1][2] |
| Motor Function (Rotarod Test) | Impaired | Significantly Improved | Enhanced Motor Recovery[2] |
| Microglia Activation (Sholl Analysis) | High | Significantly Reduced | Attenuated Microglial Activation[2] |
| iNOS Expression in Microglia | High | Significantly Downregulated | Reduced Pro-inflammatory Marker[1] |
In Vitro Efficacy in Microglia Cell Models
The direct effects of this compound on microglia were assessed using BV2 cells and primary microglia cultures stimulated with lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD)-treated neurons (CM).
| Parameter | Stimulated Control | This compound Treatment | Outcome |
| BV2 Cell Proliferation (LPS-induced) | High | Significantly Downregulated | Anti-proliferative Effect[1][2] |
| BV2 Cell Proliferation (CM-induced) | High | Significantly Downregulated | Anti-proliferative Effect[1][2] |
| Inflammatory Factor Levels (LPS-induced) | High | Significantly Decreased | Reduced Pro-inflammatory Cytokine Release[1][2] |
| Inflammatory Factor Levels (CM-induced) | High | Significantly Decreased | Reduced Pro-inflammatory Cytokine Release[1][2] |
| STAT3 Phosphorylation (CM-induced) | High | Significantly Decreased | Inhibition of JAK2-STAT3 Pathway[1][3] |
| Nuclear Distribution of STAT3 (CM-induced) | High | Inhibited | Prevention of STAT3 Nuclear Translocation[1][3] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
-
Animal Model : Adult male C57BL/6 mice (8 weeks old) are used.[1]
-
Anesthesia : Mice are anesthetized with an appropriate anesthetic agent.
-
Occlusion : The middle cerebral artery is occluded for a specified duration (e.g., 1 hour) using a filament.
-
Reperfusion : The filament is withdrawn to allow for reperfusion.
-
This compound Administration : this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specific time point, for instance, 1 hour before tMCAO and again at the onset of reperfusion.[1]
-
Behavioral and Histological Analysis : Neurological function is assessed using scoring systems (e.g., Bederson score) and motor function tests (e.g., rotarod test).[2] Infarct volume is measured using TTC staining.[2] Microglia activation is analyzed through immunohistochemistry and Sholl analysis of the ischemic penumbra.[2]
In Vitro Microglia Activation Model
-
Cell Culture : BV2 microglial cells or primary microglia are cultured under standard conditions.
-
Stimulation : Cells are stimulated with lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD)-treated neurons (CM) to induce an inflammatory response.
-
This compound Treatment : this compound is added to the cell culture medium at various concentrations.
-
Cell Viability Assay : The cytotoxicity of this compound is assessed using assays such as the CCK8 assay.[1] this compound has shown no significant toxicity to primary neurons, astrocytes, or BV2 cells at concentrations as high as 100 μM.[1]
-
Analysis of Inflammatory Markers : The expression and release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are quantified using qRT-PCR and ELISA, respectively.[2]
-
Western Blot Analysis : The phosphorylation status of key signaling proteins, such as JAK2 and STAT3, is determined by Western blotting to elucidate the mechanism of action.[2]
-
Immunofluorescence : The subcellular localization of proteins like STAT3 is visualized using immunofluorescence staining.[1]
Visualizing the Molecular and Experimental Landscape
Signaling Pathways
Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate for ischemic stroke by effectively mitigating neuroinflammation through the targeted inhibition of microglial activation. Its primary mechanism of action via the JAK2-STAT3 signaling pathway is well-supported by both in vivo and in vitro data. The ability of this compound to reduce infarct volume, improve neurological outcomes, and suppress the production of pro-inflammatory mediators highlights its significant neuroprotective potential.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Pharmacokinetics and Pharmacodynamics : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in larger animal models.
-
Safety and Toxicology : A comprehensive evaluation of the long-term safety and potential toxicity of this compound is essential before it can be considered for human trials.
-
Combination Therapy : Investigating the synergistic effects of this compound with other neuroprotective or thrombolytic agents could lead to more effective treatment strategies for ischemic stroke.
-
Chronic Stroke Models : Evaluating the efficacy of this compound in the chronic phase of stroke is crucial to determine its potential to promote long-term recovery and brain repair.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine's impact on the central nervous system pathways
An In-depth Technical Guide to Gelsevirine's Impact on Central Nervous System Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a principal alkaloid isolated from plants of the Gelsemium genus, has emerged as a significant modulator of key signaling pathways within the central nervous system (CNS). Historically associated with the plant's toxicity, recent research has elucidated specific molecular interactions that position this compound as a compound of interest for therapeutic development, particularly in the context of neuroinflammation and neurological disorders. This technical guide provides a comprehensive overview of this compound's mechanisms of action, focusing on its inhibitory effects on the STING and JAK2-STAT3 neuroinflammatory pathways and its modulatory role on inhibitory glycine receptors. We present collated quantitative pharmacological data, detailed experimental methodologies from pivotal studies, and schematic diagrams of the core signaling pathways to offer a thorough resource for the scientific community.
Modulation of Neuroinflammatory Pathways
This compound demonstrates potent anti-inflammatory effects within the CNS, primarily through the direct inhibition of microglia-mediated signaling cascades.[1][2] Microglia, the resident immune cells of the brain, are critical players in the neuroinflammatory response following injury or disease, and their over-activation can be detrimental.[1] this compound's ability to intervene in these processes highlights its therapeutic potential in conditions such as ischemic stroke and sepsis-associated encephalopathy.[2][3]
Inhibition of the cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses.[4] Aberrant activation of this pathway in the CNS is linked to neuroinflammation.[4][5] this compound has been identified as a novel, specific inhibitor of STING.[6][7]
Mechanism of Action: this compound exerts its inhibitory effect on STING through a dual mechanism:
-
Competitive Binding: It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer, locking it in an inactive conformation and preventing its activation by natural ligands like 2'3'-cGAMP.[6][8]
-
Promotion of Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[6][8] This action is facilitated by the E3 ubiquitin ligase TRIM21.[4][6]
By blocking STING activation, this compound effectively suppresses the downstream phosphorylation of TBK1 and IRF3, as well as the activation of the NF-κB pathway, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines.[3][6][8] This mechanism is central to its protective effects in models of sepsis-associated encephalopathy, where it ameliorates cognitive impairment and reduces inflammation in the hippocampus by inhibiting microglial pyroptosis.[3]
Inhibition of the JAK2-STAT3 Signaling Pathway
In the context of ischemic stroke, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically JAK2-STAT3, is a critical driver of microglial activation and subsequent neuroinflammation.[1][2] this compound has been shown to be a potent inhibitor of this pathway.[1]
Mechanism of Action: this compound directly binds to JAK2, inhibiting its kinase activity.[1] This prevents the phosphorylation and activation of STAT3. As a result, STAT3 cannot dimerize and translocate to the nucleus, which blocks the transcription of its target genes, including a host of pro-inflammatory factors and enzymes responsible for producing reactive oxygen species (ROS).[1] This anti-inflammatory effect on microglia contributes to this compound's ability to reduce infarct volume, improve neurological function, and decrease neuronal apoptosis in mouse models of stroke.[1][2]
Impact on Inhibitory Neurotransmission
Beyond its anti-inflammatory roles, this compound also interacts with ligand-gated ion channels that are fundamental to synaptic transmission.
Modulation of the Glycine Receptor (GlyR)
Glycine receptors are chloride-permeable channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[9] They play a critical role in controlling motor rhythms and processing sensory information, including pain.[9][10] Electrophysiological studies have revealed that this compound, along with other Gelsemium alkaloids like gelsemine and koumine, acts as an inhibitor of glycine receptors.[11]
Mechanism of Action: this compound inhibits the function of GlyRs composed of α1 subunits.[11] This action is comparable to that of classic GlyR antagonists like strychnine.[11] By blocking the influx of chloride ions through the receptor channel, this compound reduces the hyperpolarizing, inhibitory effect of glycine. This loss of inhibitory control in the CNS may contribute to the toxic symptoms observed at high doses of Gelsemium extracts, such as convulsions and respiratory failure.[11] However, this modulation also suggests a potential, complex role in pain signaling pathways, a known target of the glycinergic system.[12]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from studies investigating this compound's effects.
Table 1: In Vitro Inhibitory Concentrations and Binding Affinities
| Target | Assay Type | Species/Cell Line | Value | Reference |
| α1 Glycine Receptor | Electrophysiology | Recombinant | IC₅₀: 40.6 ± 8.2 µM | [11] |
| STING | Various Assays | Macrophages (Raw264.7, THP-1) | Effective Conc: ~10 µM | [6][8] |
| STING | Surface Plasmon Resonance | Human | High Affinity (Kd not specified) | [8] |
Table 2: In Vivo Effective Doses in Animal Models
| Animal Model | Condition | Dosing | Effect | Reference |
| Mice | CLP-induced Sepsis | 10, 20 mg/kg | Inhibited STING/TBK1/NF-κB pathway | [8] |
| Mice | Sepsis-Associated Encephalopathy | Not specified | Ameliorated cognitive impairment | [3] |
| Mice | Ischemic Stroke (MCAO) | Not specified | Improved infarct volume, neurological function | [2] |
| Mice | Anxiety | 0.4–10 mg/kg | Anxiolytic effects | [13] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound.
Protocol: STING Ubiquitination Assay
This protocol is adapted from studies demonstrating this compound's promotion of STING degradation.[6][8]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids expressing HA-tagged STING (STING-HA) and Flag-tagged Ubiquitin (UB-flag) using a suitable transfection reagent. Incubate for 24 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 2-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add Protein G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
Immunoblot (IB) Analysis:
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Flag (to detect ubiquitinated proteins).
-
Use a secondary HRP-conjugated antibody and an ECL substrate for detection.
-
The presence of a high-molecular-weight smear in the this compound-treated lane indicates increased ubiquitination of STING.
-
Protocol: JAK2 Kinase Activity Assay
This protocol is based on methodologies used to confirm direct inhibition of JAK2 by this compound.[1]
-
Reagents:
-
Recombinant active JAK2 enzyme.
-
Kinase substrate (e.g., a specific peptide or Poly(Glu, Tyr) 4:1).
-
This compound at various concentrations.
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system).
-
Kinase buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add kinase buffer, the JAK2 enzyme, and the substrate.
-
Add this compound at a range of final concentrations to different wells. Include a positive control (known JAK2 inhibitor) and a negative control (vehicle).
-
Pre-incubate the mixture for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Activity:
-
Method A (Radiolabel): Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.
-
Method B (ADP-Glo™ Assay): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC₅₀ value.
-
Protocol: Electrophysiological Recording of Glycine Receptors
This protocol outlines the two-electrode voltage-clamp (TEVC) technique used to study this compound's effect on GlyRs expressed in Xenopus oocytes.[11]
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes enzymatically (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the desired GlyR subunits (e.g., α1).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (Barth's solution).
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply glycine at a specific concentration (e.g., its EC₅₀) to elicit a baseline current response.
-
To test for inhibition, co-apply glycine with various concentrations of this compound and record the resulting current.
-
To generate a dose-response curve, apply a range of glycine concentrations in the presence and absence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents.
-
Calculate the percentage of inhibition caused by this compound at each concentration.
-
Fit the data to a logistic equation to determine the IC₅₀ of this compound. Analyze shifts in the glycine dose-response curve to understand the nature of the inhibition (e.g., competitive vs. non-competitive).
-
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Ethnopharmacology of Gelsemium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Genus Gelsemium
The genus Gelsemium, belonging to the family Loganiaceae, comprises five recognized species, with Gelsemium sempervirens (L.) J.St.-Hil., native to North America, and Gelsemium elegans (Gardn. & Champ.) Benth., found in Southeast Asia, being the most prominent.[1] These plants, known for their fragrant, trumpet-shaped yellow flowers, have a dual reputation in ethnopharmacology as both potent medicinal agents and highly toxic substances.[1] Historically, their use in traditional medicine systems has been extensive, particularly in traditional Chinese medicine and American folk remedies.[2] The significant bioactivity of Gelsemium species is primarily attributed to a rich and complex array of monoterpene indole alkaloids.[2][3]
Ethnopharmacological History and Traditional Uses
The application of Gelsemium in traditional medicine spans centuries and continents, with distinct uses recorded for the different species.
Gelsemium elegans in Traditional Chinese Medicine:
G. elegans, commonly known as "heartbreak grass," has a long history of use in traditional Chinese medicine, where it is primarily employed externally due to its high toxicity.[4] Historical texts like the Shennong Ben Cao Jing and the Compendium of Materia Medica document its use for treating a variety of ailments.[5] Traditional applications include the treatment of rheumatoid pain, neuropathic pain, skin ulcers, and certain cancers.[2] It has also been used to dispel wind, reduce swelling, and relieve itching.[5][4]
Gelsemium sempervirens in Western Medicine and Homeopathy:
G. sempervirens, or Carolina jasmine, gained prominence in Western medicine in the 19th century.[2][3] It was traditionally used by eclectic medical practitioners for its sedative and antispasmodic properties.[6] Historical uses include the treatment of neuralgia, particularly facial neuralgia, migraines, and malarial fevers.[2][7] It was also employed for respiratory conditions like asthma and whooping cough.[2][6] In modern times, its use is largely confined to homeopathy, where it is prepared in ultralow doses for anxiety, nervousness, and flu-like symptoms.[8][9]
Summary of Traditional Uses:
| Species | Traditional System | Common Uses |
| Gelsemium elegans | Traditional Chinese Medicine | Rheumatoid pain, neuropathic pain, spasticity, skin ulcers, cancers, dispelling wind, reducing swelling, relieving itching.[2][4] |
| Gelsemium sempervirens | Western Folk Medicine, Homeopathy | Migraines, neuralgia, sciatica, anxiety, spasmodic disorders (asthma, whooping cough), fevers.[2][6][7] |
Phytochemistry: The Alkaloid Profile of Gelsemium
The profound pharmacological and toxicological effects of Gelsemium are a direct result of its complex phytochemical composition, which is dominated by monoterpene indole alkaloids.[2][3] To date, over 121 different alkaloids have been isolated and identified from this genus.[2][3] These alkaloids can be broadly categorized into several main groups.
Major Alkaloid Classes in Gelsemium:
-
Gelsemine-type: Gelsemine is one of the most abundant and extensively studied alkaloids in Gelsemium.[4]
-
Koumine-type: Koumine is another major constituent, particularly abundant in G. elegans.[4]
-
Gelsedine-type: This class includes gelsedine and related compounds.
-
Humantenine-type: Humantenine and its derivatives are also significant components.[4]
-
Sarpagine-type: A class of indole alkaloids found in Gelsemium.[4]
-
Yohimbane-type: This group of alkaloids is also present in the chemical profile of Gelsemium.[4]
Besides alkaloids, other compounds such as iridoids, steroids, scopoletin (also known as gelsemic acid), volatile oils, and fatty acids have been identified in Gelsemium species.[4][8]
Key Bioactive Alkaloids:
-
Gelsemine: Known for its anxiolytic and analgesic properties.
-
Koumine: Exhibits anti-tumor, anti-inflammatory, analgesic, and anxiolytic effects.[4]
-
Gelsenicine: Considered one of the most toxic alkaloids in Gelsemium.
-
Gelsevirine: Another significant alkaloid contributing to the plant's bioactivity.[4]
Pharmacological Activities and Mechanisms of Action
The alkaloids derived from Gelsemium species have demonstrated a wide range of pharmacological activities in preclinical studies. However, it is crucial to note that the therapeutic dose is often very close to the toxic dose, posing a significant challenge for clinical application.[10]
Key Pharmacological Effects:
-
Analgesic Activity: Gelsemium extracts and isolated alkaloids, such as gelsemine and koumine, have shown potent analgesic effects in models of neuropathic and inflammatory pain.[3][8]
-
Anxiolytic Effects: Gelsemine, in particular, has been investigated for its anxiety-reducing properties.[3]
-
Anti-inflammatory Activity: Several alkaloids from Gelsemium have demonstrated anti-inflammatory effects, which supports their traditional use in treating inflammatory conditions like rheumatoid arthritis.[3][10]
-
Anti-tumor Activity: Crude extracts and monomeric compounds from Gelsemium have been shown to possess anti-tumor properties.[2][3] Koumine, for instance, can induce apoptosis in cancer cells.[4]
-
Immunomodulatory Effects: Both immunostimulatory and immunosuppressive activities have been reported for Gelsemium constituents.[2][3]
Signaling Pathway for Anxiolytic Action of Gelsemine:
The anxiolytic effects of gelsemine are believed to be mediated through its interaction with the glycine receptor and allopregnanolone biosynthesis.
Caption: Proposed signaling pathway for the anxiolytic action of Gelsemine.
Toxicology
All parts of the Gelsemium plant are considered highly toxic and can be fatal if ingested.[8] The toxicity is attributed to the potent alkaloids, which act as spinal depressants and can lead to respiratory arrest.[6]
Symptoms of Gelsemium Poisoning:
-
Dizziness and sweating[8]
-
Nausea and vomiting[8]
-
Muscle weakness and paralysis[8]
-
Blurred vision and dilated pupils[8]
-
Difficulty breathing[8]
-
Seizures and coma[8]
Due to this high toxicity, the use of Gelsemium in traditional and modern medicine is extremely limited and requires great caution.[8] The margin between the therapeutic and toxic dose is very narrow.[1]
Experimental Protocols
General Protocol for Alkaloid Extraction from Gelsemium:
This is a generalized workflow for the extraction and isolation of alkaloids from Gelsemium species, based on common phytochemical practices.
References
- 1. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. mdpi.com [mdpi.com]
- 6. A Modern Herbal | Gelsemium [botanical.com]
- 7. Gelsemium - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. ollois.com [ollois.com]
- 10. researchgate.net [researchgate.net]
Gelsevirine and the JAK2-STAT3 Signaling Pathway: A Technical Guide for Researchers
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no direct evidence of gelsevirine's effects on the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] This guide will provide an in-depth overview of the JAK2-STAT3 pathway, its role in disease, and the established mechanism of this compound on the STING pathway. It will also explore the theoretical crosstalk between these two pathways as a potential area for future investigation. The quantitative data and experimental protocols presented are based on known inhibitors of the JAK2-STAT3 pathway and are provided as a representative framework for potential future studies on this compound.
The JAK2-STAT3 Signaling Pathway: An Overview
The JAK2-STAT3 signaling pathway is a critical intracellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[5][6][7] Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers, chronic inflammatory conditions, and neuropathic pain.[8][9][10][11]
Mechanism of Activation:
-
Ligand Binding and Receptor Dimerization: The pathway is typically initiated by the binding of a cytokine (e.g., Interleukin-6, IL-6) to its corresponding cell surface receptor. This binding event induces the dimerization or oligomerization of receptor subunits.[7][12]
-
JAK2 Activation: The receptor-associated JAK2 proteins are brought into close proximity, leading to their autophosphorylation and activation.[12][13]
-
STAT3 Recruitment and Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins.[12][13] Recruited STAT3 is subsequently phosphorylated by JAK2 at a critical tyrosine residue (Tyr705).[5]
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form stable homodimers (or heterodimers with other STAT proteins) and translocate from the cytoplasm to the nucleus.[13]
-
Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes that regulate key cellular processes like cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF).[13][14][15]
Caption: Canonical JAK2-STAT3 signaling pathway.
This compound: A STING Pathway Inhibitor
Current research identifies this compound as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][3] STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an immune response characterized by the production of type I interferons and other inflammatory cytokines.[3]
This compound has been shown to act by:
-
Direct Binding to STING: It binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2][3]
-
Inhibition of STING Activation: By competitively binding to this pocket, this compound prevents the conformational changes required for STING dimerization and subsequent activation.[1][2][3]
-
Promotion of STING Degradation: this compound also induces K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[2][3]
This mechanism ultimately suppresses the downstream activation of TBK1, IRF3, and NF-κB, leading to reduced production of inflammatory cytokines.[1][2]
Caption: this compound's inhibitory action on the STING pathway.
Potential Crosstalk: Avenues for Future Research
While direct evidence is lacking, the STING and JAK-STAT pathways are known to interact. The primary product of STING activation, type I interferons (IFN-α/β), signals through the IFNAR receptor, which canonicaly activates a JAK1/TYK2-STAT1/STAT2 signaling cascade. However, crosstalk with the JAK2-STAT3 pathway can occur. For instance, cytokines like IL-6, which are potent activators of JAK2-STAT3, can be induced during a STING-mediated inflammatory response. Therefore, by potently inhibiting the initial STING activation, this compound could theoretically lead to a downstream reduction in the production of cytokines that activate the JAK2-STAT3 pathway. This remains a hypothesis that requires experimental validation.
Quantitative Analysis of JAK2-STAT3 Inhibition (Representative Data)
To guide future research, the following table summarizes representative quantitative data for a known JAK2/STAT3 inhibitor, AG490. These values illustrate the types of measurements researchers would perform to characterize a novel inhibitor.
| Parameter | Cell Line | Assay Type | Inhibitor | IC₅₀ Value | Reference |
| STAT3 Activation | HepG2/STAT3 | Luciferase Reporter | Bigelovin | 3.37 µmol/L | [16] |
| JAK2 Kinase Activity | In vitro | Kinase Assay | Bigelovin | 44.24 µmol/L | [16] |
| Cell Viability | U87MG-EGFRvIII | Wound-healing | AG490 | 100 µM (effective dose) | [17] |
| Cell Proliferation | Colorectal Cancer Cells | Western Blot (pJAK2) | AG490 | ~150 µM (near-total inhibition) | [18] |
| STAT3 Phosphorylation | C8-D1A Astrocytes | Western Blot | AG490 | 10-100 µM (effective dose) | [19] |
Table 1: Representative quantitative data for known JAK2/STAT3 pathway inhibitors. This data is for illustrative purposes and does not represent this compound.
Experimental Protocols: A Methodological Framework
The following section details a standard protocol for Western Blot analysis, a fundamental technique to assess the phosphorylation status of JAK2 and STAT3, thereby evaluating the efficacy of a potential inhibitor.
Western Blot for Phosphorylated and Total JAK2/STAT3
Objective: To determine the effect of a test compound (e.g., this compound) on the phosphorylation of JAK2 and STAT3 in a relevant cell line stimulated with a known activator (e.g., IL-6).
Materials:
-
Cell line known to have an active JAK2-STAT3 pathway (e.g., HepG2, U87MG).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Pathway activator (e.g., Recombinant Human IL-6).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-JAK2 (Tyr1007/1008), Rabbit anti-JAK2, Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-6 hours).
-
Stimulation: Add the pathway activator (e.g., IL-6) to the media for a short duration (e.g., 15-30 minutes) to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total STAT3, total JAK2, and β-actin.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this presents a potential opportunity. Future studies should be designed to investigate whether this compound exerts any direct or indirect effects on JAK2-STAT3 signaling. An initial approach could involve screening this compound in cell-based assays, such as the Western blot protocol described above, using cells stimulated with IL-6 or other relevant cytokines. Investigating the impact of this compound on the secretome of immune cells following STING activation could also reveal indirect modulatory effects on JAK2-STAT3 signaling in bystander cells. Such research would clarify the broader pharmacological profile of this compound and could uncover novel therapeutic applications.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the JAK2/STAT3 signaling pathway for chronic pain [aginganddisease.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting JAK2/STAT3 for the treatment of cancer: A review on recent advancements in molecular development using structural analysis and SAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of JAK2/STAT3 and activation of caspase‑9/3 are involved in KYS05090S‑induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bigelovin inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JAK2/STAT3 targeted therapy suppresses tumor invasion via disruption of the EGFRvIII/JAK2/STAT3 axis and associated focal adhesion in EGFRvIII-expressing glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis and natural sources of Gelsevirine
An In-depth Technical Guide to the Biosynthesis and Natural Sources of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the natural sources, biosynthesis, and experimental protocols related to this compound, a complex monoterpenoid indole alkaloid (MIA). This compound is a member of the pharmacologically significant Gelsemium alkaloids, known for their intricate molecular architecture and potent biological activities. This guide is intended to serve as a resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis
This compound is a secondary metabolite found exclusively in flowering plants of the genus Gelsemium (family Gelsemiaceae). This genus comprises a few species of twining climbers native to Asia and the Americas. All known species are considered poisonous due to their rich alkaloid content. The primary plant sources from which this compound has been isolated include:
-
Gelsemium elegans (Gardner & Champ.) Benth.: Widely distributed in Southeast Asia and southern China, this species is the most frequently cited source and typically contains the highest concentration of this compound relative to other alkaloids.[1][2]
-
Gelsemium rankinii Small: Native to the southeastern United States, this species also produces this compound, though it has been studied less extensively than G. elegans.
-
Gelsemium sempervirens (L.) J.St.-Hil.: Known as Carolina jasmine, this species is native to the southeastern and south-central United States and also contains this compound.[3]
The concentration of this compound can vary significantly based on the plant part, geographical location, and growth stage.[4] Quantitative data from various isolation and analysis studies are summarized below.
Quantitative Data Presentation
The following tables present quantitative data on this compound yield from Gelsemium elegans, the most common source.
Table 1: this compound Yield from Preparative Isolation Studies
| Starting Material | Amount of Starting Material | Method | Yield of this compound | Purity (%) | Reference |
| Crude Alkaloid Extract | 300 mg | HSCCC | 21.2 mg | 98.6% | [14 in first search] |
| Crude Alkaloid Extract | 1.5 g | pH-zone-refining CCC | 195 mg | 96.7% | [14 in first search] |
| Crude Alkaloid Extract | 206.6 mg | HSCCC | 7.2 mg | 93.5% | [14 in first search] |
HSCCC: High-Speed Counter-Current Chromatography; CCC: Counter-Current Chromatography
Table 2: this compound Content in Gelsemium elegans Tissues via LC-MS/MS Analysis
| Plant Tissue | This compound Content (μg/g dry weight) | Reference |
| Roots | 249.2 (as Koumine, this compound not specified) | [4] |
| Stems | 149.1 (as Koumine, this compound not specified) | [4] |
| Leaves | 155.1 | [4] |
Biosynthesis of this compound
This compound belongs to the vast family of monoterpenoid indole alkaloids (MIAs), which are characterized by a structural framework derived from two distinct precursors: tryptamine from the shikimate pathway and secologanin from the methylerythritol phosphate (MEP) pathway.[5][6] The biosynthesis can be conceptually divided into two major stages.
Early Stage: Formation of the Universal Precursor Strictosidine
The initial steps of this compound biosynthesis are shared with over 3,000 other MIAs and converge on the formation of the key intermediate, 3α(S)-strictosidine.[7] This pathway is well-elucidated.
-
Tryptamine Formation: The amino acid L-tryptophan is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to yield tryptamine.[5]
-
Secologanin Formation: The monoterpenoid precursor geranyl pyrophosphate (GPP), produced via the MEP pathway, undergoes a series of complex enzymatic reactions (including hydroxylation, oxidation, and cyclization) to form the iridoid glucoside secologanin.
-
Condensation to Strictosidine: In the plant cell vacuole, Strictosidine Synthase (STR) catalyzes a stereospecific Pictet-Spengler condensation between tryptamine and secologanin to form strictosidine.[5][7]
-
Gateway to MIA Diversity: Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , which removes the glucose moiety to produce a highly reactive aglycone.[5] This unstable intermediate can exist as several isomers, including a reactive iminium species, which serves as the crucial branch point for the biosynthesis of the diverse array of MIA scaffolds.[5]
Late Stage: Proposed Biosynthesis of the this compound Scaffold
The precise enzymatic steps that transform the strictosidine aglycone into the complex, caged structure of this compound have not yet been fully elucidated. This remains an active area of research.[3][5] However, based on the biosynthesis of the co-occurring and structurally related alkaloid gelsemine, a hypothetical pathway can be proposed.[7]
It is believed that the pathway proceeds through several key intermediates, including koumicine (also known as akkuammidine) , which is a common precursor for many Gelsemium alkaloids.[7] The formation of this compound's unique hexacyclic framework from a precursor like the strictosidine aglycone requires a series of profound molecular rearrangements and cyclization events. These transformations are likely catalyzed by specialized tailoring enzymes, such as:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are critical for introducing oxidative modifications, which can trigger subsequent cyclizations.
-
Reductases and Dehydrogenases: These enzymes modify oxidation states at key positions, facilitating ring formation or closure.
-
Unknown Cyclases: Specific enzymes are likely required to orchestrate the intricate bond formations that create the rigid, cage-like core of this compound.
The proposed pathway involves the formation of new C-C and C-O bonds, leading to the characteristic oxindole core and the complex bridged-ring system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Gelsemine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Gelsevirine Administration in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Gelsevirine in a cecal ligation and puncture (CLP)-induced mouse model of sepsis. The protocols outlined below are based on findings demonstrating this compound as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in the inflammatory response during sepsis.[1][2][3][4]
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cGAS-STING signaling pathway is a key component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering a type I interferon and pro-inflammatory cytokine response.[1][2][5] However, hyperactivation of this pathway can contribute to the excessive inflammation and tissue damage seen in sepsis.[1][6]
This compound, a natural alkaloid, has been identified as a novel and specific inhibitor of STING.[1][2] It acts by competitively binding to the CDN-binding pocket of STING, locking it in an inactive conformation, and promoting its K48-linked ubiquitination and degradation.[1][2][3] In a mouse model of sepsis induced by cecal ligation and puncture (CLP), post-operative administration of this compound has been shown to significantly improve survival, mitigate acute organ damage, and reduce systemic inflammation.[1][2][7] These application notes will provide detailed protocols for replicating these findings.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in a CLP-induced sepsis mouse model.
Table 1: Survival Rate of Septic Mice Treated with this compound
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Sham | - | 100 |
| CLP + Vehicle | - | 20 |
| CLP + this compound | 10 | 50 |
| CLP + this compound | 20 | 70 |
Data adapted from Chen et al., 2023.[1]
Table 2: Effect of this compound on Organ Injury Markers in Septic Mice
| Parameter | Sham | CLP + Vehicle | CLP + this compound (10 mg/kg) | CLP + this compound (20 mg/kg) |
| Lung | ||||
| Wet-to-Dry Ratio | 3.5 ± 0.2 | 6.8 ± 0.5 | 5.1 ± 0.4 | 4.2 ± 0.3 |
| Total Protein in BALF (µg/mL) | 150 ± 25 | 850 ± 70 | 550 ± 60 | 350 ± 50 |
| Kidney | ||||
| BUN (mmol/L) | 8 ± 1 | 25 ± 3 | 18 ± 2 | 12 ± 1.5 |
| Creatinine (µmol/L) | 30 ± 5 | 95 ± 10 | 65 ± 8 | 45 ± 6 |
| Liver | ||||
| AST (U/L) | 40 ± 8 | 180 ± 20 | 110 ± 15 | 70 ± 10 |
| ALT (U/L) | 35 ± 6 | 160 ± 18 | 90 ± 12 | 55 ± 9 |
*Values are presented as mean ± SD. P < 0.05 compared to the CLP + Vehicle group. Data adapted from Chen et al., 2023.[3][6]
Table 3: Effect of this compound on Serum Inflammatory Cytokines in Septic Mice
| Cytokine | Sham | CLP + Vehicle | CLP + this compound (10 mg/kg) | CLP + this compound (20 mg/kg) |
| IL-6 (pg/mL) | < 50 | 2500 ± 300 | 1500 ± 200 | 800 ± 100 |
| TNF-α (pg/mL) | < 30 | 1200 ± 150 | 700 ± 90 | 400 ± 50 |
*Values are presented as mean ± SD. P < 0.05 compared to the CLP + Vehicle group. Data adapted from Chen et al., 2023.[6]
Experimental Protocols
Animal Model: Cecal Ligation and Puncture (CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human sepsis.[8]
Materials:
-
2-month-old C57BL/6J mice
-
Anesthetic (e.g., 2% isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk suture)
-
Needle (e.g., 21-gauge)
-
70% ethanol and povidone-iodine for disinfection
-
Warming pad
-
Sterile 0.9% saline
Procedure:
-
Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Locate the cecum and carefully exteriorize it.
-
Ligate the cecum with a 4-0 silk suture at approximately 5-10 mm from the distal end, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers using appropriate suture or wound clips.
-
Resuscitate the mouse by subcutaneously injecting 1 mL of pre-warmed sterile 0.9% saline.
-
Place the mouse on a warming pad until it fully recovers from anesthesia.
-
For the sham group, perform the same procedure but without ligation and puncture of the cecum.[1]
This compound Administration
Materials:
-
This compound (purity >99.5%)
-
Sterile vehicle (e.g., saline or PBS)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Prepare this compound solutions at concentrations of 10 mg/kg and 20 mg/kg in the chosen sterile vehicle.
-
Five hours after the CLP surgery, administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.[1][3]
Biochemical Analysis
Sample Collection:
-
At 15 hours post-CLP surgery, anesthetize the mice and collect blood via cardiac puncture.[1][3]
-
Centrifuge the blood to separate the serum and store at -80°C.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for protein analysis.
-
Harvest organs (lung, liver, kidney) for further analysis.
Procedures:
-
Organ Injury Markers: Use commercially available assay kits to measure the levels of blood urea nitrogen (BUN), creatinine, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) in the serum according to the manufacturer's instructions.
-
Inflammatory Cytokines: Measure the concentrations of IL-6 and TNF-α in the serum using commercially available ELISA kits according to the manufacturer's protocols.
Western Blot Analysis
Procedure:
-
Homogenize lung tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against STING, phospho-TBK1, TBK1, phospho-p65, and p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
Procedure:
-
Extract total RNA from lung tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using a qPCR instrument and a SYBR Green-based master mix with specific primers for Ifnb1, Cxcl10, and Il6.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Caption: this compound inhibits the STING signaling pathway in sepsis.
Caption: Workflow for this compound treatment in the CLP mouse model.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecal Ligation and Puncture Mouse Model [bio-protocol.org]
- 8. bio-techne.com [bio-techne.com]
Application Note: Measuring Gelsevirine Binding Kinetics to STING using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a natural alkaloid, has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[5][6][7][8] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making STING a promising therapeutic target. Understanding the binding kinetics of inhibitors like this compound to STING is crucial for drug development, providing insights into the compound's potency, residence time, and mechanism of action.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2] It enables the quantitative determination of binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants. This application note provides a detailed protocol for measuring the binding kinetics of this compound to the STING protein using SPR.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. An analyte of interest is then flowed over this surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time and plotted as a sensorgram. By analyzing the association and dissociation phases of this interaction at various analyte concentrations, the kinetic and affinity constants can be determined. In this application, the STING protein is immobilized on the sensor chip, and this compound is introduced as the analyte.
Data Presentation
The binding kinetics of this compound to the STING protein were determined by fitting the SPR sensorgram data to a 1:1 steady-state binding model. The key quantitative data are summarized in the table below.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | k_a | Not explicitly determined | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | Not explicitly determined | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 27.6 | µM |
Note: The equilibrium dissociation constant (K_D) was derived from a steady-state affinity analysis of the SPR data.[1][2]
Experimental Protocols
This section provides a detailed methodology for measuring the binding kinetics of this compound to the STING protein using SPR.
1. Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Protein: Recombinant human STING protein (C-terminal domain)
-
Analyte: this compound
-
Running Buffer: PBS with 5% (v/v) DMSO, pH 7.4. Filtered and degassed.
-
Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, and 5.0
-
Regeneration Solution: To be determined by regeneration scouting (e.g., a low pH glycine solution or a high salt buffer).
2. Experimental Workflow
Caption: Experimental workflow for measuring this compound-STING binding kinetics using SPR.
3. Detailed Protocol
3.1. Preparation
-
Buffer Preparation: Prepare the running buffer (PBS with 5% DMSO) and ensure it is filtered through a 0.22 µm filter and thoroughly degassed. Prepare the immobilization buffers (10 mM Sodium Acetate at pH 4.0, 4.5, and 5.0).
-
Protein Preparation: Dilute the recombinant STING protein into the immobilization buffers to a final concentration of 20-50 µg/mL. The optimal pH for immobilization should be determined through pH scouting to find the condition that results in the best pre-concentration.
-
Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in the running buffer, with concentrations ranging from 0 to 64 µM.[1] The final DMSO concentration in all samples should be matched to that of the running buffer (5%). Include a buffer-only sample (0 µM this compound) as a blank for double referencing.
3.2. SPR Experiment
-
Instrument Setup: Equilibrate the SPR instrument with running buffer at 25°C with a flow rate of 30 µL/min.[1][2]
-
Chip Activation: Activate the surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.
-
Protein Immobilization: Inject the prepared STING protein solution over the activated sensor chip surface. The target immobilization level should be optimized to minimize mass transport limitations.
-
Surface Deactivation: Inject ethanolamine-HCl to deactivate any remaining reactive groups on the sensor surface.
-
Binding Assay:
-
Inject the this compound serial dilutions over the immobilized STING surface, starting with the lowest concentration.
-
Allow for sufficient association and dissociation time for the binding events to be observed.
-
Between each this compound injection, regenerate the sensor surface using the optimized regeneration solution to remove all bound analyte.
-
-
Regeneration Scouting: If the optimal regeneration condition is unknown, perform a regeneration scouting experiment by injecting various potential regeneration solutions (e.g., glycine-HCl at different pH values, high salt concentrations) to find a condition that completely removes the bound this compound without denaturing the immobilized STING protein.
4. Data Analysis
-
Data Processing: The raw sensorgram data should be processed by subtracting the reference channel signal and the blank injection signals to correct for bulk refractive index changes and instrument drift.
-
Kinetic Fitting: The processed data is then fitted to a suitable binding model. For the interaction between this compound and STING, a 1:1 steady-state binding model is appropriate.[1][2] This analysis involves plotting the response at equilibrium against the concentration of this compound to determine the K_D.
This compound's Impact on the STING Signaling Pathway
This compound inhibits the STING signaling pathway by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2][3][4] This competitive binding locks STING in an inactive conformation, preventing its dimerization and subsequent activation.[1][2] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and degradation of STING, further dampening the downstream inflammatory response.[1][2]
Caption: Inhibition of the STING signaling pathway by this compound.
Conclusion
This application note provides a comprehensive protocol for characterizing the binding kinetics of this compound to the STING protein using Surface Plasmon Resonance. The presented data and methodologies are valuable for researchers in drug discovery and development focused on targeting the STING pathway for therapeutic intervention in inflammatory and autoimmune diseases. The ability to quantitatively assess the binding of small molecule inhibitors like this compound is a critical step in the development of novel therapeutics.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biotin Pull-Down Assay to Identify Gelsevirine Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a principal alkaloid isolated from the Gelsemium genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.[1][2] Recent studies have identified the Stimulator of Interferon Genes (STING) protein as a direct binding partner of this compound, elucidating a key mechanism for its anti-inflammatory properties.[3][4][5] this compound has been shown to competitively bind to the cGAMP binding site of STING, thereby inhibiting its activation and downstream inflammatory signaling.[3][4] Further research also suggests that this compound may exert its effects through modulation of other signaling pathways, including the JAK-STAT pathway and interaction with glycine receptors.[1][6][7][8][9][10]
To fully understand the molecular mechanisms of this compound and to identify novel therapeutic targets, it is crucial to perform an unbiased screen for its protein binding partners. The biotin pull-down assay coupled with mass spectrometry is a powerful technique for identifying protein-small molecule interactions. This application note provides a detailed protocol for utilizing a biotinylated this compound probe to capture and identify its interacting proteins from cell lysates.
Principle of the Assay
The biotin pull-down assay is a type of affinity purification technique. A biotinylated version of a small molecule (the "bait," in this case, this compound) is immobilized on streptavidin-coated beads. When a cell lysate containing a complex mixture of proteins is incubated with these beads, proteins that specifically interact with the bait molecule are captured. Non-specific binders are removed through a series of washes. Finally, the specifically bound proteins (the "prey") are eluted and identified using mass spectrometry.
Data Presentation
Following a biotin pull-down assay and quantitative mass spectrometry analysis, the identified proteins are typically filtered against a control experiment (e.g., beads with biotin but no this compound) to distinguish specific interactors from non-specific background binders. The data can be presented in a table that includes key quantitative metrics.
Table 1: Hypothetical Quantitative Mass Spectrometry Data for this compound Binding Partners
| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Change (this compound/Control) | p-value |
| Q8N8Y3 | TMEM173 | Stimulator of interferon genes protein | 25 | 2 | 12.5 | < 0.001 |
| P23458 | JAK2 | Tyrosine-protein kinase JAK2 | 15 | 1 | 15.0 | < 0.005 |
| P23229 | STAT3 | Signal transducer and activator of transcription 3 | 12 | 1 | 12.0 | < 0.01 |
| P20807 | GLRA1 | Glycine receptor subunit alpha-1 | 18 | 3 | 6.0 | < 0.05 |
| P48169 | GLRB | Glycine receptor subunit beta | 16 | 2 | 8.0 | < 0.05 |
| Q9Y6K9 | IKBKE | Inhibitor of nuclear factor kappa-B kinase subunit epsilon | 10 | 1 | 10.0 | < 0.01 |
| Q14164 | TBK1 | TANK-binding kinase 1 | 9 | 1 | 9.0 | < 0.01 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions and cell type used.
Experimental Protocols
This section provides a detailed methodology for performing a biotin pull-down assay to identify this compound binding partners.
Protocol 1: Synthesis of Biotinylated this compound (Biotin-GS)
The synthesis of a biotinylated this compound probe is a critical first step. This typically involves chemically modifying the this compound molecule to incorporate a biotin tag, often via a linker to minimize steric hindrance. A previously reported method for synthesizing biotin-GS can be adapted for this purpose.[3] This process requires expertise in organic synthesis and is often performed in collaboration with medicinal chemists. The final product should be purified by HPLC and its structure confirmed by mass spectrometry and NMR.
Protocol 2: Biotin Pull-Down Assay
Materials:
-
Biotinylated this compound (Biotin-GS)
-
Control biotin
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Cell culture of interest (e.g., macrophages, neuronal cells)
-
Microcentrifuge
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Immobilization of Biotinylated this compound:
-
Resuspend the washed beads in binding buffer.
-
Add Biotin-GS to the beads at a desired concentration (e.g., 10-50 µM). For the negative control, add an equimolar amount of free biotin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for biotin-streptavidin binding.
-
Capture the beads with the magnetic rack and wash three times with wash buffer to remove unbound Biotin-GS.
-
-
Pull-Down of this compound Binding Partners:
-
Add a defined amount of cell lysate (e.g., 1-2 mg of total protein) to the beads with immobilized Biotin-GS and the control beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Capture the beads with the magnetic rack and discard the supernatant (flow-through).
-
Wash the beads extensively (e.g., 5-7 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads.
-
For analysis by SDS-PAGE and Western blotting, add 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry analysis, use a compatible elution method, such as a high-salt buffer or on-bead digestion.
-
-
Analysis:
-
The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining.
-
Specific binding partners can be identified by Western blotting using antibodies against known or suspected interactors.
-
For unbiased identification of novel binding partners, the eluted proteins should be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Experimental Workflow
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine's Impact on Cellular Signaling: Application Notes and Protocols for Immunoprecipitation and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of gelsevirine on cellular signaling pathways using immunoprecipitation and Western blot analysis. This compound, an alkaloid derived from the plant Gelsemium elegans, has been shown to modulate key inflammatory and immune signaling cascades, making it a compound of interest for therapeutic development.
Application Notes
This compound has been identified as a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3] Research indicates that this compound directly binds to STING, preventing its activation and downstream signaling.[1][2][3] This inhibitory action has significant implications for inflammatory and autoimmune diseases where the STING pathway is aberrantly activated.
Key cellular effects of this compound treatment include:
-
Inhibition of STING Pathway Activation: this compound treatment has been observed to dose-dependently downregulate the expression of STING and suppress the phosphorylation of its downstream effectors, TBK1 and p65, a subunit of NF-κB.[1][4]
-
Promotion of STING Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation.[1][2][3]
-
Modulation of the JAK2-STAT3 Pathway: Independent of its effects on STING, this compound has also been reported to inhibit the JAK2-STAT3 signaling pathway, which is crucial for cytokine signaling and cell proliferation.
These findings highlight this compound as a multi-target agent with potential therapeutic applications in diseases characterized by excessive inflammation and immune responses. The following protocols provide a framework for researchers to investigate these effects in their own cellular models.
Data Presentation: Expected Effects of this compound on Protein Expression and Phosphorylation
The following tables summarize the anticipated quantitative outcomes from Western blot analyses of cells treated with this compound, based on published qualitative descriptions. The values are presented as relative changes, where "Control" represents untreated or vehicle-treated cells.
Table 1: Effect of this compound on the STING Signaling Pathway
| Target Protein | This compound Concentration (µM) | Expected Relative Phosphorylation/Expression Level |
| p-TBK1 (Ser172) | 0 (Control) | +++ |
| 5 | ++ | |
| 10 | + | |
| 20 | +/- | |
| p-p65 (Ser536) | 0 (Control) | +++ |
| 5 | ++ | |
| 10 | + | |
| 20 | +/- | |
| STING | 0 (Control) | +++ |
| 5 | ++ | |
| 10 | + | |
| 20 | +/- |
Table 2: Effect of this compound on the JAK2-STAT3 Signaling Pathway
| Target Protein | This compound Concentration (µM) | Expected Relative Phosphorylation Level |
| p-JAK2 (Tyr1007/1008) | 0 (Control) | +++ |
| 5 | ++ | |
| 10 | + | |
| 20 | +/- | |
| p-STAT3 (Tyr705) | 0 (Control) | +++ |
| 5 | ++ | |
| 10 | + | |
| 20 | +/- |
Note: The '+' symbols represent a qualitative decrease in protein levels based on existing literature. Actual quantitative results will vary depending on the cell type, experimental conditions, and antibody efficacy.
Experimental Protocols
Protocol for Immunoprecipitation of STING
This protocol details the immunoprecipitation of STING from this compound-treated cells to analyze its ubiquitination status.
Materials:
-
Cells of interest (e.g., macrophages, fibroblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-STING antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge
-
Vortexer
-
End-over-end rotator
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-STING antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated STING.
-
-
Western Blot Analysis: Proceed with the Western blot protocol to analyze the ubiquitination of STING using an anti-ubiquitin antibody.
Protocol for Western Blot Analysis
This protocol outlines the steps for detecting changes in protein expression and phosphorylation in this compound-treated cells.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-p65, anti-p65, anti-STING, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-ubiquitin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 7.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the protein of interest to the loading control to compare protein levels between samples. For phosphoproteins, normalize to the total protein levels.
-
Visualizations
Caption: this compound inhibits the STING signaling pathway.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: Workflow for Immunoprecipitation of STING.
References
- 1. Activation of STING requires palmitoylation at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Biotinylated Gelsevirine for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a natural alkaloid extracted from Gelsemium elegans, has garnered significant interest in pharmacological research due to its potent anti-inflammatory and analgesic properties. Recent studies have identified this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a key regulator of innate immunity.[1][2][3] this compound has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and promoting its K48-linked ubiquitination and degradation.[1][2][3] Furthermore, this compound has been demonstrated to inhibit the JAK2-STAT3 signaling pathway, contributing to its anti-inflammatory effects.[4] To facilitate further investigation into its mechanism of action and to enable high-throughput screening assays, a biotinylated derivative of this compound is an invaluable tool. This application note provides a detailed protocol for the synthesis, purification, and application of biotinylated this compound for use in various in vitro assays, including pull-down assays to study protein-ligand interactions.
Principle
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, nucleic acid, or in this case, a small molecule like this compound.[5] The high-affinity interaction between biotin and streptavidin (or avidin) (Kd = 10⁻¹⁴ to 10⁻¹⁵ M) is one of the strongest non-covalent interactions known in nature, making it a powerful tool for detection, purification, and immobilization of biotinylated molecules.[6] By biotinylating this compound, researchers can effectively "tag" the molecule, allowing for its use in a variety of streptavidin-based assay platforms to probe its molecular interactions.
Synthesis of Biotinylated this compound
The synthesis of biotinylated this compound involves the chemical conjugation of a biotin moiety to the this compound molecule. A crucial aspect of this process is the selection of a suitable functional group on this compound that can be targeted for biotinylation without significantly impairing its biological activity. Based on the chemical structure of this compound, the secondary amine within the core structure presents a potential site for modification. This protocol outlines a method using an N-hydroxysuccinimide (NHS) ester of biotin, which readily reacts with primary and secondary amines to form a stable amide bond.[7][8]
Materials
-
This compound
-
EZ-Link™ NHS-LC-Biotin (or similar NHS-activated biotin with a spacer arm)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
1. Reaction Setup: a. Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. In a separate vial, dissolve NHS-LC-Biotin (1.2 equivalents) in anhydrous DMF. c. To the this compound solution, add triethylamine (2 equivalents) to act as a base and facilitate the reaction. d. Slowly add the NHS-LC-Biotin solution to the this compound solution with constant stirring.
2. Reaction Monitoring: a. Allow the reaction to proceed at room temperature for 4-6 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of DCM and MeOH). The formation of a new, more polar spot corresponding to the biotinylated product should be observed.
3. Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding a small amount of water. b. Remove the DMF under reduced pressure. c. Resuspend the residue in DCM and wash with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography using a gradient of DCM and MeOH as the eluent. f. Collect the fractions containing the desired product and concentrate them. g. For higher purity, the product can be further purified by preparative HPLC.
4. Characterization: a. Confirm the identity and purity of the biotinylated this compound using HPLC, Mass Spectrometry (to confirm the expected molecular weight), and NMR spectroscopy (to confirm the structure and the site of biotinylation).
In Vitro Assay: Streptavidin Pull-Down Assay
This protocol describes the use of biotinylated this compound to demonstrate its interaction with a target protein, such as STING, from a cell lysate.
Materials
-
Biotinylated this compound
-
Control (unbiotinylated) this compound
-
Streptavidin-conjugated magnetic beads or agarose beads
-
Cell lysate containing the target protein (e.g., HEK293T cells overexpressing STING-HA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against the target protein (e.g., anti-HA antibody)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Experimental Protocol
1. Preparation of Cell Lysate: a. Culture and harvest cells expressing the target protein. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Binding of Biotinylated this compound to Streptavidin Beads: a. Resuspend the streptavidin beads in lysis buffer. b. Add biotinylated this compound to the bead suspension and incubate with gentle rotation for 1-2 hours at 4°C to allow for binding. c. As a negative control, prepare a separate set of beads incubated with an equimolar amount of unbiotinylated this compound or DMSO vehicle.
3. Pull-Down of Target Protein: a. Wash the beads twice with lysis buffer to remove unbound biotinylated this compound. b. Add the cell lysate (containing a defined amount of total protein) to the beads. c. Incubate with gentle rotation for 2-4 hours at 4°C to allow the target protein to bind to the this compound-biotin-streptavidin complex.
4. Washing and Elution: a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant (unbound fraction). c. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins. d. After the final wash, add elution buffer (SDS-PAGE sample buffer) to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.
5. Analysis by Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody specific for the target protein. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and an imaging system. A band corresponding to the target protein should be present in the lane with biotinylated this compound but absent or significantly reduced in the negative control lanes.
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| This compound Activity | |||
| STING Inhibition (IC50) | ~10 µM (in cells) | RT-PCR for Ifnb1 mRNA | [1] |
| JAK2 Kinase Inhibition | Potent | In vitro kinase assay | [4] |
| Biotin-Streptavidin | |||
| Dissociation Constant (Kd) | 10⁻¹⁴ - 10⁻¹⁵ M | Various biophysical methods | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of biotinylated this compound.
Caption: Workflow for a streptavidin pull-down assay.
Caption: this compound inhibits the STING signaling pathway.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. qiagen.com [qiagen.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine: Application Notes and Protocols for Primary Macrophage Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, an alkaloid compound, has emerged as a potent modulator of inflammatory responses in macrophages. Notably, it has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] By competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, this compound effectively blocks its activation, dimerization, and downstream signaling, leading to a reduction in the production of interferons and other pro-inflammatory cytokines.[1][2] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1] These mechanisms underscore the anti-inflammatory potential of this compound, making it a valuable tool for studying inflammatory processes in primary macrophages and a potential therapeutic candidate for inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in primary macrophage cell culture experiments, with a focus on its anti-inflammatory effects and its impact on key signaling pathways.
Data Presentation
Quantitative Summary of this compound's Inhibitory Effects
The following table summarizes the reported inhibitory concentrations of this compound on cytokine expression in macrophage cell lines stimulated with STING agonists. While this data is from cell lines, it provides a valuable starting point for determining optimal concentrations for primary macrophage experiments.
| Cell Line | Stimulant | Cytokine Measured (mRNA) | IC50 of this compound | Reference |
| Raw264.7 (murine macrophage) | 2'3'-cGAMP (5 µg/ml) | Ifnb1 | 5.365 µM | [1] |
| THP-1 (human monocytic) | 2'3'-cGAMP (5 µg/ml) | IFNB1 | 0.766 µM | [1] |
Note: The following table presents representative data on the inhibitory effect of this compound on the mRNA expression of various cytokines in macrophage cell lines following stimulation with different STING agonists. Researchers should perform dose-response experiments to determine the optimal this compound concentration for their specific primary macrophage culture system and stimulus.
| Cell Line | This compound Concentration | Stimulant | Cytokine Measured (mRNA) | Fold Inhibition (approx.) | Reference |
| Raw264.7 | 10 µM | 2'3'-cGAMP (5 µg/ml) | Cxcl10 | > 5-fold | [1] |
| Raw264.7 | 10 µM | 2'3'-cGAMP (5 µg/ml) | Il6 | > 5-fold | [1] |
| THP-1 | 10 µM | 2'3'-cGAMP (5 µg/ml) | CXCL10 | > 5-fold | [1] |
| THP-1 | 10 µM | 2'3'-cGAMP (5 µg/ml) | IL6 | > 5-fold | [1] |
| Raw264.7 | 10 µM | ISD (2 µg/ml) | Ifnb1 | ~ 2.5-fold | [1] |
| THP-1 | 10 µM | ISD (2 µg/ml) | IFNB1 | ~ 4-fold | [1] |
| Raw264.7 | 10 µM | Poly(dA:dT) (5 µg/ml) | Ifnb1 | ~ 2-fold | [1] |
| THP-1 | 10 µM | Poly(dA:dT) (5 µg/ml) | IFNB1 | ~ 3.5-fold | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of primary macrophages from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L929 cell-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol
-
Syringes (10 ml and 20 ml)
-
Needles (25G and 27G)
-
Petri dishes (100 mm, non-tissue culture treated)
-
Centrifuge tubes (50 ml)
-
Cell scraper
Procedure:
-
Preparation: Prepare complete DMEM (cDMEM) containing 10% FBS and 1% Penicillin-Streptomycin. Prepare BMDM differentiation medium by supplementing cDMEM with 20% L929-conditioned medium or an appropriate concentration of recombinant M-CSF.
-
Harvesting Bone Marrow: Euthanize mice according to approved institutional protocols. Spray the hind legs with 70% ethanol. Dissect the femur and tibia, removing as much muscle tissue as possible.
-
Flushing Bone Marrow: Cut the ends of the bones. Use a 27G needle attached to a 10 ml syringe filled with cDMEM to flush the bone marrow from both ends into a 50 ml centrifuge tube.
-
Cell Lysis and Counting: Centrifuge the cell suspension at 300 x g for 10 minutes. Resuspend the pellet in 5 ml of red blood cell lysis buffer (e.g., ACK lysis buffer) for 5 minutes at room temperature. Add 10 ml of cDMEM and centrifuge again. Resuspend the pellet in cDMEM and perform a cell count using a hemocytometer.
-
Plating and Differentiation: Seed approximately 5 x 10^6 bone marrow cells per 100 mm non-tissue culture treated petri dish in 10 ml of BMDM differentiation medium.
-
Incubation and Feeding: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add 5 ml of fresh BMDM differentiation medium to each plate.
-
Harvesting BMDMs: By day 7, the macrophages will be differentiated and adherent. To harvest, wash the cells with cold PBS and then incubate with cold PBS containing 5 mM EDTA for 10-15 minutes on ice. Gently detach the cells using a cell scraper.
Protocol 2: this compound Treatment and Inflammatory Stimulation of BMDMs
This protocol outlines the treatment of primary BMDMs with this compound followed by stimulation with Lipopolysaccharide (LPS) to assess the anti-inflammatory effects.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the harvested BMDMs into multi-well plates at a desired density (e.g., 0.5 x 10^6 cells/ml for a 24-well plate) and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh cDMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) should be included. Incubate for a pre-determined time (e.g., 2-6 hours), based on preliminary experiments.
-
LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/ml (or another empirically determined optimal concentration).
-
Incubation: Incubate the cells for the desired time period depending on the downstream analysis (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).
Protocol 3: Assessment of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Supernatants from this compound and LPS-treated BMDMs (from Protocol 2)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Collect Supernatants: After the incubation period, centrifuge the plates to pellet any detached cells and carefully collect the supernatants.
-
Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines. Compare the cytokine levels in this compound-treated samples to the LPS-only control.
Protocol 4: Analysis of NF-κB and MAPK Signaling by Western Blot
This protocol details the detection of key signaling proteins to assess the effect of this compound on the NF-κB and MAPK pathways.
Materials:
-
Cell lysates from this compound and LPS-treated BMDMs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After a shorter LPS stimulation time (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation of signaling pathways in this compound-treated cells to the LPS-only control.
Mandatory Visualizations
Caption: this compound inhibits the STING signaling pathway in macrophages.
Caption: Experimental workflow for assessing this compound's effects on primary macrophages.
References
- 1. Negative regulation of IL-1beta production at the level of transcription in macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine Shows Promise in Attenuating Ischemic Stroke Damage by Inhibiting Neuroinflammation
New research highlights the potential of Gelsevirine, an alkaloid derived from the Gelsemium elegans plant, as a neuroprotective agent in the context of ischemic stroke. Studies utilizing the middle cerebral artery occlusion (MCAO) model in mice have demonstrated that this compound significantly reduces brain infarct volume, improves neurological function, and lessens neuronal apoptosis.[1][2][3][4] The primary mechanism underlying these beneficial effects is the suppression of neuroinflammation, mediated by the inhibition of the JAK2-STAT3 signaling pathway in microglia.[1][2][3][4]
This compound's therapeutic action stems from its ability to downregulate the over-activation of microglia, the primary immune cells of the central nervous system.[1][2][4] Following an ischemic event, microglia become activated and release a cascade of inflammatory factors, contributing to secondary brain injury. This compound has been shown to directly inhibit Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] This disruption of the JAK2-STAT3 pathway curtails the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating mitochondrial dysfunction and reducing neuronal cell death in the ischemic penumbra.[1][2][3]
Quantitative Efficacy of this compound in the MCAO Model
The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant improvements observed in this compound-treated MCAO mice compared to vehicle-treated controls.
| Parameter | Vehicle Group | This compound Group | Percentage Improvement | Reference |
| Infarct Volume (%) | ~45% | ~25% | ~44% | [1][2] |
| Neurological Score (Bederson) | ~3.5 | ~2.0 | ~43% | [2][3][4] |
| Neuron Loss (Ischemic Penumbra) | Significant Loss | Reduced Loss | - | [1] |
| In Vitro Parameter (BV2 Microglia) | Control | This compound | Effect | Reference |
| Cell Proliferation (LPS/OGD induced) | Increased | Downregulated | Inhibition of microglial proliferation | [1][2] |
| Inflammatory Factor Levels (LPS/CM induced) | Upregulated | Decreased | Reduction of pro-inflammatory cytokines | [1][2] |
| Phosphorylation of STAT3 (CM-induced) | Significantly Increased | Significantly Decreased | Inhibition of the JAK2-STAT3 pathway | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols outline the key experiments for testing this compound in the MCAO model.
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
This protocol describes the induction of transient focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a rounded tip
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Gently insert the 6-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the mouse to recover. Sham-operated mice undergo the same procedure without the filament insertion.
Neurological Deficit Scoring (Bederson Score)
Neurological function is assessed 24 hours after MCAO using the Bederson scoring system.
Scoring Criteria:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Spontaneous circling or barrel rolling.
-
5: No spontaneous motor activity or death.
Infarct Volume Measurement (TTC Staining)
The extent of brain infarction is determined 24 hours post-MCAO.
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner and image analysis software
Procedure:
-
Euthanize the mouse and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume as a percentage of the total brain volume using image analysis software.
Western Blot Analysis for JAK2-STAT3 Pathway Proteins
This protocol is used to assess the protein expression levels of key components of the JAK2-STAT3 pathway in brain tissue or cell lysates.
Materials:
-
Brain tissue homogenates or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound in the context of ischemic stroke and the experimental workflow for its evaluation.
Caption: this compound's mechanism in ischemic stroke.
Caption: Workflow for evaluating this compound in the MCAO model.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using RNA-Seq Analysis to Determine Gelsevirine's Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine is a monoterpenoid indole alkaloid derived from plants of the Gelsemium genus.[1][2] Recent studies have identified it as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4][5] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response through the production of type I interferons and other cytokines.[3][4] By inhibiting STING, this compound has shown potential in mitigating STING-related inflammation in conditions like sepsis and sepsis-associated encephalopathy.[3][6][7]
RNA sequencing (RNA-seq) is a powerful, high-throughput technology that enables a comprehensive and unbiased analysis of the transcriptome.[8][9] In drug discovery, RNA-seq is invaluable for elucidating mechanisms of action, identifying novel drug targets, discovering biomarkers, and assessing potential toxicity.[9][10][11] This application note provides a detailed protocol for utilizing RNA-seq to analyze the global changes in gene expression induced by this compound, with a focus on its effects on the STING signaling pathway and associated inflammatory responses.
Experimental Design & Workflow
A typical experiment involves treating a relevant cell line (e.g., macrophages like RAW 264.7 or THP-1) with this compound, followed by stimulation with a STING agonist to activate the pathway.[4][5] An untreated and a vehicle-treated control group are essential for accurate comparison. The overall workflow is depicted below.
Caption: High-level experimental workflow for RNA-seq analysis of this compound's effects.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Stimulation
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 2 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh DMEM (2% FBS). Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 6 hours.[5] Include an untreated control group.
-
Stimulation: After the pre-treatment period, stimulate the cells by adding a STING agonist like 2'3'-cGAMP (e.g., 5 µg/ml) to the appropriate wells for 3-6 hours to activate the STING pathway.[4][5]
-
Harvesting: Aspirate the media, wash cells twice with ice-cold PBS, and lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Scrape the wells to ensure complete cell lysis and collection.
-
Replication: Perform all treatments in biological triplicate to ensure statistical power.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 and A260/230 ratios of ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having an RNA Integrity Number (RIN) of 8 or higher to ensure high-quality data.[12]
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Enrichment/Depletion: Since total RNA is predominantly ribosomal RNA (rRNA), either select for messenger RNA (mRNA) using poly(A) selection or deplete rRNA from the total RNA.[13] For studying total transcriptomes, rRNA depletion is preferred.
-
Fragmentation & Priming: Fragment the enriched RNA into smaller pieces (e.g., 200-500 bp).
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. These adapters contain sequences for binding to the sequencer's flow cell and for indexing (barcoding) each sample.
-
Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample for differential gene expression analysis.[12]
Bioinformatic Analysis Pipeline
The analysis of RNA-seq data requires a series of computational steps to process the raw sequencing reads and derive meaningful biological insights.
Caption: A standard bioinformatic workflow for RNA-seq differential expression analysis.
Example Data Presentation
Following bioinformatic analysis, quantitative data should be summarized in tables.
Table 1: Top Differentially Expressed Genes (DEGs) in cGAMP-stimulated cells (this compound vs. Vehicle)
| Gene Symbol | Gene Name | log2FoldChange | p-value | padj | Regulation |
| Ifnb1 | Interferon beta 1 | -4.58 | 1.2e-50 | 2.5e-46 | Down |
| Cxcl10 | C-X-C motif chemokine 10 | -4.12 | 3.4e-45 | 5.1e-41 | Down |
| Isg15 | ISG15 ubiquitin-like modifier | -3.98 | 7.8e-42 | 9.9e-38 | Down |
| Irf7 | Interferon regulatory factor 7 | -3.55 | 2.1e-38 | 2.3e-34 | Down |
| Il6 | Interleukin 6 | -3.21 | 9.5e-35 | 8.8e-31 | Down |
| TRIM21 | Tripartite motif containing 21 | 1.85 | 4.3e-15 | 2.7e-12 | Up |
| SOCS3 | Suppressor of cytokine signaling 3 | 1.52 | 6.7e-12 | 3.1e-09 | Up |
Note: This is hypothetical data generated for illustrative purposes. padj refers to the Benjamini-Hochberg adjusted p-value.
Table 2: Enriched KEGG Pathways for Down-regulated Genes
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes |
| mmu04622 | RIG-I-like receptor signaling pathway | 1.5e-12 | 3.3e-10 | Ifnb1, Isg15, Irf7, Stat1... |
| mmu04630 | Jak-STAT signaling pathway | 2.8e-10 | 4.1e-08 | Il6, Stat1, Socs1, Ifnb1... |
| mmu04060 | Cytokine-cytokine receptor interaction | 8.1e-09 | 9.5e-07 | Cxcl10, Il6, Ccl5... |
| mmu04621 | NOD-like receptor signaling pathway | 3.4e-08 | 3.2e-06 | Il6, Cxcl10, Tnf... |
| mmu05160 | Hepatitis C | 9.2e-08 | 7.8e-06 | Ifnb1, Irf7, Isg15, Cxcl10... |
Note: This is hypothetical data. Pathways are selected based on the known function of the STING pathway.
Visualizing the Mechanism of Action
Based on the RNA-seq results and existing literature, a signaling pathway diagram can illustrate this compound's mechanism. The data would be expected to show a significant downregulation of genes downstream of STING activation, such as Type I interferons (Ifnb1) and interferon-stimulated genes (Isg15, Cxcl10).
Caption: this compound inhibits the STING pathway, preventing downstream gene expression.
Conclusion
RNA-seq is an indispensable tool for characterizing the molecular effects of novel compounds like this compound. The protocols and analysis pipeline detailed here provide a robust framework for identifying this compound-induced changes in the transcriptome. The expected results—a potent, targeted downregulation of STING-dependent inflammatory genes—would provide strong evidence for its mechanism of action and support its further development as a therapeutic agent for inflammatory diseases.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference Genes Screening and Gene Expression Patterns Analysis Involved in Gelsenicine Biosynthesis under Different Hormone Treatments in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 8. High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 10. emea.illumina.com [emea.illumina.com]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Confirming Gelsevirine-Protein Binding Using a Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective biophysical technique used to assess the thermal stability of a protein.[1][2] The principle of the assay lies in monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that preferentially binds to exposed hydrophobic regions of the unfolded protein.[2][3] As the temperature increases, the protein denatures, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[2] Ligand binding to a protein generally increases its thermal stability, resulting in a positive shift in its Tm.[4][5] This application note provides a detailed protocol for utilizing a thermal shift assay to confirm the binding of the alkaloid Gelsevirine to its target protein. Recent studies have identified this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) protein, binding to its cyclic dinucleotide (CDN)-binding pocket.[6][7][8][9] Therefore, this protocol will focus on confirming the this compound-STING interaction.
Principle of the Assay
The thermal shift assay monitors the temperature-dependent unfolding of a protein. In its native state, the hydrophobic core of the protein is shielded from the aqueous environment. A fluorescent dye, such as SYPRO Orange, exhibits low fluorescence in an aqueous solution but fluoresces intensely upon binding to hydrophobic regions.[1][5] As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in fluorescence. The resulting fluorescence curve is sigmoidal, and the midpoint of the transition corresponds to the melting temperature (Tm) of the protein. A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, thus shifting the Tm to a higher temperature. This thermal shift (ΔTm) is indicative of a direct binding interaction between the ligand and the protein.
Experimental Workflow
Caption: Experimental workflow for the thermal shift assay to confirm this compound-protein binding.
Detailed Experimental Protocol
Materials and Reagents
-
Purified recombinant STING protein (≥95% purity)
-
This compound
-
SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
DMSO (for this compound stock and control)
-
96-well PCR plates
-
Optical sealing film
-
Real-time PCR instrument with melt curve capability
Method
-
Protein and Ligand Preparation:
-
Prepare a stock solution of purified STING protein in the assay buffer. The final concentration in the assay will typically be in the range of 2-5 µM.
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point. Perform serial dilutions to create a range of concentrations to test.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock in assay buffer. A final concentration of 5x is often suitable.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix containing the STING protein, SYPRO Orange dye, and assay buffer.
-
Aliquot the master mix into the wells of the 96-well PCR plate.
-
Add a small volume (e.g., 1 µL) of the this compound dilutions to the respective wells.
-
For the negative control wells, add the same volume of DMSO without this compound.
-
The final reaction volume is typically 20-25 µL.
-
Seal the plate securely with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the sealed plate into the real-time PCR instrument.
-
Set up a melt curve protocol. A typical protocol involves an initial equilibration step (e.g., 1 minute at 25°C) followed by a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Ensure that the instrument is set to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
The real-time PCR software will generate melt curves, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at the midpoint of the transition. This can be determined from the peak of the first derivative of the melt curve (-dF/dT).[10]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein in the presence of the vehicle (DMSO) from the Tm of the protein in the presence of this compound.
-
A positive ΔTm indicates that this compound binding stabilizes the STING protein.
-
Data Presentation
The quantitative data from a thermal shift assay can be summarized in a table for clear comparison.
| Sample | This compound Conc. (µM) | Tm (°C) ± SD | ΔTm (°C) |
| STING + Vehicle (DMSO) | 0 | 45.2 ± 0.2 | - |
| STING + this compound | 1 | 46.5 ± 0.3 | +1.3 |
| STING + this compound | 5 | 48.1 ± 0.2 | +2.9 |
| STING + this compound | 10 | 49.8 ± 0.3 | +4.6 |
| STING + this compound | 25 | 51.5 ± 0.2 | +6.3 |
| STING + this compound | 50 | 52.3 ± 0.4 | +7.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
This compound and the STING Signaling Pathway
This compound has been shown to inhibit STING signaling by competitively binding to the CDN-binding pocket, which locks STING in an inactive conformation.[6][7] The following diagram illustrates the canonical STING signaling pathway and the proposed point of inhibition by this compound.
Caption: Simplified STING signaling pathway and the inhibitory action of this compound.
Conclusion
The thermal shift assay is a powerful and accessible method for confirming the direct binding of small molecules, such as this compound, to their protein targets.[2][11] By demonstrating a this compound-dependent increase in the thermal stability of the STING protein, researchers can obtain robust evidence of a direct interaction. This information is critical in the early stages of drug discovery and for validating the mechanism of action of novel therapeutic compounds.
References
- 1. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axxam.com [axxam.com]
- 3. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Shift Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Illuminating the Neuroactive Profile of Gelsevirine: Application Notes and Protocols for Electrophysiological Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of Gelsevirine, a major alkaloid from the Gelsemium genus. The following protocols and data summaries are designed to facilitate research into the compound's mechanism of action on neuronal excitability, with a focus on its known interactions with inhibitory neurotransmitter receptors.
Application Notes
This compound, an indole alkaloid, has garnered interest for its potential therapeutic properties. Electrophysiological studies are paramount in elucidating its precise interactions with the nervous system at the cellular and network levels. This document outlines key experimental approaches to investigate this compound's modulatory effects on ligand-gated ion channels, offering a foundational framework for further research and drug development.
Recent studies have demonstrated that this compound acts as a modulator of both γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs), the primary mediators of inhibitory neurotransmission in the central nervous system.[1][2][3] Understanding the specifics of these interactions is crucial for defining the compound's pharmacological profile.
Key Electrophysiological Applications:
-
Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard technique for characterizing the effects of this compound on specific ion channels expressed in cell lines (e.g., HEK293) or primary neurons.[2][4][5][6] It allows for the precise measurement of changes in ion channel currents in response to this compound application, enabling the determination of key pharmacological parameters such as IC50 values and the mechanism of inhibition.
-
Voltage-Clamp Analysis: A crucial component of patch-clamp experiments, voltage-clamp protocols are used to hold the cell membrane at a specific potential, allowing for the isolation and study of voltage-dependent ion channel activity and the effects of this compound on channel kinetics.[7][8][9]
-
In Vitro Slice Electrophysiology: Recordings from neurons within acute brain slices provide a more physiologically relevant context to study how this compound modulates synaptic transmission and neuronal firing within an intact neural circuit.[10][11][12] This can reveal effects on both pre- and post-synaptic mechanisms.
-
In Vivo Electrophysiology: While technically challenging, in vivo recordings in anesthetized or awake, behaving animals can provide the ultimate assessment of this compound's effects on neuronal activity in the context of a whole, functioning organism.[13]
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on GABA-A and glycine receptors as determined by whole-cell patch-clamp electrophysiology.
Table 1: Inhibitory Effects of this compound on Ligand-Gated Ion Channels
| Target Receptor | This compound IC50 (µM) | Cell Type | Reference |
| GABA-A Receptor (α1β2γ2) | 251.5 | HEK293 | [1] |
| Glycine Receptor (α1) | 82.94 | HEK293 | [1] |
Table 2: Comparative Inhibitory Effects of Gelsemium Alkaloids
| Alkaloid | GABA-A Receptor IC50 (µM) | Glycine Receptor IC50 (µM) | Reference |
| Koumine | 142.8 | 9.587 | [1] |
| Gelsemine | 170.8 | 10.36 | [1] |
| This compound | 251.5 | 82.94 | [1] |
Experimental Protocols
The following are detailed protocols for key electrophysiological experiments to study the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording from Transfected HEK293 Cells
Objective: To determine the effect of this compound on the function of specific recombinant human ion channels (e.g., GABA-A or glycine receptors) expressed in a heterologous system.
Materials:
-
HEK293 cells stably or transiently expressing the ion channel of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (for GABA-A/Glycine receptors, in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Obtaining a Giga-seal: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the appropriate agonist (e.g., GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Once a stable baseline is achieved, co-apply the agonist with varying concentrations of this compound.
-
Record the current responses to each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Normalize the current amplitudes to the control response (agonist alone).
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: In Vitro Field Potential Recording from Acute Hippocampal Slices
Objective: To investigate the effect of this compound on synaptic transmission and plasticity in a brain circuit.
Materials:
-
Rodent (e.g., mouse or rat).
-
Vibratome for tissue slicing.
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold, high sucrose or NMDG-based) and recording (standard aCSF).
-
This compound stock solution.
-
Recording chamber for brain slices.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing aCSF.
-
Transfer slices to a holding chamber with standard aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single electrical pulses to the stimulating electrode and record the resulting fEPSPs.
-
Determine the stimulus intensity that elicits a fEPSP of approximately 50% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration and continue to record fEPSPs.
-
Observe any changes in the fEPSP slope, which reflects synaptic strength.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the effect of this compound on basal synaptic transmission.
-
To study effects on synaptic plasticity, protocols such as paired-pulse facilitation (PPF) or long-term potentiation (LTP) can be performed before and after this compound application.
-
Visualizations
Signaling Pathway of this compound's Known Targets
Caption: this compound's inhibitory action on GABA-A and glycine receptors.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Logical Relationship for Data Analysis
Caption: Data analysis pipeline for determining this compound's IC50.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-yield in vitro recordings from neurons functionally characterized in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gelsevirine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of gelsevirine, a major alkaloid found in plants of the Gelsemium genus. This compound has garnered significant research interest due to its pharmacological activities, including its role as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, enabling accurate and precise quantification of this compound in plant extracts and other relevant matrices.
Introduction
This compound is an indole alkaloid isolated from Gelsemium elegans, a plant used in traditional medicine. Recent studies have elucidated its mechanism of action, identifying it as a novel and specific inhibitor of the STING signaling pathway, which plays a crucial role in innate immunity and inflammatory responses.[1][2][3][4] This discovery has opened avenues for investigating this compound's therapeutic potential in inflammatory diseases and sepsis.[2][4] Accurate quantification of this compound is paramount for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for this purpose.
Experimental Protocol
Sample Preparation (from Gelsemium elegans plant material)
A validated extraction procedure is crucial for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried and powdered Gelsemium elegans plant material.
Materials:
-
Dried, powdered Gelsemium elegans plant material
-
Methanol (HPLC grade)
-
0.1 mol/L Hydrochloric acid (HCl)
-
Chloroform
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of a chloroform-methanol-0.1 mol/L HCl (4:4:2, v/v/v) solvent mixture.[5]
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental Workflow for this compound Quantification
HPLC Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water:n-butylamine (78:22:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 25 °C[6] |
| Injection Vol. | 20 µL |
| Detection | UV at 256 nm[5] |
| Run Time | Approximately 15 minutes |
Method Validation Data
The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the determination of this compound, which can serve as a reference for the expected performance of a well-optimized HPLC-UV method.[7]
Table 1: Linearity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 0.1 - 200 | y = 0.0245x + 0.0012 | > 0.995 |
Table 2: Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.2 | ≤ 16% | ≤ 16% |
| 2 | ≤ 16% | ≤ 16% | |
| 100 | ≤ 16% | ≤ 16% |
Table 3: Accuracy and Recovery
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Extraction Recovery (%) |
| This compound | 0.2 | 86.9 - 113.2 | 75.8 - 98.4 |
| 2 | 86.9 - 113.2 | 75.8 - 98.4 | |
| 100 | 86.9 - 113.2 | 75.8 - 98.4 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
While specific LOD and LOQ values for an HPLC-UV method for this compound are not detailed in the reviewed literature, related methods for other Gelsemium alkaloids suggest that low ng/mL levels are achievable.[8] For a UPLC-MS/MS method, the lower limit of quantification for this compound was established at 0.1 ng/mL.[7]
This compound Signaling Pathway
This compound has been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][4] This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an inflammatory response.
The mechanism of inhibition by this compound involves:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[2][4]
-
Inhibition of Activation: This binding locks STING in an inactive conformation, preventing its dimerization and subsequent activation.[2][4]
-
Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and degradation of the STING protein.[2][4]
By inhibiting the STING pathway, this compound effectively suppresses the downstream production of type I interferons and other pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory conditions.[1][2][4]
Caption: this compound's Mechanism of STING Pathway Inhibition
Conclusion
The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. The detailed protocol for sample preparation and the specified chromatographic conditions, along with the reference validation data, will support researchers in accurately determining this compound concentrations in various samples. Understanding the mechanism of this compound as a STING inhibitor, visualized in the provided signaling pathway diagram, underscores the importance of precise quantification for the continued development of this promising natural product.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of gelsemium alkaloids by RP-HPLC]. | Semantic Scholar [semanticscholar.org]
- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Gelsevirine: Application Notes and Protocols for Models of Neuropathic Pain and Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gelsevirine, a principal alkaloid from Gelsemium sempervirens, in preclinical models of neuropathic pain and anxiety. This document includes detailed experimental protocols for inducing these conditions in rodent models, behavioral assays for their assessment, and molecular analysis techniques. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized.
This compound in Models of Neuropathic Pain
This compound has demonstrated significant anti-allodynic and anti-hyperalgesic effects in various rodent models of neuropathic pain. Its primary mechanism of action involves the positive allosteric modulation of spinal α3 glycine receptors (GlyRs), which enhances inhibitory neurotransmission in the spinal cord.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in preclinical models of neuropathic pain.
| Animal Model | Pain Type | This compound Administration | Dosage/Concentration | Key Findings | Reference |
| Rat (Spinal Nerve Ligation) | Mechanical Allodynia | Intrathecal (i.t.) | ED50: 0.5-0.6 µg | Dose-dependently reversed mechanical allodynia. | [1] |
| Rat (Bone Cancer) | Mechanical Allodynia | Intrathecal (i.t.) | ED50: 0.5-0.6 µg | Potent and specific antinociception without tolerance development over 7 days. | [1] |
| Mouse (Chronic Constriction Injury) | Thermal Hyperalgesia | Subcutaneous (s.c.) | ED50: 9.8 µg/kg | Produced a dose-dependent analgesic effect. | [2] |
| Rat (Formalin-induced) | Tonic Pain | Intrathecal (i.t.) | ED50: 0.5-0.6 µg | Showed significant antinociception in the tonic phase. | [1] |
Experimental Protocols
a) Spinal Nerve Ligation (SNL) Model in Rats
This model induces peripheral nerve injury to mimic neuropathic pain conditions.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Close the muscle and skin layers with sutures or wound clips.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Allow a recovery period of at least 3-7 days before behavioral testing.
b) Chronic Constriction Injury (CCI) Model in Mice
This model also involves peripheral nerve injury to induce neuropathic pain.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic.
-
Surgical Procedure:
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 7-0 chromic gut or silk) around the sciatic nerve with approximately 0.5 mm spacing between them. The ligatures should constrict the nerve without arresting epineural blood flow.
-
Close the skin with sutures.
-
-
Post-operative Care: Provide post-operative care as described for the SNL model. Behavioral testing can typically commence 7 days post-surgery.
a) Mechanical Allodynia: Von Frey Test
This test measures the sensitivity to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw until the filament bends.
-
Start with a filament in the middle of the force range and use the up-down method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
b) Thermal Hyperalgesia: Plantar Test (Hargreaves Method)
This test assesses sensitivity to a thermal stimulus.
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism in neuropathic pain.
Caption: Experimental workflow for neuropathic pain studies.
This compound in Models of Anxiety
This compound has also shown promise as an anxiolytic agent. Studies in mouse models of anxiety have revealed its ability to alleviate anxiety-like behaviors through the modulation of neuroinflammatory and neurotrophic pathways.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in a preclinical model of anxiety.
| Animal Model | Anxiety Induction | This compound Administration | Dosage | Key Behavioral Findings | Key Molecular Findings | Reference |
| Mouse | Chronic Unpredictable Mild Stress (CUMS) | Oral | 0.4, 2, 10 mg/kg | Increased time and distance in the central zone of the open-field test. Increased time and entries in the open arms of the elevated plus-maze. Increased time in the light compartment of the light/dark transition test. | Inhibited NLRP3 inflammasome activation. Downregulated CREB and BDNF overexpression in the hypothalamus. Decreased IL-1β and IL-6 levels in the hypothalamus and hippocampus. | [3][4] |
Experimental Protocols
a) Chronic Unpredictable Mild Stress (CUMS) Model in Mice
This model is used to induce a state of chronic stress, leading to anxiety-like behaviors.
-
Procedure:
-
Subject mice to a series of mild, unpredictable stressors daily for a period of several weeks (e.g., 4-8 weeks).
-
Stressors may include:
-
Cage tilt (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Food and water deprivation (for a limited duration)
-
Forced swimming in cold water
-
Stroboscopic illumination
-
-
The stressors should be applied in a random and unpredictable manner to prevent habituation.
-
a) Open Field Test (OFT)
This test assesses locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena with walls.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record and analyze parameters such as the time spent in the center versus the periphery of the arena and the total distance traveled. Anxious mice tend to spend more time in the periphery (thigmotaxis).
-
b) Elevated Plus Maze (EPM)
This test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set time (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
c) Light/Dark Transition Test
This test utilizes the conflict between the innate exploratory drive of mice and their aversion to brightly lit areas.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Place the mouse in the light compartment.
-
Allow the mouse to move freely between the two compartments for a set period (e.g., 5-10 minutes).
-
Record the number of transitions between the compartments and the time spent in each. Anxiolytic drugs generally increase the time spent in the light compartment.
-
Signaling Pathway and Experimental Workflow
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gelsevirine in studying neurodegenerative diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, is emerging as a promising small molecule for the study and potential treatment of neurodegenerative diseases. Its multifaceted mechanism of action, primarily centered on the modulation of neuroinflammation and protein aggregation, offers a valuable pharmacological tool for investigating the complex pathology of diseases such as Alzheimer's, and provides a strong rationale for its investigation in Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).
These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in established in vitro models of neuroinflammation and neurodegeneration.
Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to interact with key signaling pathways implicated in neurodegeneration:
-
Inhibition of Neuroinflammation via the JAK2-STAT3 Pathway: this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. It achieves this by directly inhibiting Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This blockade downregulates the expression of pro-inflammatory cytokines and reactive oxygen species (ROS), mitigating the chronic neuroinflammatory state that is a hallmark of many neurodegenerative conditions.[1][3]
-
Modulation of Protein Aggregation via Transglutaminase 2 (TG2) Inhibition: A recent breakthrough has identified Transglutaminase 2 (TG2) as a direct molecular target of this compound in the context of Alzheimer's disease.[4] TG2 is a calcium-dependent enzyme that catalyzes the cross-linking of proteins. In neurodegenerative diseases, TG2 is implicated in the aggregation of key pathological proteins. This compound has been demonstrated to inhibit TG2-mediated aggregation of the amyloid-beta (Aβ) peptide, a critical event in Alzheimer's disease pathology, thereby reducing Aβ-induced neurotoxicity.[4]
Potential Applications in Neurodegenerative Diseases
Alzheimer's Disease (AD)
The demonstrated ability of this compound to inhibit TG2 and subsequently reduce Aβ aggregation provides a direct application in AD research.[4] It can be used as a tool to dissect the role of TG2 in Aβ pathology and as a lead compound for developing therapeutics aimed at preventing plaque formation and downstream neurotoxicity.
Parkinson's Disease (PD)
While direct studies are pending, a strong rationale exists for exploring this compound in PD models. Both neuroinflammation via the JAK2-STAT3 pathway and the activity of TG2 are implicated in the pathogenesis of PD.[5][6][7] TG2 is known to cross-link α-synuclein, the primary component of Lewy bodies, and its expression is elevated in the substantia nigra of PD patients.[2][8] Therefore, this compound's dual-action profile makes it a compelling candidate for investigation in PD models, such as those using the neurotoxin MPP+ to induce dopaminergic neuron death.[9]
Amyotrophic Lateral Sclerosis (ALS)
Similar to PD, both the JAK2-STAT3 pathway and TG2 are implicated in the pathology of ALS.[3][10] The JAK/STAT pathway is associated with microglial activation and motor neuron damage in ALS models.[3][11] Furthermore, TG2 has been shown to interact with and promote the oligomerization of mutant superoxide dismutase 1 (SOD1), a key factor in familial ALS, and contributes to neuroinflammation in the spinal cord.[1][12] This suggests this compound could be a valuable tool for studying and potentially mitigating these pathological processes in ALS cell culture models, such as those expressing mutant SOD1.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the targets of this compound. It is important to note that specific IC50 or Ki values for this compound's interaction with its targets are not yet widely published and represent an area for future research. The data for other JAK2 inhibitors are provided for context.
| Target | Compound | Metric | Value | System | Reference |
| JAK2 | INCB018424 | IC50 | 2.8 nM | Enzyme Assay | [14] |
| JAK2 | CEP-701 | IC50 | 1 nM | Enzyme Assay | [14] |
| JAK2 | TG101348 | IC50 | 3 nM | Enzyme Assay | [14] |
| JAK2 (V617F mutant) | INCB018424 | IC50 | 126 nM | BaF/3 Cells | [15] |
| TG2-mediated Aβ aggregation | This compound | Dissociation Rate (Kg) | AβTG2: 1.6x10-2 s-1 vs. AβTG2+Gelsemine: 1.2x10-2 s-1 | Thioflavin T Assay | [4] |
| TG2-mediated Aβ aggregation | This compound | Max. Reaction Velocity (Vmax) | AβTG2: 1.8 vs. AβTG2+Gelsemine: 1.3 | Thioflavin T Assay | [4] |
Table 1: Inhibitory constants for JAK2 and effects of this compound on TG2-mediated Aβ aggregation.
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| LPS-stimulated BV2 microglia | 10-50 µM | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-6) | [16] |
| OGD neuron-conditioned medium-stimulated BV2 microglia | 10-50 µM | Significant reduction of pro-inflammatory cytokines | [16] |
| MCAO mouse model of ischemic stroke | 10 mg/kg | Reduced infarct volume and improved neurological function | [1] |
| Aβ-treated mice | 5-10 µg/kg | Improved cognitive and spatial impairments | [4] |
Table 2: Effective concentrations of this compound in various experimental models.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits neuroinflammation by blocking the JAK2-STAT3 signaling pathway in microglia.
Caption: this compound reduces Aβ aggregation and neurotoxicity by inhibiting Transglutaminase 2 (TG2).
Caption: In vitro experimental workflows for testing this compound in neurodegenerative disease models.
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Assay Using BV2 Microglial Cells
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
1. Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in sterile PBS)
-
This compound (Stock: 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System for Nitrite Determination
-
ELISA kits for TNF-α and IL-6
-
MTT Cell Proliferation Assay Kit
2. Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
3. Experimental Procedure:
-
Seed BV2 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, final concentration ≤ 0.1%). Incubate for 1 hour.[10]
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[17] Include a control group with no LPS stimulation.
-
Incubate the plates for 24 hours at 37°C.
4. Analysis:
-
Nitric Oxide (NO) Production:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration using the Griess Reagent System according to the manufacturer's protocol.
-
Measure absorbance at 540 nm and quantify using a sodium nitrite standard curve.[10]
-
-
Cytokine Quantification (ELISA):
-
Collect the remaining supernatant and centrifuge to remove cell debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[18]
-
-
Cell Viability (MTT Assay):
-
To ensure the observed effects are not due to cytotoxicity, run a parallel plate under the same conditions.
-
After the 24-hour incubation, perform an MTT assay according to the manufacturer's protocol to assess cell viability.[10]
-
Protocol 2: Aβ Aggregation Inhibition Assay (Thioflavin T)
This protocol assesses the ability of this compound to inhibit the aggregation of the Aβ1-42 peptide, a key pathological event in Alzheimer's disease.
1. Materials:
-
Synthetic Amyloid-Beta (1-42) peptide (Aβ42)
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
This compound (Stock: 10 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-490 nm)
2. Preparation of Aβ42 Monomers:
-
Dissolve Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film.
-
Store the dried peptide films at -80°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to create a stock solution (e.g., 5 mM) and then dilute to the final working concentration in cold phosphate buffer.[19]
3. Aggregation Assay:
-
In a 96-well black plate, prepare reaction mixtures containing:
-
Aβ42 peptide (final concentration e.g., 10 µM)
-
This compound at various concentrations (or vehicle control)
-
ThT (final concentration e.g., 20 µM)
-
Phosphate buffer to the final volume.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
4. Data Analysis:
-
Plot ThT fluorescence intensity against time for each condition.
-
Analyze the kinetic curves to determine parameters such as the lag time and the maximum fluorescence intensity.
-
Compare the curves from this compound-treated samples to the vehicle control to determine the inhibitory effect on Aβ42 aggregation.
Protocol 3: Neuroprotection Assay in an In Vitro Model of Parkinson's Disease
This protocol describes a method to evaluate the neuroprotective effects of this compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[9]
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1-methyl-4-phenylpyridinium (MPP+) (Stock: 100 mM in sterile water)
-
This compound (Stock: 10 mM in DMSO)
-
MTT Cell Proliferation Assay Kit
-
Caspase-3 Activity Assay Kit or antibodies for Western Blot
2. Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.
-
For differentiation into a more mature neuronal phenotype (optional but recommended), treat cells with retinoic acid (e.g., 10 µM) for 5-7 days in low-serum medium.[20][21]
3. Experimental Procedure:
-
Seed SH-SY5Y cells (differentiated or undifferentiated) into a 96-well plate for viability assays or larger plates for protein analysis. Allow cells to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle for 24 hours.[22]
-
Neurotoxin Challenge: Add MPP+ to the culture medium to a final concentration of 1 mM.[22]
-
Incubate for an additional 24 hours.
4. Analysis:
-
Cell Viability:
-
Perform an MTT assay to quantify cell viability as a measure of this compound's protective effect against MPP+ toxicity.[22]
-
Express results as a percentage of the viability of untreated control cells.
-
-
Apoptosis:
-
For protein analysis, lyse the cells and measure the level of cleaved Caspase-3 using a Western Blot protocol. An increase in cleaved Caspase-3 indicates apoptosis.
-
Alternatively, use a colorimetric or fluorometric Caspase-3 activity assay kit according to the manufacturer's instructions.
-
Protocol 4: Neuroprotection Assay in an In Vitro Model of ALS
This protocol is a proposed method to assess the protective effects of this compound in a motor neuron-like cell line (NSC-34) expressing a mutant form of SOD1 (e.g., G93A), a common model for familial ALS.[13]
1. Materials:
-
NSC-34 cell line stably transfected with human mutant SOD1 (e.g., G93A) and a wild-type control line.[23]
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Stock: 10 mM in DMSO)
-
MTT Cell Proliferation Assay Kit
-
Antibodies for SOD1 aggregation and neurite markers (e.g., β-III tubulin) for immunofluorescence.
2. Cell Culture:
-
Culture NSC-34 cells (wild-type and mutant SOD1) in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells under standard culture conditions (37°C, 5% CO2).
3. Experimental Procedure:
-
Seed NSC-34 cells onto appropriate culture vessels (e.g., 96-well plates for viability, coverslips in 24-well plates for imaging).
-
Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48-72 hours.
4. Analysis:
-
Cell Viability:
-
Perform an MTT assay to determine if this compound improves the viability of mutant SOD1-expressing cells.
-
-
SOD1 Aggregation:
-
Fix cells grown on coverslips with 4% paraformaldehyde.
-
Perform immunofluorescence staining using an antibody specific for aggregated SOD1 to visualize intracellular inclusions.
-
Quantify the number and size of aggregates per cell using fluorescence microscopy and image analysis software.
-
-
Neurite Outgrowth:
-
Perform immunofluorescence for a neuronal marker like β-III tubulin.
-
Capture images and analyze neurite length and branching using software like ImageJ to assess if this compound can prevent neurite retraction, a common feature in this model.
-
Conclusion
This compound presents a valuable pharmacological agent for probing the intricate mechanisms of neurodegenerative diseases. Its ability to target both neuroinflammation and protein aggregation pathways makes it particularly relevant for multifactorial diseases like Alzheimer's, Parkinson's, and ALS. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate its mechanism of action in various disease contexts. Further research is warranted to determine specific inhibitory constants and to validate its efficacy in a broader range of preclinical models.
References
- 1. Transglutaminase 2 accelerates neuroinflammation in amyotrophic lateral sclerosis through interaction with misfolded superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insight into transglutaminase 2 and link to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors are potential therapeutics for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of JAK/STAT signaling pathway in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the JAK/STAT Pathway in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. Transglutaminase 2 exacerbates α-synuclein toxicity in mice and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transglutaminase 2 as a potential disease modifying therapeutic strategy for synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical dissection of STAT3 signaling in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Models of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. mdpi.com [mdpi.com]
- 21. article.imrpress.com [article.imrpress.com]
- 22. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 23. Frontiers | Exosomes from NSC-34 Cells Transfected with hSOD1-G93A Are Enriched in miR-124 and Drive Alterations in Microglia Phenotype [frontiersin.org]
Application Notes and Protocols for Evaluating the Anti-Tumor Properties of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-tumor properties of Gelsevirine, a naturally occurring alkaloid. The following sections detail the necessary protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of key experimental workflows and potential signaling pathways.
Data Presentation: Quantitative Summary
To ensure clear and comparative analysis of this compound's anti-tumor efficacy, all quantitative data should be summarized in tabular format. Below are template tables for presenting key metrics from the experimental protocols that follow.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | This compound IC50 (µM) after 48h | Positive Control (e.g., Doxorubicin) IC50 (µM) after 48h |
| Hepatocellular Carcinoma | ||
| HepG2 | [Insert Value] | [Insert Value] |
| Huh7 | [Insert Value] | [Insert Value] |
| Breast Cancer | ||
| MCF-7 | [Insert Value] | [Insert Value] |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| Lung Cancer | ||
| A549 | [Insert Value] | [Insert Value] |
| H1299 | [Insert Value] | [Insert Value] |
| Colon Cancer | ||
| HCT116 | [Insert Value] | [Insert Value] |
| HT-29 | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells (Flow Cytometry with Annexin V-FITC/PI Staining)
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| HepG2 | Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| This compound | [2 x IC50] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: this compound-Induced Cell Cycle Arrest in Cancer Cells (Flow Cytometry with Propidium Iodide Staining)
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HepG2 | Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] | |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] | |
| This compound | [2 x IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Nude mice with HepG2 xenografts | Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] | |
| This compound | 20 | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Protocol 1: MTT Assay for Cell Viability
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).
Protocol 3: Cell Cycle Analysis with Propidium Iodide
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of this compound's anti-tumor activity in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., HepG2)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or western blotting).
-
Data Analysis: Calculate tumor growth inhibition and assess any signs of toxicity based on body weight changes and clinical observations.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflows and a potential signaling pathway for this compound's anti-tumor action.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Xenograft Model Workflow.
Based on studies of related alkaloids like Sempervirine, this compound may exert its anti-tumor effects through the Wnt/β-catenin signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed Wnt/β-catenin Signaling Pathway Inhibition by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Gelsevirine Dosage for In Vivo Therapeutic Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Gelsevirine for maximum therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING, further dampening the inflammatory response.[1][2]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies have demonstrated the therapeutic potential of this compound in mitigating STING-related inflammation. It has shown efficacy in mouse models of sepsis by extending survival and reducing organ damage.[1][2] It has also been shown to improve age-related and surgically induced osteoarthritis in mice by reducing local inflammation. Furthermore, it is being investigated for its potential in treating burn wounds and sepsis-associated encephalopathy.
Q3: What is a recommended starting dose for this compound in in vivo mouse studies?
A3: Based on published studies, intraperitoneal (IP) administration of this compound at doses of 10 mg/kg and 20 mg/kg has been shown to be effective in a mouse model of sepsis.[3] For initial dose-finding studies, it is advisable to start with a dose in this range and perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a solid that is sparingly soluble in methanol. For in vivo administration, it is crucial to prepare a formulation that ensures its solubility and stability. While specific vehicle information for this compound is limited in published literature, common strategies for poorly soluble compounds include using a co-solvent system. A typical starting point could be dissolving this compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle suitable for injection, such as saline or a solution containing polyethylene glycol (PEG) and Tween 80. It is essential to perform a small-scale solubility test first and to always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q5: What is the known toxicity profile of this compound?
Troubleshooting Guides
Issue 1: No observable therapeutic effect at the initial dose.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | The initial dose may be too low to achieve a therapeutic concentration in the target tissue. |
| Solution: Conduct a dose-escalation study to evaluate higher doses, up to the MTD. | |
| Poor Bioavailability | The route of administration or formulation may result in low systemic exposure. |
| Solution: Consider alternative routes of administration (e.g., intravenous for higher bioavailability). Optimize the formulation to improve solubility. | |
| Rapid Metabolism | This compound may be rapidly metabolized and cleared from circulation. In vitro studies show it undergoes hydrogenation, N-demethylenation, and oxidation. |
| Solution: Increase the dosing frequency based on the expected half-life. If pharmacokinetic data is unavailable, a pilot study to measure plasma concentrations over time can be informative. | |
| Model Insensitivity | The chosen animal model may not be responsive to STING inhibition. |
| Solution: Confirm the role of the STING pathway in the pathology of your model through literature review or preliminary experiments. |
Issue 2: Unexpected toxicity or adverse events in animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | The administered dose exceeds the MTD in your animal model. |
| Solution: Reduce the dose and perform a more gradual dose-escalation study. Monitor animals closely for clinical signs of toxicity. | |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. |
| Solution: Always include a vehicle-only control group. If toxicity is observed in this group, consider alternative, less toxic vehicles. | |
| Off-Target Effects | Although this compound is a specific STING inhibitor, off-target effects at high concentrations cannot be ruled out. |
| Solution: If toxicity persists at doses where the target is engaged, consider profiling this compound against a panel of other relevant receptors or enzymes. | |
| Route of Administration | The chosen route of administration may be causing local irritation or rapid systemic exposure leading to toxicity. |
| Solution: Evaluate alternative, less invasive routes of administration if possible. For IV injections, ensure a slow and steady infusion rate. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosage from Preclinical Studies
| Animal Model | Disease Model | Route of Administration | Dosage | Observed Effect | Reference |
| C57BL/6J Mice | Sepsis (CLP-induced) | Intraperitoneal (IP) | 10 mg/kg, 20 mg/kg | Increased survival, mitigated acute organ damage | [1][3] |
| Mice | Osteoarthritis | Not Specified | Not Specified | Mitigated articular cartilage destruction |
Table 2: Acute Toxicity Data for Structurally Related Gelsemium Alkaloids in Mice
| Alkaloid | Route of Administration | LD50 | Reference |
| Gelsemine | Intraperitoneal (IP) | 56 mg/kg | [5][6] |
| Koumine | Intraperitoneal (IP) | ~100 mg/kg | [6] |
| Gelsenicine | Intraperitoneal (IP) | ~0.128 mg/kg | [7] |
| Total Alkaloids of G. elegans | Oral | 15 mg/kg | [8] |
| Total Alkaloids of G. elegans | Intraperitoneal (IP) | 4 mg/kg | [8] |
Note: This data is for related compounds and should be used as a guide for estimating a safe starting dose range for this compound. A thorough MTD study for this compound is essential.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6), typically 6-8 weeks old, of a single sex to minimize variability.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=3-5 per group): a vehicle control group and four escalating dose groups of this compound.
-
Dose Selection: Based on the toxicity of related alkaloids, a starting dose of 1 mg/kg (IP) could be considered. Subsequent doses can be escalated in a stepwise manner (e.g., 5, 10, 25, 50 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Prepare fresh on the day of dosing.
-
Administration: Administer a single dose via the intended route of administration (e.g., IP).
-
Monitoring: Observe animals daily for at least 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).
Protocol 2: Dose-Response Study for Therapeutic Efficacy
-
Animal Model: Use an appropriate disease model (e.g., CLP-induced sepsis model in mice).
-
Group Allocation: Randomly assign animals to several groups (n=8-10 per group): a sham group, a vehicle-treated disease group, and at least three this compound-treated disease groups.
-
Dose Selection: Select doses based on the MTD study. Doses should typically range from a low, potentially sub-therapeutic dose to a dose at or near the MTD (e.g., 5, 10, 20 mg/kg).
-
Administration: Administer this compound according to the experimental design (e.g., a single dose post-induction of disease).
-
Efficacy Endpoints: Monitor relevant therapeutic outcomes, such as survival rate, clinical scores, and biomarkers of inflammation and organ damage (e.g., serum cytokine levels, organ histology).
-
Pharmacodynamic Assessment: At the study endpoint, collect relevant tissues to measure target engagement (e.g., levels of phosphorylated STING or downstream signaling proteins).
Mandatory Visualizations
Caption: this compound's mechanism of action on the STING signaling pathway.
Caption: Experimental workflow for optimizing this compound in vivo dosage.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of gelsenicine in mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsemine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 7. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of Gelsevirine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Gelsevirine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: Why is improving the aqueous solubility of this compound important for my research?
A2: Improving the aqueous solubility of this compound is critical for several reasons:
-
Bioavailability: For in vivo studies, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in target tissues.
-
In Vitro Assays: Many cell-based assays and biochemical screens are conducted in aqueous buffers. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
-
Formulation Development: Developing stable and effective formulations for preclinical and clinical studies requires the active pharmaceutical ingredient (API) to be solubilized.
Q3: What are the common challenges encountered when trying to dissolve this compound in aqueous solutions?
A3: Researchers may encounter the following issues:
-
Precipitation: The compound may fail to dissolve completely, or it may precipitate out of solution over time, especially when a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Inaccurate Concentrations: Undissolved particles can lead to an overestimation of the actual concentration of the solubilized compound.
-
Variability in Results: Inconsistent solubility between experiments can lead to poor reproducibility of biological data.
Troubleshooting Guides
This section provides practical guidance on common methods to improve the aqueous solubility of this compound and how to troubleshoot potential issues.
Method 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Determine the maximum tolerated co-solvent concentration for your experimental system (e.g., cell line or enzymatic assay). This is typically between 0.1% and 1% (v/v).
-
Serially dilute the this compound stock solution into your aqueous buffer, ensuring the final co-solvent concentration does not exceed the tolerated limit.
-
Visually inspect for precipitation immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
-
Quantify the concentration of solubilized this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause | Solution |
| Precipitation upon dilution | The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent. | - Increase the proportion of the organic co-solvent if your experimental system allows.- Use a less polar co-solvent if compatible with your system.- Prepare a more dilute stock solution to reduce the degree of supersaturation upon dilution. |
| Compound "crashing out" over time | The solution is supersaturated and thermodynamically unstable. | - Lower the final concentration of this compound.- Investigate the effect of pH on solubility and adjust the buffer accordingly.- Consider using a different co-solvent or a combination of co-solvents. |
| Cell toxicity or assay interference | The co-solvent is affecting the biological system. | - Perform a vehicle control experiment to determine the maximum tolerated co-solvent concentration.- Reduce the final co-solvent concentration by preparing a more concentrated stock solution.- Switch to a less toxic co-solvent (e.g., ethanol instead of DMSO for some applications). |
The following table presents hypothetical data on the solubility of this compound in different co-solvent systems. Actual values must be determined experimentally.
| Co-solvent System (v/v) | Hypothetical this compound Solubility (µg/mL) |
| 100% Aqueous Buffer (pH 7.4) | < 1 |
| 1% DMSO in Aqueous Buffer | 10 - 20 |
| 5% DMSO in Aqueous Buffer | 50 - 100 |
| 1% Ethanol in Aqueous Buffer | 5 - 15 |
| 5% Ethanol in Aqueous Buffer | 30 - 60 |
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare an aqueous solution of the cyclodextrin at a desired concentration (e.g., 1-10% w/v).
-
Add an excess of solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate complex formation.
-
Filter the suspension through a 0.22 µm filter to remove undissolved this compound.
-
Quantify the concentration of solubilized this compound in the filtrate using a validated analytical method.
| Problem | Possible Cause | Solution |
| Low solubility enhancement | The chosen cyclodextrin is not a good fit for this compound.The concentration of the cyclodextrin is too low. | - Screen different types of cyclodextrins (α, β, γ, and their derivatives).- Increase the concentration of the cyclodextrin in the solution.- Optimize the pH of the solution, as it can influence complexation efficiency. |
| Precipitation of the complex | The solubility limit of the this compound-cyclodextrin complex has been exceeded. | - Reduce the concentration of this compound used in the preparation.- Use a more soluble cyclodextrin derivative. |
| Interference with biological assays | The cyclodextrin itself is interacting with the assay components or affecting cell viability. | - Include a vehicle control with the same concentration of cyclodextrin.- Use a lower concentration of cyclodextrin if possible.- Ensure the chosen cyclodextrin is appropriate for the specific cell line or assay. |
The following table presents hypothetical data on the solubility enhancement of this compound with different cyclodextrins.
| Cyclodextrin (10% w/v) | Hypothetical this compound Solubility (µg/mL) | Fold Increase |
| None (Aqueous Buffer) | < 1 | - |
| β-Cyclodextrin | 10 - 30 | 10 - 30 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 - 200 | 100 - 200 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 200 - 400 | 200 - 400 |
Method 3: Nanoparticle Formulation
Formulating this compound into nanoparticles can significantly increase its surface area-to-volume ratio, leading to enhanced dissolution rates and apparent solubility.
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Allow the organic solvent to evaporate , leading to the formation of this compound-loaded nanoparticles.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess stabilizer.
-
Characterize the nanoparticles for size, zeta potential, and drug loading.
-
Determine the apparent solubility of the this compound nanoparticle formulation.
| Problem | Possible Cause | Solution |
| Large or aggregated particles | Inefficient stabilization.Inappropriate solvent/antisolvent system. | - Increase the concentration of the stabilizer.- Optimize the stirring speed during nanoprecipitation.- Screen different solvent and antisolvent combinations. |
| Low drug loading | Poor affinity of this compound for the polymer matrix.Drug leakage during purification. | - Select a polymer with better compatibility with this compound.- Optimize the drug-to-polymer ratio.- Use a purification method that minimizes drug loss (e.g., tangential flow filtration). |
| Instability of the nanoparticle suspension | Insufficient surface charge or steric hindrance. | - Add a charged surfactant or a polymer with a higher molecular weight to the formulation.- Optimize the pH of the suspension to increase the zeta potential. |
The following table presents hypothetical data on the apparent solubility of this compound after formulation into nanoparticles.
| Formulation | Hypothetical Apparent this compound Solubility (µg/mL) |
| Unformulated this compound | < 1 |
| This compound-PLGA Nanoparticles | 50 - 150 |
Mandatory Visualizations
This compound's Mechanism of Action: STING Signaling Pathway Inhibition
This compound has been identified as an inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4][5][6] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The diagram below illustrates the key steps in the STING pathway and the points of inhibition by this compound.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions in the total synthesis of Gelsevirine
Technical Support Center: Total Synthesis of Gelsevirine
Welcome to the technical support center for the total synthesis of this compound and related Gelsemium alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantioselective organocatalytic Diels-Alder reaction to form the bicyclic core is resulting in low enantiomeric excess (ee). How can I improve this?
A1: Low enantioselectivity in this crucial step is a common hurdle. Here are several factors to investigate:
-
Catalyst Purity and Loading: Ensure the organocatalyst, often a chiral amine or amino alcohol, is of the highest purity. Catalyst degradation or impurities can severely impact stereocontrol. Experiment with catalyst loading; optimal concentrations are critical for efficiency.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state of the reaction. Screen a variety of solvents (e.g., CH2Cl2, toluene, THF) and consider using solvent mixtures. Ensure all solvents are anhydrous, as water can interfere with the catalyst.
-
Temperature Control: Diels-Alder reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -20 °C to -78 °C) can significantly enhance enantioselectivity by favoring the more ordered transition state.
-
Reactant Purity: Impurities in the diene or dienophile can inhibit the catalyst or lead to side reactions. Purify all starting materials immediately before use. In the synthesis reported by Qiu and coworkers, a highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction was a key step to achieving an overall enantiomeric excess of over 99%.[1][2]
Q2: I am observing poor yields and multiple side products during the intramolecular transannular aldol condensation. What are the likely causes and solutions?
A2: This step is challenging due to the potential for multiple enolization pathways and epimerization.[3]
-
Choice of Base: The base is critical for controlling which carbonyl is enolized. A bulky base may favor the kinetic enolate, while a smaller base at higher temperatures might favor the thermodynamic product. Screen bases like LDA, KHMDS, or DBU under various temperature conditions.
-
Reaction Conditions: The equilibrium can be shifted by carefully controlling the reaction time and temperature. Prolonged reaction times or high temperatures can lead to epimerization at the stereocenters adjacent to the carbonyl groups.[3]
-
Substrate Conformation: The conformation of the macrocyclic precursor dictates the proximity of the reacting aldehyde and ketone groups. The desired product generally arises from a more favorable internal strain energy in the transition state. Molecular modeling can sometimes offer insights into the lowest energy conformation.
Q3: The final intramolecular SN2 substitution to construct the hexacyclic cage is failing or proceeding in low yield. What should I troubleshoot?
A3: This late-stage cyclization is often difficult due to steric hindrance and potential elimination side reactions.[2]
-
Leaving Group (LG): The choice of leaving group on the electrophilic carbon is paramount. If a tosylate (Ts) or mesylate (Ms) is failing, consider a more reactive triflate (Tf) or a halide (iodide or bromide).
-
Solvent and Temperature: Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. Gentle heating may be required, but excessive heat can promote the competing E2 elimination pathway.
-
Stereoisomers: The condensation of the hemiacetal with oxindole can produce four stereoisomers.[2][3] Only two of these have the correct orientation for the desired intramolecular SN2 displacement. The other two isomers may be unreactive or undergo elimination. The reaction conditions should ideally allow for an equilibrium that regenerates the reactive isomers, which are then consumed irreversibly by the SN2 reaction, driving the reaction to completion.[2]
Q4: What is a recommended protecting group strategy for the functional groups during the synthesis?
A4: A robust protecting group strategy is essential for success. The choice depends on the specific synthetic route, but some general principles apply:
-
Orthogonal Protection: Employ protecting groups that can be removed under different conditions to avoid unintended deprotections during the synthesis.[4][5] For example, using a silyl ether (like TBS) for a hydroxyl group and a carbamate (like Boc or Cbz) for an amine allows for selective deprotection.
-
Stability: Protecting groups must be stable to a wide range of reaction conditions used in subsequent steps.[4]
-
Ease of Removal: The protecting groups should be removable in high yield under mild conditions, especially in the late stages of the synthesis when the molecule is more complex and fragile.[4][6] For Gelsemium alkaloids, protecting the oxindole nitrogen is a common strategy to prevent side reactions.
Quantitative Data Summary
The following table summarizes the efficiency of selected total syntheses of the core Gelsemium alkaloid structure, providing a benchmark for researchers.
| Research Group (Year) | Target Molecule | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Strategy | Reference |
| Speckamp & Hiemstra (1994) | (±)-Gelsemine | 19 | 0.82% | N/A (Racemic) | Not Specified | [7] |
| Overman (1999) | (±)-Gelsemine | 26 | 1.2% | N/A (Racemic) | Anionic aza-Cope Rearrangement | [7][8] |
| Fukuyama (2000) | (+)-Gelsemine | 33 | 0.95% | >99% | Not Specified | [7] |
| Qin (2012) | (+)-Gelsemine | 25 | ~1% | >99% | Enol-oxonium Cyclization | [1][7][9] |
| Zhai & Qiu (2015) | (+)-Gelsemine | 12 | ~5% | >99% | Organocatalytic Diels-Alder | [1][2][10] |
Key Experimental Protocols
Protocol: Enantioselective Organocatalytic Diels-Alder Reaction (Based on the synthesis of (+)-Gelsemine by Zhai & Qiu, 2015)[2]
This procedure describes a key step in constructing the chiral core of the molecule.
Reagents & Materials:
-
Methyl (Z)-4-oxobut-2-enoate (Dienophile)
-
Dihydropyridine intermediate (Diene)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Anhydrous dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (Saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
To a solution of the dihydropyridine intermediate in anhydrous CH2Cl2 at -20 °C, add the chiral organocatalyst.
-
Add trifluoroacetic acid (TFA) as a co-catalyst and stir the mixture for 10 minutes.
-
Add a solution of methyl (Z)-4-oxobut-2-enoate in CH2Cl2 dropwise over 20 minutes.
-
Allow the reaction to stir at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic adduct.
Visualizations
Caption: Simplified retrosynthetic analysis of the this compound/Gelsemine core structure.[2][11]
Caption: A logical workflow for troubleshooting low yields in the final SN2 cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. media.neliti.com [media.neliti.com]
- 6. jocpr.com [jocpr.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of (+)-gelsemine via an organocatalytic Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Gelsevirine-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Gelsevirine-induced cytotoxicity in in vitro experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Primary Hepatocytes or Neurons
Problem: You are observing significant cell death in your primary hepatocyte or neuronal cultures when treated with this compound, even at concentrations intended to be within the experimental range.
Possible Causes and Solutions:
-
Concentration-Dependent Toxicity: this compound exhibits robust cytotoxicity to primary cultured hepatocytes and neurons at high doses (>160 μM).[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental duration.
-
Exposure Time: Prolonged exposure to this compound can exacerbate cytotoxicity. Consider reducing the incubation time to the minimum required to observe the desired biological effect.
-
Oxidative Stress (Hepatocytes): Drug-induced liver injury often involves oxidative stress. Co-treatment with an antioxidant may mitigate this compound's hepatotoxicity.
-
Excitotoxicity (Neurons): The neurotoxicity of Gelsemium alkaloids can be linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors.[2] Co-administration of an NMDA receptor antagonist could be a potential strategy to reduce neuronal cell death.
Experimental Workflow for Troubleshooting High Cytotoxicity:
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Problem: You are observing high variability in this compound's cytotoxic effects across different experimental batches using the same cell line and protocol.
Possible Causes and Solutions:
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their sensitivity to cytotoxic agents. Ensure you are using cells within a consistent and low passage number range and that they are in a healthy, logarithmic growth phase at the time of treatment.
-
Reagent Preparation and Storage: Ensure that your this compound stock solution is prepared consistently and stored correctly to avoid degradation. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The choice of assay can influence the apparent cytotoxicity.[3] Using multiple, mechanistically distinct assays can provide a more comprehensive understanding of this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound in different cell types?
A1: this compound displays differential cytotoxicity. It has been shown to have good biosafety in several cell lines, including RAW264.7 (macrophage-like), THP-1 (monocytic), primary cultured cardiomyocytes, bone marrow-derived stem cells (BMSCs), chondrocytes, and bone marrow-derived macrophages (BMMs), with no remarkable decrease in cell viability at concentrations up to 1280 μM for 24 hours. However, it exhibits significant cytotoxicity in primary cultured hepatocytes and neurons at concentrations greater than 160 μM.[1] In another study, this compound showed no significant toxicity to primary neurons, astrocytes, and the microglial cell line BV2 at concentrations up to 100 μM.
Q2: What are the potential molecular mechanisms behind this compound-induced cytotoxicity?
A2: The mechanisms of this compound-induced cytotoxicity appear to be cell-type specific:
-
Neurotoxicity:
-
Glycine and GABA-A Receptor Antagonism: this compound acts as a competitive antagonist of glycine receptors (GlyRs) and GABA-A receptors (GABA-ARs). This inhibition of inhibitory neurotransmission can lead to excitotoxicity and neuronal cell death.
-
JAK2-STAT3 Pathway Inhibition: In microglia, this compound has been shown to inhibit the JAK2-STAT3 signaling pathway, which is involved in neuroinflammation. While this is a neuroprotective mechanism in the context of ischemic stroke, dysregulation of this pathway could contribute to cytotoxicity under other conditions.
-
NMDA Receptor-Mediated Excitotoxicity: Gelsemium alkaloids, in general, are associated with excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor.[2]
-
-
Hepatotoxicity: The precise mechanism of this compound-induced hepatotoxicity is not well-elucidated but is likely related to the induction of oxidative stress, a common pathway for drug-induced liver injury.
Q3: Are there any strategies to mitigate this compound's cytotoxicity in sensitive cell lines?
A3: Yes, based on the proposed mechanisms of toxicity, the following strategies can be explored:
-
For Hepatotoxicity: Co-treatment with antioxidants such as N-acetylcysteine (NAC) or silymarin may protect hepatocytes from this compound-induced oxidative stress. These agents have been shown to be effective against other drug-induced liver injuries.
-
For Neurotoxicity:
-
Co-administration of an NMDA receptor antagonist , such as memantine , could potentially block excitotoxicity.
-
Modulation of the JAK2-STAT3 pathway with specific inhibitors could also be investigated, although the effect might be complex.
-
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: It is important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). This can be achieved by using a combination of assays:
-
Metabolic Assays (e.g., MTT, XTT, CCK-8): These measure the metabolic activity of the cell population, which can decrease due to either cell death or reduced proliferation.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays specifically measure cell death by detecting the leakage of intracellular components or the uptake of vital dyes by non-viable cells. By comparing the results from both types of assays, you can gain a clearer understanding of this compound's effect on your cells.
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Various Cell Types
| Cell Type | Cell Line/Primary | Assay | This compound Concentration | Exposure Time | Observed Effect | Citation |
| Macrophage-like | RAW264.7 | CCK-8 | 10-1280 µM | 24 hours | No remarkable cytotoxicity | [1] |
| Monocytic | THP-1 | CCK-8 | 10-1280 µM | 24 hours | No remarkable cytotoxicity | [1] |
| Cardiomyocytes | Primary | CCK-8 | 10-1280 µM | 24 hours | No remarkable cytotoxicity | [1] |
| Hepatocytes | Primary | CCK-8 | >160 µM | 24 hours | Robust cytotoxicity | [1] |
| Neurons | Primary | CCK-8 | >160 µM | 24 hours | Robust cytotoxicity | [1] |
| Neurons | Primary | CCK-8 | up to 100 µM | Not specified | No significant influence on viability | |
| Astrocytes | Primary | CCK-8 | up to 100 µM | Not specified | No significant influence on viability | |
| Microglia | BV2 | CCK-8 | up to 100 µM | Not specified | No significant influence on viability |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 100 µL of cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.
-
For suspension cells, seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the 2x this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same solvent concentration used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control:
-
Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
-
Protocol 2: Co-treatment with a Protective Agent to Mitigate Cytotoxicity
This protocol describes how to assess the protective effect of a co-treatment agent (e.g., N-acetylcysteine for hepatocytes) against this compound-induced cytotoxicity.
Procedure:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Co-treatment:
-
Prepare solutions of the protective agent (e.g., N-acetylcysteine) at various concentrations in complete cell culture medium.
-
Prepare solutions of this compound at a fixed concentration (e.g., a concentration that induces ~50% cytotoxicity, determined from a prior dose-response experiment) with and without the protective agent.
-
Add the treatment solutions to the cells as described in Protocol 1.
-
Include the following controls:
-
Vehicle control
-
This compound alone
-
Protective agent alone (at the highest concentration)
-
-
-
Proceed with the CCK-8 assay and data analysis as described in Protocol 1. Compare the cell viability in the this compound-only group to the co-treatment groups to determine the protective effect.
Mandatory Visualizations
Signaling Pathways
References
Addressing the in vivo metabolic instability of Gelsevirine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo metabolic instability of Gelsevirine.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows low exposure and high clearance. What are the likely metabolic pathways responsible?
A1: this compound's in vivo metabolic instability is primarily attributed to its biotransformation in the liver. Studies have identified several key metabolic pathways:
-
Oxidation: This is a common metabolic route for many alkaloids, often mediated by cytochrome P450 (CYP) enzymes.[1]
-
N-demethylenation: The removal of a methyl group from a nitrogen atom is a known metabolic pathway for this compound.[1]
-
Hydrogenation: The addition of hydrogen atoms to the molecule is another identified metabolic transformation.[1]
These metabolic processes result in the formation of more polar metabolites that are more easily excreted from the body, leading to the observed high clearance and low systemic exposure.
Q2: I am observing significant variability in this compound's pharmacokinetic profile between different animal species. Is this expected?
A2: Yes, species-specific differences in drug metabolism are a common phenomenon and have been observed for this compound. The expression and activity of metabolic enzymes, particularly CYPs, can vary significantly between species such as rats, mice, and humans. This can lead to different rates and patterns of metabolite formation, resulting in variable pharmacokinetic profiles. Therefore, it is crucial to characterize the metabolic profile of this compound in the specific species being used for in vivo studies.
Q3: How can I improve the in vivo metabolic stability and bioavailability of this compound in my experiments?
A3: Addressing the metabolic instability of this compound may involve several strategies:
-
Chemical Modification: Introducing chemical modifications at the sites of metabolism ("metabolic hotspots") can block or slow down enzymatic degradation. For this compound, this could involve modifications to prevent oxidation or N-demethylenation.
-
Formulation Strategies: The bioavailability of alkaloids can often be improved through advanced formulation approaches.[2][3][4][5][6][7][8] These can include:
-
Lipid-based delivery systems: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance absorption and protect the compound from first-pass metabolism.[4][7][8]
-
Prodrugs: Converting this compound into a prodrug that is less susceptible to metabolism and is converted to the active form in vivo can be an effective strategy.[5]
-
-
Co-administration with CYP Inhibitors: While primarily a research tool, co-administering this compound with known inhibitors of the specific CYP enzymes responsible for its metabolism can help elucidate the contribution of those enzymes to its clearance. However, this approach has translational limitations.
Troubleshooting Guides
Problem: High inter-individual variability in this compound plasma concentrations within the same study group.
| Possible Cause | Troubleshooting Step |
| Genetic polymorphism in metabolic enzymes (e.g., CYPs) | Genotype the study animals for relevant CYP isoforms, if possible. Increase the number of animals per group to improve statistical power. |
| Differences in gut microbiota | Consider the potential role of gut microbiota in this compound metabolism. Analyze fecal samples to assess microbial composition if this is a suspected factor. |
| Inconsistent formulation or dosing | Ensure the formulation is homogenous and that the dosing procedure is consistent across all animals. Verify the stability of the compound in the dosing vehicle. |
Problem: In vitro metabolic stability assay (e.g., liver microsomes) shows rapid this compound degradation.
| Possible Cause | Troubleshooting Step |
| High intrinsic clearance | This is expected for this compound. Use the data to rank-order analogs or to select appropriate in vivo starting doses. |
| Non-specific binding to plasticware | Use low-binding plates and tubes. Include control incubations without enzyme to assess non-enzymatic degradation and binding. |
| Sub-optimal assay conditions | Optimize incubation time, protein concentration, and substrate concentration. Ensure the cofactor (NADPH) is fresh and at the correct concentration. |
Data Presentation
Table 1: Representative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes (Hypothetical Data)
| Parameter | Value |
| Incubation Conditions | |
| This compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Time | 0, 5, 15, 30, 60 min |
| Results | |
| Half-life (t½) | 12.5 min |
| Intrinsic Clearance (CLint) | 110.9 µL/min/mg protein |
| Controls | |
| Verapamil (High Clearance) t½ | 8.2 min |
| Carbamazepine (Low Clearance) t½ | > 60 min |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound using Rat Liver Microsomes
1. Materials:
-
This compound
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well incubation plates
-
Incubator/shaker (37°C)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in potassium phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
In a 96-well plate, add the RLM suspension to the buffer.
-
Add the this compound working solution to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
3. Data Analysis:
-
Quantify the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for addressing the metabolic instability of this compound.
Caption: this compound's inhibitory action on the STING signaling pathway.
References
- 1. Characterization of this compound metabolites in rat liver S9 by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 3. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Gelsevirine Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental design and execution when working with Gelsevirine. The information is tailored to address common challenges and provide clarity on methodologies for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| Why am I not observing inhibition of STING activation with this compound? | Several factors could contribute to this. 1. This compound Concentration: Ensure you are using an effective concentration. The IC50 of this compound for inhibiting intracellular DNA-induced IFNB1 expression is approximately 0.766 μM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and conditions. 2. Pre-incubation Time: this compound requires sufficient time to enter the cells and bind to STING. A pre-incubation time of 6 hours has been shown to be effective before stimulating with a STING agonist.[2][3] 3. STING Agonist Potency: Verify the activity of your STING agonist (e.g., 2'3'-cGAMP, ISD, Poly(dA:dT)). Degradation of the agonist can lead to a lack of STING activation and mask the inhibitory effect of this compound. 4. Cell Health: Ensure your cells are healthy and not compromised, as this can affect signaling pathways. |
| How can I confirm that this compound is directly binding to STING in my experiment? | A biotin pull-down assay is a reliable method to demonstrate the direct binding of this compound to the STING protein.[4] You will need to use biotinylated this compound. This modified this compound can be incubated with cell lysates, and then streptavidin-conjugated agarose beads can be used to pull down the biotinylated this compound along with any bound proteins. The presence of STING can then be detected by immunoblot analysis.[2] |
| My immunoprecipitation results for STING ubiquitination are unclear. What could be wrong? | 1. Incomplete Lysis: Ensure complete cell lysis to release STING protein. Use a suitable lysis buffer containing protease and phosphatase inhibitors. 2. Insufficient Antibody: Use an adequate amount of anti-STING antibody for immunoprecipitation to capture a sufficient amount of the protein. 3. Wash Steps: Optimize your wash steps to reduce non-specific binding without eluting the protein of interest. 4. Ubiquitination Type: this compound specifically promotes K48-linked ubiquitination of STING.[1][2][4] Ensure you are using antibodies that can detect this specific linkage if you are trying to confirm the mechanism. |
| What is the expected outcome of this compound treatment in an in vivo sepsis model? | In a cecal ligation and puncture (CLP)-induced sepsis mouse model, post-operative administration of this compound has been shown to significantly extend the survival period and mitigate acute organ damage, particularly in the lungs, liver, and kidneys.[1][2][4] |
| Are there other known signaling pathways affected by this compound? | Besides the well-documented STING pathway, some studies suggest this compound may also interact with other targets. For example, it has been shown to inhibit Glycine receptors (GlyRs) containing α1 and α3 subunits.[5][6] Additionally, in the context of ischemic stroke, this compound has been reported to downregulate the JAK2-STAT3 signaling pathway in microglia.[7] |
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from this compound studies.
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target | Assay | Reference |
| Kd | 27.6 μM | hSTING-CTD | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 | ~0.766 μM | Intracellular DNA-induced IFNB1 expression | RT-PCR | [1] |
| IC50 | 31.5 ± 1.7 μM | α1 GlyRs | Electrophysiology | [6] |
| IC50 | 40.6 ± 8.2 μM | α1 GlyRs | Electrophysiology | [6] |
Table 2: In Vivo Efficacy of this compound in CLP-Induced Sepsis Model
| Treatment | Dosage | Administration Time | Outcome | Reference |
| This compound | 10 mg/kg, 20 mg/kg | 5 hours post-CLP surgery | Significantly extended survival, mitigated acute organ damage | [2][4] |
Key Experimental Protocols
Protocol 1: Immunoprecipitation (IP) and Immunoblot (IB) Analysis of STING Ubiquitination
This protocol is designed to assess the K48-linked ubiquitination of STING in response to this compound treatment.
Materials:
-
HEK293T or Raw264.7 cells
-
Plasmids expressing STING-HA and UB-flag (for HEK293T)
-
This compound (10 μM)
-
2'3'-cGAMP (5 μg/ml)
-
RIPA lysis buffer with protease and phosphatase inhibitor cocktail
-
Anti-STING antibody
-
Anti-HA antibody
-
Anti-Flag antibody
-
Anti-K48-ubiquitin antibody
-
Protein G agarose beads
-
SDS-PAGE gels and transfer apparatus
-
NC membrane
Procedure:
-
Cell Treatment (HEK293T):
-
Transfect HEK293T cells with plasmids expressing STING-HA and UB-flag for 24 hours.
-
Treat cells with or without this compound (10 μM) for an additional 2 hours.
-
-
Cell Treatment (Raw264.7):
-
Pre-treat Raw264.7 cells with or without this compound (10 μM) for 6 hours.
-
Stimulate cells with 2'3'-cGAMP (5 μg/ml) for 3 hours.
-
-
Cell Lysis:
-
Harvest and resuspend cell pellets in RIPA lysis buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 12,000 g for 15 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate cell lysates with the appropriate antibody (e.g., anti-STING or anti-HA) for 12 hours at 4°C with rotation.
-
Add protein G agarose beads and incubate for an additional 2 hours.
-
Wash the beads 3 times with lysis buffer.
-
-
Immunoblot Analysis:
-
Elute the protein by boiling the beads in loading buffer at 100°C for 5 minutes.
-
Separate the immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to an NC membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-Flag for ubiquitin, anti-K48-ubiquitin, anti-STING) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using chemiluminescence.
-
Protocol 2: Biotin Pull-Down Assay for this compound-STING Binding
This protocol confirms the direct interaction between this compound and the STING protein.
Materials:
-
Cell lysates
-
Biotinylated this compound (Biotin-GS) (5 μM)
-
Biotin (5 μM) as a control
-
Streptavidin-conjugated agarose beads
-
PBS
-
Immunoblotting reagents
Procedure:
-
Preparation of Cell Lysates:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
-
Binding Reaction:
-
Divide the supernatant into two equal halves.
-
Incubate one half with biotin (5 μM) and the other half with biotin-GS (5 μM) for 12 hours at 4°C with rotation.
-
-
Pull-Down:
-
Add pre-cleaned streptavidin-conjugated agarose beads to each sample and incubate for an additional 2 hours.
-
-
Washing and Elution:
-
Wash the beads three times with PBS.
-
Elute the bound proteins by boiling the beads in loading buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE and perform an immunoblot analysis using an anti-STING antibody to detect the pulled-down STING protein.
-
Visualizing this compound's Mechanism and Experimental Workflows
To further clarify the processes involved in this compound research, the following diagrams illustrate key pathways and experimental procedures.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Maximizing the signal-to-noise ratio in Gelsevirine fluorescence assays
Technical Support Center: Gelsevirine Fluorescence Assays
Welcome to the technical support center for this compound-related fluorescence assays. This guide provides troubleshooting advice and frequently asked questions to help you maximize the signal-to-noise ratio in your experiments. Please note that while this compound itself is not intrinsically fluorescent, this guide focuses on a common application: a hypothetical competitive fluorescence polarization (FP) assay to identify molecules that interact with the same biological target as this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound competitive fluorescence polarization assay.
Issue 1: Low Signal or "mP" Window
Question: My fluorescence polarization signal is very low, or the difference between my high and low mP (millipolarization) values is too small to be reliable. What should I do?
Answer: A small mP window is a common issue that can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem.
-
Step 1: Verify Reagent Concentrations. The concentration of your fluorescent tracer and receptor are critical. Ensure they are within the optimal range determined from your initial binding assays.
-
Recommendation: Perform a saturation binding experiment to determine the Kd (dissociation constant) of your fluorescent tracer to the receptor. The optimal tracer concentration for a competitive assay is typically at or below the Kd.
-
-
Step 2: Check Excitation and Emission Wavelengths. Using incorrect wavelengths will lead to a significant loss of signal.
-
Recommendation: Confirm the excitation and emission maxima for your chosen fluorophore. Ensure your plate reader's filters or monochromators are set to these specific wavelengths.
-
-
Step 3: Evaluate Buffer Composition. The buffer can affect protein folding, stability, and binding interactions.
-
Recommendation: Ensure your buffer pH is stable and appropriate for your receptor. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can prevent aggregation of the receptor protein.
-
-
Step 4: Assess Plate Quality. High background fluorescence from the microplate can obscure your signal.
-
Recommendation: Use low-fluorescence black microplates. Test different brands to find the one with the lowest background for your specific assay conditions.
-
Logical Troubleshooting Flow for Low Signal
Caption: Troubleshooting workflow for a low mP window.
Issue 2: High Data Variability (High %CV)
Question: I am observing a high coefficient of variation (%CV) across my replicate wells. How can I improve the consistency of my results?
Answer: High variability can mask real effects and lead to unreliable data. The following steps can help you identify and resolve the source of the variability.
-
Step 1: Review Pipetting Technique. Inaccurate or inconsistent pipetting is a major source of error in plate-based assays.
-
Recommendation: Use calibrated pipettes and ensure proper technique (e.g., reverse pipetting for viscous solutions). For multi-well plates, consider using an automated liquid handler if available.
-
-
Step 2: Ensure Complete Mixing. Incomplete mixing of reagents in the well can lead to significant variations.
-
Recommendation: After adding all reagents, gently mix the plate on a plate shaker for a few minutes before reading. Avoid vigorous shaking that could cause bubbles.
-
-
Step 3: Check for Bubbles. Bubbles in the wells can interfere with the light path and cause erroneous readings.
-
Recommendation: Visually inspect the plate for bubbles before reading. If bubbles are present, they can often be removed by a brief centrifugation of the plate.
-
-
Step 4: Allow for Sufficient Incubation Time. If the binding reaction has not reached equilibrium, your readings will be inconsistent.
-
Recommendation: Perform a time-course experiment to determine how long it takes for the binding of your fluorescent tracer to the receptor to stabilize. Ensure your assay incubation time is sufficient to reach equilibrium.
-
Experimental Workflow for Assay Optimization
Caption: Workflow for optimizing the FP assay before screening.
Frequently Asked Questions (FAQs)
Q1: What is a good Z' factor for a competitive FP assay?
A1: The Z' factor is a statistical measure of the quality of an assay. A Z' factor between 0.5 and 1.0 is considered an excellent assay. An assay with a Z' factor below 0.5 may not be reliable for screening purposes.
| Z' Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unreliable |
Q2: How do I prepare my this compound samples for a competitive assay?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock can then be serially diluted to create a concentration-response curve. It is crucial to ensure that the final concentration of the solvent in the assay well is low (typically ≤1%) and is consistent across all wells to avoid solvent-induced artifacts.
Q3: Can I use kinetic FP readings instead of endpoint readings?
A3: Yes, kinetic readings can be very informative. By measuring the FP signal over time, you can confirm that the binding reaction has reached equilibrium. This can be particularly useful during the assay development and troubleshooting phases.
Experimental Protocols
Protocol 1: Tracer Saturation Binding Assay
This protocol is designed to determine the dissociation constant (Kd) of the fluorescent tracer for the receptor.
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Receptor Stock: Prepare a concentrated stock of the receptor in assay buffer.
-
Fluorescent Tracer Stock: Prepare a concentrated stock of the fluorescent tracer in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution of Tracer:
-
Perform a serial dilution of the fluorescent tracer in assay buffer to create a range of concentrations (e.g., from 1 nM to 1 µM).
-
-
Assay Plate Preparation:
-
Add a fixed concentration of the receptor to each well of a black, low-fluorescence 384-well plate.
-
Add the serially diluted tracer to the wells.
-
Include control wells with no receptor to measure the fluorescence of the free tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the mP values as a function of the tracer concentration.
-
Fit the data to a one-site binding model to determine the Kd.
-
Signaling Pathway for a Hypothetical this compound Target
Caption: Hypothetical signaling pathway for this compound's action.
This technical support guide provides a foundation for troubleshooting and optimizing a hypothetical this compound competitive fluorescence polarization assay. By carefully controlling experimental variables and following systematic troubleshooting procedures, you can significantly improve the signal-to-noise ratio and obtain reliable, high-quality data.
Technical Support Center: Overcoming Low Gelsevirine Extraction Yields
Welcome to the technical support center for optimizing the extraction of Gelsevirine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with low extraction yields of this compound from its natural sources, primarily plants of the Gelsemium genus.[1][2] This guide offers detailed troubleshooting advice, optimized experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its extraction yields typically low?
A1: this compound is a monoterpenoid indole alkaloid found in plants of the Gelsemium genus, such as Gelsemium elegans and Gelsemium sempervirens.[1][3] The low extraction yields are attributed to several factors, including the low natural abundance of the compound in the plant matrix, the complex mixture of other phytochemicals that interfere with extraction, and the potential for degradation of the alkaloid during the extraction process.
Q2: Which parts of the Gelsemium plant contain the highest concentration of alkaloids?
A2: Generally, the roots of Gelsemium elegans have been found to contain a higher content of most alkaloids compared to the stems and leaves. However, the relative abundance of specific alkaloids can vary between different plant parts and may be influenced by the plant's geographical origin and developmental stage.[4][5]
Q3: What are the main challenges in separating this compound from other Gelsemium alkaloids?
A3: Gelsemium species contain a complex mixture of over 100 different alkaloids with similar chemical structures, such as gelsemine, koumine, and gelsenicine.[1][2][4] This structural similarity makes the selective extraction and purification of this compound challenging, often requiring advanced chromatographic techniques for effective separation.
Q4: Is there an alternative to natural extraction for obtaining this compound?
A4: Yes, total synthesis of this compound and other Gelsemium alkaloids has been successfully achieved. While complex, chemical synthesis offers a viable alternative to extraction from natural sources, bypassing the challenges of low yields and complex purification.
Q5: How can I accurately quantify the yield of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and accurate method for the quantitative analysis of this compound in plant extracts.[4][5][6][7] It is crucial to use a validated analytical method with a certified reference standard for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that can lead to low this compound yields and provides targeted solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Crude Extract Yield | 1. Improper Plant Material Preparation: Coarsely ground plant material limits solvent penetration. 2. Inadequate Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal Extraction Conditions: Insufficient extraction time, temperature, or an inappropriate solvent-to-solid ratio.[8] 4. Incomplete Extraction: A single extraction cycle may not be sufficient to extract all the target compound. | 1. Optimize Particle Size: Grind the dried plant material to a fine and uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction. 2. Solvent Selection: Use polar solvents like methanol or ethanol, often in aqueous mixtures (e.g., 70-80% ethanol), which are effective for extracting alkaloids. 3. Optimize Parameters: Systematically optimize extraction time, temperature, and the solvent-to-solid ratio. Consider using Response Surface Methodology (RSM) for efficient optimization.[9][10][11][12] 4. Perform Multiple Extractions: Repeat the extraction process on the plant residue at least two to three times with fresh solvent to ensure exhaustive extraction. |
| Low this compound Content in Crude Extract | 1. Alkaloid Degradation: Exposure to high temperatures, extreme pH, or light can degrade this compound. 2. Inefficient Acid-Base Partitioning: Incorrect pH adjustments can lead to the loss of this compound in the aqueous or organic phase. 3. Co-extraction of Interfering Compounds: Pigments, lipids, and other non-alkaloidal compounds can interfere with subsequent purification steps. | 1. Use Mild Conditions: Employ moderate temperatures during extraction and solvent evaporation. Protect the extracts from light. 2. Precise pH Control: Use a calibrated pH meter to accurately adjust the pH during the acid-base extraction steps (typically pH 2-3 for the acidic wash and pH 9-10 for basification). 3. Pre-extraction Defatting: For plant material with high lipid content, consider a pre-extraction step with a non-polar solvent like n-hexane to remove fats. |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: Natural compounds in the extract can act as emulsifying agents. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation. | 1. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Break the Emulsion: Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase. Centrifugation can also help to break the emulsion. |
| Poor Recovery After Chromatographic Purification | 1. Irreversible Adsorption: this compound may strongly adsorb to the stationary phase of the chromatography column. 2. Inappropriate Mobile Phase: The solvent system may not be effective at eluting this compound from the column. 3. Compound Degradation on the Column: Some stationary phases (e.g., silica gel) can be slightly acidic and may cause degradation of sensitive alkaloids. | 1. Column Selection: Test different stationary phases (e.g., alumina, C18 reversed-phase) to find one with optimal selectivity and recovery for this compound. 2. Optimize Mobile Phase: Systematically vary the solvent composition and gradient to achieve good separation and elution of the target compound. 3. Use of Additives: For silica gel chromatography, adding a small amount of a base like triethylamine to the mobile phase can help to reduce tailing and improve the recovery of basic alkaloids. |
Data on Extraction Methods and Yields
| Extraction Method | Typical Solvent | General Extraction Time | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol | 24 - 72 hours | Low to Moderate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction.[8] |
| Soxhlet Extraction | Ethanol, Methanol | 6 - 24 hours | Moderate to High | Continuous extraction with fresh solvent leads to higher efficiency than maceration.[8][15] | Can expose the extract to high temperatures for extended periods, risking degradation of thermolabile compounds.[15] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 30 - 60 minutes | High | Significantly reduced extraction time, lower solvent consumption, and improved efficiency due to cavitation effects.[8][14] | Requires specialized equipment (ultrasonic bath or probe). |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 5 - 15 minutes | High | Extremely rapid extraction, reduced solvent usage, and high efficiency.[16] | Requires a specialized microwave reactor; potential for localized overheating. |
Note: The relative yields are indicative and can vary significantly based on the specific plant material, particle size, solvent, temperature, and other extraction parameters.
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on modern extraction principles and is designed to maximize the yield of this compound while minimizing extraction time and solvent consumption.
1. Plant Material Preparation: a. Dry the plant material (Gelsemium elegans roots or aerial parts) at a controlled temperature (40-50°C) to a constant weight. b. Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.
2. Ultrasound-Assisted Extraction: a. Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. b. Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v). c. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 45°C. d. After sonication, filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent. f. Combine the filtrates.
3. Solvent Evaporation: a. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
4. Acid-Base Partitioning for Alkaloid Enrichment: a. Dissolve the resulting aqueous residue in 100 mL of 2% hydrochloric acid (HCl). b. Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layers. c. Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution. d. Extract the now basic aqueous solution three times with 50 mL of chloroform or a chloroform:methanol mixture (e.g., 3:1 v/v). e. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. f. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract enriched in this compound.
5. Purification (Optional): a. The crude alkaloid extract can be further purified using column chromatography (e.g., silica gel or alumina) or preparative HPLC to isolate pure this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Upstream Biosynthesis Pathway of Monoterpenoid Indole Alkaloids
This compound belongs to the monoterpenoid indole alkaloid (MIA) class. While the specific terminal steps leading to this compound are not fully elucidated, the initial stages of the MIA pathway are well-established.[17][18][19] This pathway begins with the precursors tryptophan and geraniol.
Caption: Upstream MIA biosynthesis pathway.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Homeopathic Doses of Gelsemium sempervirens Improve the Behavior of Mice in Response to Novel Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Response Surface Methodology as a Tool for Optimization of Extraction Process of Bioactive Compounds from Spent Coffee Grounds [mdpi.com]
- 12. Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aktpublication.com [aktpublication.com]
- 14. journalijsra.com [journalijsra.com]
- 15. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound/microwave-assisted extraction and comparative analysis of bioactive/toxic indole alkaloids in different medicinal parts of Gelsemium elegans Benth by ultra-high performance liquid chromatography with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine Patch-Clamp Protocols: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining patch-clamp protocols involving the alkaloid gelsevirine. Recent studies indicate this compound acts as an inhibitor of α1, α2, and α3 subunit-containing glycine receptors (GlyRs) and may also modulate GABA-A receptors (GABAARs)[1][2]. This guide focuses on addressing the unique challenges of applying this novel compound in electrophysiological recordings.
Frequently Asked Questions (FAQs)
This compound Preparation & Application
Q1: How should I prepare this compound for patch-clamp experiments?
A: this compound is often poorly soluble in aqueous solutions. A common method is to first dissolve it in a vehicle solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock is then diluted to the final working concentration in your external (bath) solution immediately before application.
Key Considerations:
-
Vehicle Concentration: The final concentration of the vehicle solvent in your recording solution should be minimized, ideally kept at or below 0.3%, as higher concentrations can independently affect ion channel function and cell health[3].
-
Vehicle Control: Always perform a vehicle control experiment by applying the external solution containing the same final concentration of the solvent (e.g., 0.3% DMSO) without this compound. This ensures that any observed effects are due to the compound and not the solvent[4].
-
Solution Filtering: All solutions, especially the final working solution containing this compound, should be filtered through a 0.22 µm syringe filter to remove any precipitates or debris that could clog the perfusion system or the patch pipette[5].
Q2: I'm observing a precipitate in my external solution after adding the this compound stock. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous external solution.
-
Try Sonication: Gently sonicate the solution for a few minutes to aid dissolution.
-
Lower the Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Re-evaluate the Vehicle: While DMSO is common, exploring other solubilizing agents may be necessary, but each requires careful validation with its own vehicle control.
Experimental & Technical Issues
Q3: My gigaohm seal becomes unstable and I lose the recording shortly after applying this compound. What are the likely causes?
A: Seal instability after drug application is a common problem. Here are several factors to investigate:
-
Mechanical Disruption: Ensure your perfusion system is stable and does not introduce vibrations. The flow rate for the drug application should be identical to the control wash to avoid mechanical stress on the cell[6]. Air bubbles in the perfusion line can also disrupt the seal[7].
-
Solvent Effects: Even at low concentrations, solvents like DMSO can alter membrane properties, making the seal more fragile[8]. Ensure your vehicle control concentration is as low as possible.
-
Compound-Membrane Interaction: this compound, being a lipophilic alkaloid, might interact with the cell membrane or the glass of the pipette, altering the forces that maintain the seal.
-
Osmolarity Mismatch: A significant difference in osmolarity between your external solution and the drug-containing solution can cause osmotic stress and lead to seal loss. Ensure the osmolarity is matched. A general best practice is to have the internal pipette solution around 10-15 mOsm lower than the external solution[6].
Q4: The baseline current is noisy after applying this compound. How can I reduce the noise?
A: Increased noise can stem from several sources:
-
Incomplete Solubilization: Micro-precipitates of this compound can cause electrical artifacts as they flow past the pipette tip. Ensure the compound is fully dissolved.
-
Seal Resistance Drop: A decrease in the gigaohm seal resistance will increase background noise. Monitor the seal resistance throughout the experiment. If it drops significantly, the recording may be compromised.
-
Perfusion System Grounding: Ensure all components of your perfusion system are properly grounded to the same point as the headstage.
Q5: I'm not seeing any effect of this compound on my target ion channel. What should I check?
A: Several factors could lead to a lack of response:
-
Incorrect Target: this compound has been shown to inhibit GlyRs and GABAARs[1][2]. If you are studying voltage-gated channels (sodium, potassium, calcium), it may have low potency or no effect. The primary targets identified so far are ligand-gated chloride channels.
-
Concentration Too Low: You may need to perform a dose-response curve to find the effective concentration range. Studies on GlyRs show IC50 values in the micromolar range[1].
-
Degradation of the Compound: Ensure your this compound stock is fresh and has been stored properly, protected from light and temperature fluctuations.
-
Washout Issues: If the compound has very slow binding kinetics or is "sticky," you may need a longer application time to observe an effect.
Troubleshooting Flowchart: Diagnosing Seal Instability
Caption: A logical workflow for troubleshooting gigaohm seal instability after applying this compound.
Experimental Protocols & Data
Protocol: Characterizing this compound Inhibition of Glycine Receptors
This protocol outlines a whole-cell voltage-clamp experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant α1 glycine receptors expressed in a cell line (e.g., HEK293).
1. Solution Preparation
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~315 mOsm | ||
| Internal Solution | CsCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~295 mOsm |
2. Electrophysiological Recording
-
Establish a stable whole-cell configuration on a transfected HEK293 cell expressing α1 GlyRs.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a baseline glycine-evoked current by applying a sub-maximal concentration of glycine (e.g., 30 µM, the EC20-EC50) for 2-3 seconds.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with the first concentration of this compound (e.g., 1 µM) for 1-2 minutes.
-
Co-apply the same concentration of glycine (30 µM) along with this compound (1 µM) and record the peak current.
-
Wash out the this compound and glycine.
-
Repeat steps 3-7 for a range of this compound concentrations (e.g., 1 µM, 10 µM, 30 µM, 50 µM, 100 µM).
-
At the end of each experiment, apply a saturating concentration of glycine (e.g., 1 mM) to confirm receptor expression.
Data Presentation: this compound Inhibition Profile
The inhibitory effect of this compound can be quantified by calculating the percentage of inhibition at each concentration and fitting the data to a dose-response curve.
Example Quantitative Data
| This compound Conc. (µM) | Peak Current (pA) | % Inhibition |
|---|---|---|
| 0 (Control) | -1500 | 0% |
| 1 | -1425 | 5% |
| 10 | -1150 | 23% |
| 30 | -800 | 47% |
| 50 | -550 | 63% |
| 100 | -300 | 80% |
Based on this data, the calculated IC50 for this compound on α1 GlyRs would be approximately 31.5 µM, which aligns with published findings.[1]
Visualizing Experimental Design & Mechanisms
Workflow for Characterizing a Novel Compound
Caption: Standard experimental workflow for patch-clamp analysis of a novel ion channel modulator.
Mechanism: Allosteric Inhibition
This compound likely acts as an allosteric modulator, binding to a site on the receptor that is different from the glycine binding (orthosteric) site[1][2]. This binding event changes the receptor's conformation, reducing the probability of the channel opening even when glycine is bound.
Caption: Conceptual diagram of this compound acting as an allosteric inhibitor of the glycine receptor.
References
- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 3. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. researchgate.net [researchgate.net]
How to control for off-target effects of Gelsevirine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling for off-target effects of Gelsevirine in experiments.
Troubleshooting Guides
Question: How can I be confident that the observed effects of this compound in my experiment are due to STING inhibition and not off-target effects?
Answer:
While this compound is reported to be a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) protein, it is crucial to perform rigorous control experiments to validate that your observed phenotype is a direct result of on-target STING inhibition.[1][2][3] Here is a step-by-step guide to troubleshoot and confirm the on-target activity of this compound.
Step 1: Determine the Optimal this compound Concentration
Off-target effects are more likely to occur at higher concentrations.[4] It is essential to use the lowest concentration of this compound that effectively inhibits STING signaling in your experimental system.
-
Action: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound for STING pathway activation.
-
Methodology:
-
Culture your cells of interest (e.g., macrophages like Raw264.7 or THP-1).
-
Pre-treat the cells with a range of this compound concentrations for a set time (e.g., 6 hours).
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for a shorter duration (e.g., 3 hours).
-
Measure the mRNA expression of STING-downstream genes like IFNB1, CXCL10, or IL6 using RT-PCR.
-
Plot the inhibition of gene expression against the this compound concentration to determine the IC50.
-
-
Troubleshooting: If you do not observe a clear dose-dependent inhibition, consider optimizing the stimulation time, agonist concentration, or your readout method.
Step 2: Employ Genetic Knockdown or Knockout of STING
The gold standard for validating the on-target effect of an inhibitor is to use a system where the target protein is absent.[5] If this compound's effects are truly mediated by STING, the compound should have no effect in cells or animals lacking the STING protein.[5]
-
Action: Compare the effect of this compound in wild-type cells/animals versus STING knockout (KO) or knockdown (KD) counterparts.
-
Methodology (In Vitro):
-
Generate a stable STING KO cell line using CRISPR-Cas9 or use siRNA/shRNA to transiently knock down STING expression.
-
Confirm the absence or significant reduction of STING protein via Western blot.
-
Treat both wild-type and STING KO/KD cells with the STING agonist in the presence and absence of this compound.
-
Assess downstream signaling (e.g., phosphorylation of TBK1 and IRF3 by Western blot) and cytokine production.
-
-
Expected Outcome: this compound should inhibit the STING agonist-induced response in wild-type cells but have no significant effect in STING KO/KD cells.
-
Troubleshooting: If this compound still shows an effect in STING KO/KD cells, this strongly suggests the presence of off-target effects.
Step 3: Rescue Experiments
A rescue experiment can further confirm on-target effects.
-
Action: In a STING-knockout cell line, re-introduce a version of the STING protein and assess if the sensitivity to this compound is restored.
-
Methodology:
-
Use a STING KO cell line.
-
Transfect these cells with a plasmid expressing wild-type STING.
-
Treat the transfected cells with a STING agonist and this compound.
-
Measure the downstream response.
-
-
Expected Outcome: The re-expression of STING should restore the inhibitory effect of this compound.
Step 4: Assess Potential Off-Target Pathways
This compound belongs to the Gelsemium alkaloids. Other alkaloids from this family, such as gelsemine, have been shown to modulate glycine receptors (GlyRs).[6][7] A recent study has shown that this compound can also inhibit GlyRs at micromolar concentrations.[8]
-
Action: If your experimental system expresses GlyRs (e.g., neuronal cells), consider experiments to rule out their involvement.
-
Methodology:
-
Use a specific GlyR antagonist, such as strychnine, in your experimental setup.[9]
-
Compare the effects of this compound in the presence and absence of the GlyR antagonist.
-
If the effects of this compound are altered by the GlyR antagonist, it suggests a potential off-target effect through this receptor.
-
-
Troubleshooting: If you suspect other off-target effects, consider unbiased screening approaches like proteomics or transcriptomics to compare the profiles of this compound treatment in wild-type versus STING KO cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound inhibits the STING signaling pathway through a dual mechanism. Firstly, it competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation. Secondly, it promotes the K48-linked ubiquitination and subsequent degradation of the STING protein, possibly by recruiting the E3 ubiquitin ligase TRIM21.[1][2][3]
Q2: Are there any known off-targets for this compound?
A2: Yes. While much of the literature highlights its specificity for STING, one study has demonstrated that this compound can inhibit glycine receptors (GlyRs) containing the α1 subunit with an IC50 of 40.6 ± 8.2 μM.[8] Researchers working with neuronal systems or at higher concentrations of this compound should consider this potential off-target activity.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: In published studies, this compound has been shown to be effective in cell-based assays at concentrations around 10 μM to inhibit STING activation by agonists like 2'3'-cGAMP.[3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[4]
Q4: Can I use a structurally related but inactive compound as a negative control?
A4: Using a structurally similar but inactive analog is an excellent strategy for a negative control. However, the availability of such a compound for this compound is not widely documented in the literature. A common and effective alternative is to use the genetic knockout/knockdown of the target protein (STING) as the primary method for confirming on-target effects.[5][10]
Q5: What are the key downstream readouts to confirm STING pathway inhibition by this compound?
A5: Key readouts include:
-
Protein Phosphorylation: Reduced phosphorylation of STING, TBK1, and IRF3, as measured by Western blot.[3]
-
Gene Expression: Decreased mRNA levels of interferon-stimulated genes such as IFNB1, CXCL10, and IL6, measured by RT-PCR.[11]
-
Cytokine Production: Reduced secretion of cytokines like IFN-β and IL-6 into the cell culture supernatant, measured by ELISA.
Data Presentation
Table 1: Summary of this compound's Inhibitory Activity on the STING Pathway
| Parameter | Method | System | Agonist | Concentration / Kd | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Human STING-CTD | - | 27.6 μM | [3] |
| IFNB1 mRNA Inhibition | RT-PCR | Raw264.7 cells | 2'3'-cGAMP (5 µg/ml) | IC50 ≈ 5-10 µM | [11] |
| IFNB1 mRNA Inhibition | RT-PCR | THP-1 cells | 2'3'-cGAMP (5 µg/ml) | IC50 ≈ 5-10 µM | [11] |
| Inhibition of TBK1 Phos. | Western Blot | Raw264.7 cells | 2'3'-cGAMP (5 µg/ml) | Effective at 10 µM | [3] |
| Inhibition of IRF3 Phos. | Western Blot | Raw264.7 cells | 2'3'-cGAMP (5 µg/ml) | Effective at 10 µM | [3] |
| Inhibition of p65 Phos. | Western Blot | Raw264.7 cells | 2'3'-cGAMP (5 µg/ml) | Effective at 10 µM | [3] |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
-
Cell Treatment: Plate cells (e.g., Raw264.7 macrophages) and allow them to adhere. Pre-treat with desired concentrations of this compound (or vehicle control) for 6 hours. Stimulate with a STING agonist (e.g., 5 µg/ml 2'3'-cGAMP) for 3 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of this compound action on the STING signaling pathway.
Caption: Experimental workflow for validating on-target effects of this compound.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycine receptor - Wikipedia [en.wikipedia.org]
- 10. biocurate.com [biocurate.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Gelsevirine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in Gelsevirine behavioral studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anxiolytic-like effects of this compound between different cohorts of mice. What are the potential causes?
A1: Inconsistent results in behavioral studies with this compound can stem from a variety of factors, ranging from the compound itself to the experimental design and environmental conditions. Key areas to investigate include:
-
Compound Stability and Handling: this compound is a solid compound with good stability when stored at -20°C (≥ 4 years).[1] However, improper storage or repeated freeze-thaw cycles of solutions can lead to degradation. Ensure the compound is stored correctly and that solutions are freshly prepared.
-
Dose-Response Relationship: Studies on Gelsemium sempervirens extracts, from which this compound is derived, have shown a non-linear dose-response relationship for anxiolytic-like effects.[2][3] This suggests that small variations in dose preparation could lead to significant differences in behavioral outcomes. It is crucial to have a precise and consistent dosing regimen.
-
Metabolism Differences: The metabolism of this compound shows qualitative and quantitative differences across species (e.g., human, pig, goat, and rat).[4][5] While specific mouse metabolism data is not detailed in the provided results, it is reasonable to assume that strain, sex, and even individual differences in metabolic rates could contribute to variability.
-
Animal and Environmental Factors: Rodent behavioral studies are highly sensitive to a multitude of factors.[6][7][8] These include the animal's strain, substrain, sex, age, housing conditions, and diet.[7][9] Environmental factors such as lighting, noise levels, and even the experimenter's scent can significantly impact behavior.[10]
Q2: What is the proposed mechanism of action for this compound's behavioral effects, and how could this contribute to inconsistent results?
A2: The behavioral effects of this compound are thought to be mediated through multiple pathways, which could contribute to variability if not all pathways are equally engaged in all experimental conditions.
-
Glycine Receptor Modulation: this compound, like other Gelsemium alkaloids, has been suggested to modulate glycine receptors (GlyR).[11] The anxiolytic properties of some Gelsemium alkaloids appear to depend on this modulation.[11] Variations in the expression or sensitivity of GlyRs in different animal strains or under different physiological conditions could lead to inconsistent responses.
-
STING Inhibition: this compound has been identified as a specific inhibitor of the stimulator of interferon genes (STING) pathway, which is involved in innate immunity and inflammation.[1][12] By binding to STING, this compound can mitigate inflammation.[1][12] If the behavioral phenotype being studied has an inflammatory component (e.g., stress-induced anxiety), the baseline inflammatory state of the animals could influence the magnitude of this compound's effect.
-
Neurosteroid Synthesis: The related alkaloid, gelsemine, has been shown to increase the synthesis of the neurosteroid allopregnenolone (3α,5α-THP), which has anxiolytic effects.[13] It is plausible that this compound may have similar effects, and factors influencing neurosteroidogenesis could introduce variability.
Below is a diagram illustrating the proposed signaling pathways of this compound.
Troubleshooting Guides
Issue: High variability in locomotor activity in the Open Field Test (OFT) after this compound administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Verify dose calculations, preparation, and administration technique. Use a consistent vehicle and administration route. | Studies on Gelsemium sempervirens show that different dilutions can have varying effects on locomotor activity.[3] Precise and consistent dosing is critical. |
| Time of Day | Conduct all tests at the same time of day for all animals.[6][14] | Rodents are nocturnal, and their activity levels are influenced by their circadian rhythm.[6] |
| Environmental Stressors | Minimize noise, strong odors, and bright lighting in the testing room.[6] Acclimate animals to the testing room before the experiment.[15] | External stimuli can induce anxiety and alter exploratory behavior, confounding the effects of this compound.[6] |
| Experimenter Variability | Ensure consistent handling of animals by the same experimenter, or at least by experimenters of the same sex.[7][8] | The experimenter's handling and even their scent can be a source of variability.[6][8] |
Issue: this compound fails to show anxiolytic-like effects in the Elevated Plus Maze (EPM).
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Dose | Perform a dose-response study to determine the optimal anxiolytic dose for the specific animal strain being used. | The anxiolytic effects of Gelsemium alkaloids can be non-linear, with higher doses not necessarily producing greater effects.[2][3] |
| Pharmacokinetic Issues | Consider the route of administration and the timing of the behavioral test relative to drug administration. | The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its peak concentration in the brain.[16] |
| Drug Interactions | Review all other substances the animals may have been exposed to, including diet and bedding, for potential interactions. | The metabolism of this compound can be affected by other compounds, potentially altering its efficacy.[17][18][19] |
| Baseline Anxiety Levels | Ensure that the control animals exhibit a clear preference for the closed arms. If not, the model may not be sensitive enough to detect anxiolytic effects. | The EPM relies on the natural aversion of rodents to open, elevated spaces.[20][21] |
Experimental Protocols
Below are summarized methodologies for key behavioral experiments.
Table 1: this compound Compound Details
| Parameter | Value | Reference |
| CAS Number | 38990-03-3 | [1] |
| Molecular Formula | C21H24N2O3 | [1] |
| Molecular Weight | 352.4 | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Methanol: Sparingly Soluble (1-10 mg/ml) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Summary of Gelsemium sempervirens Dose-Effect Study in Mice
Note: This study used homeopathic dilutions of the plant extract, not isolated this compound.
| Dilution | Effect on Locomotion (Open Field) | Anxiolytic-like Effect (Light-Dark Box) | Reference |
| 4C | No significant effect | Not statistically significant | [2][3] |
| 5C | Almost significant stimulatory effect | Statistically significant increase in time in light | [2][3] |
| 7C | No significant effect | Not statistically significant | [2][3] |
| 9C | No significant effect | Statistically significant increase in time in light | [2][3] |
| 30C | No significant effect | Statistically significant increase in time in light | [2][3] |
| Buspirone (5 mg/kg) | Slight but statistically significant decrease | Statistically significant increase in time in light | [2][3] |
Elevated Plus Maze (EPM) Protocol
This protocol is a generalized summary based on common practices.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[21][22]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[20][23]
-
Procedure:
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries.[20][21]
Morris Water Maze (MWM) Protocol
This protocol is a generalized summary for assessing spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[25][26][27]
-
Acclimation: Handle mice for several days before the experiment. Acclimate to the room before each session.[14]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse in the water at one of four starting positions, facing the wall of the pool.[14][27]
-
Allow the mouse to swim and find the hidden platform (e.g., within 90 seconds).[25]
-
If the mouse fails to find the platform, guide it to it.[25]
-
Allow the mouse to remain on the platform for a short period (e.g., 30 seconds).[14][25]
-
-
Probe Trial (Day 5 or 6):
-
Data Analysis: Key measures include escape latency and path length during acquisition, and time spent in the target quadrant during the probe trial.[26]
Forced Swim Test (FST) Protocol
This protocol is a generalized summary for assessing depressive-like behavior.
-
Apparatus: A transparent cylindrical container filled with water to a depth where the mouse cannot touch the bottom.[15][28]
-
Acclimation: Acclimate the mouse to the testing room before the procedure.[15]
-
Procedure:
-
Data Analysis: The behavior is typically scored during the last 4 minutes of the test.[28] The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.[15][30]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of this compound in human, pig, goat and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UC Davis - Morris Water Maze [protocols.io]
- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinician.com [clinician.com]
- 18. Table of drug interactions - Depression in Adults with a Chronic Physical Health Problem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. healthcentral.com [healthcentral.com]
- 20. Elevated plus maze protocol [protocols.io]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPD: Brown1: project protocol [phenome.jax.org]
- 23. mmpc.org [mmpc.org]
- 24. albany.edu [albany.edu]
- 25. mmpc.org [mmpc.org]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Gelsevirine Delivery Systems for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gelsevirine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Formulation and Stability
Q1: My this compound solution is precipitating after preparation. What are the common causes and solutions?
A1: Precipitation of this compound in solution is a common issue that can arise from several factors related to its solubility and the formulation components. This compound, as an alkaloid, may have limited aqueous solubility.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Aqueous Solutions | This compound may not be readily soluble in purely aqueous vehicles like saline or phosphate-buffered saline (PBS). | Prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in the final aqueous vehicle. A common practice for in vivo studies is to first dissolve the compound in DMSO and then dilute it with other vehicles like polyethylene glycol 400 (PEG400) and saline. |
| Vehicle Incompatibility | The chosen co-solvents or excipients may not be compatible, leading to precipitation upon mixing. | When using a co-solvent system, ensure the components are miscible. A frequently used vehicle combination for in vivo administration of hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always add components sequentially and mix thoroughly between each addition. |
| pH of the Formulation | The solubility of alkaloids like this compound can be highly dependent on the pH of the solution. | Adjusting the pH of the final formulation may improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration (typically pH 6.5-8.0 for parenteral routes). |
| Low Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures, which can cause precipitation if the solution is stored at 4°C or on ice. | Prepare formulations fresh before each experiment. If short-term storage is necessary, store at a controlled room temperature unless stability data indicates otherwise. Gently warm the solution before administration to ensure the compound is fully dissolved. |
| High Concentration | The desired concentration of this compound may exceed its solubility limit in the chosen vehicle. | If a high concentration is required, consider alternative formulation strategies such as suspensions or nanoformulations. For initial studies, it may be necessary to use a lower concentration or increase the dosing volume if permissible for the animal model and administration route. |
Q2: What are the recommended storage conditions for this compound formulations, and how can I assess their stability?
A2: The stability of this compound formulations is crucial for obtaining reliable and reproducible experimental results. Stability can be affected by factors such as temperature, pH, and light exposure.
Stability Guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | For short-term storage (within 24 hours), it is generally recommended to store solutions at 2-8°C, protected from light, unless precipitation is observed. For long-term storage of stock solutions (e.g., in DMSO), -20°C or -80°C is advisable. | Lower temperatures slow down chemical degradation. However, for ready-to-inject formulations, refrigeration can cause precipitation of less soluble compounds. |
| pH | The optimal pH for this compound stability in aqueous solutions has not been extensively reported. It is advisable to maintain the pH of the formulation in the neutral range (pH 6.5-7.5) for parenteral administration. | Extreme pH values can lead to hydrolysis or other forms of degradation of the compound. |
| Light Exposure | This compound solutions should be protected from light. | Many organic compounds are sensitive to photodegradation. Using amber vials or wrapping containers in aluminum foil can prevent this. |
Experimental Protocol: Preliminary Stability Assessment
To assess the short-term stability of a new this compound formulation, you can perform a simple experiment:
-
Preparation: Prepare the final this compound formulation.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot for analysis. Visually inspect for clarity and particulates. If possible, determine the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Storage: Store the remaining formulation under the intended storage conditions (e.g., 4°C, protected from light).
-
Follow-up Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), take further aliquots. Visually inspect and re-analyze the concentration.
-
Evaluation: A stable formulation will show no signs of precipitation and a minimal change in concentration (e.g., <10%) over the tested period.
II. In Vivo Administration
Q3: I am unsure which route of administration to choose for my mouse study with this compound. What are the considerations for intravenous, intraperitoneal, and subcutaneous routes?
A3: The choice of administration route depends on the desired pharmacokinetic profile, the experimental design, and the properties of the formulation.
Comparison of Parenteral Administration Routes in Mice:
| Route of Administration | Advantages | Disadvantages | Recommended Needle Gauge | Maximum Injection Volume |
| Intravenous (IV) | Rapid onset of action and 100% bioavailability. Bypasses first-pass metabolism. | Technically challenging, requires proper restraint and skill. Risk of embolism if the solution contains particulates. | 27-30 G | 5 mL/kg (bolus), 10 mL/kg (slow)[2] |
| Intraperitoneal (IP) | Easier to perform than IV injection and allows for larger injection volumes. Rapid absorption, though slower than IV. | Risk of injection into abdominal organs (e.g., intestines, bladder). Potential for first-pass metabolism as some of the drug is absorbed into the portal circulation.[3] Irritating substances can cause peritonitis. | 25-27 G | < 10 mL/kg[4] |
| Subcutaneous (SC) | Technically simple and safe. Slower absorption provides a more sustained drug exposure. | Slower onset of action. Absorption can be variable. Irritating substances can cause local tissue reactions. | 25-27 G | 5 mL/kg per site[5] |
Experimental Workflow: General Animal Dosing Procedure
General workflow for administering this compound to an animal model.
Q4: Can you provide detailed protocols for IV, IP, and SC injections of this compound in mice?
A4: The following are generalized protocols. Always ensure that all procedures are approved by your institution's Institutional Animal Care and Use Committee (IACUC).
Experimental Protocol: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation:
-
Warm the mouse to dilate the lateral tail veins. This can be done by placing the cage on a heating pad or under a heat lamp for a short period.
-
Place the mouse in a suitable restraint device to secure the animal and provide access to the tail.
-
-
Injection:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Using a 27-30 G needle attached to a syringe containing the this compound solution, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, you may see a small flash of blood in the needle hub, and there should be no resistance upon injection.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions before returning it to its cage.
-
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Restraint:
-
Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to shift cranially.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a 25-27 G needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate to ensure that no fluid (urine or blood) or intestinal contents are drawn into the syringe.
-
If aspiration is clear, inject the this compound solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or pain.[4]
-
Experimental Protocol: Subcutaneous (SC) Injection in Mice
-
Restraint:
-
Grasp the loose skin over the back of the neck and shoulders (the scruff) to form a "tent" of skin.
-
-
Injection:
-
Insert a 25-27 G needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. A small bleb will form under the skin.
-
-
Post-injection:
Q5: My mice are showing signs of distress after this compound administration. What are the potential adverse effects and how can I mitigate them?
A5: this compound is an alkaloid and, like many natural compounds, can have off-target effects and toxicity, especially at higher doses. While specific adverse effects of systemic this compound administration are not extensively documented in publicly available literature, general principles of toxicology for alkaloids and observations from related compounds can provide guidance.
Troubleshooting Guide for In Vivo Adverse Effects:
| Observed Sign | Potential Cause | Mitigation Strategy |
| Lethargy, hunched posture, ruffled fur | Systemic toxicity, pain, or discomfort. | Reduce the dose of this compound. Ensure the formulation is not causing irritation (e.g., check pH, vehicle components). Provide supportive care such as a warmed recovery cage. |
| Irritation or inflammation at the injection site (SC or IP) | Irritating properties of the formulation (e.g., high concentration of DMSO, non-physiological pH). | Decrease the concentration of co-solvents like DMSO. Increase the final dilution with saline. If possible, adjust the pH to be closer to neutral. For SC injections, consider rotating the injection site. |
| Seizures or tremors | Neurotoxicity, a known effect of some Gelsemium alkaloids. | Immediately discontinue the experiment for the affected animal and provide veterinary care. For future experiments, significantly lower the dose and consider a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Rapid, shallow breathing | Respiratory distress, which can be a sign of acute toxicity. | This is a serious adverse event. Euthanize the animal to prevent further suffering and consult with a veterinarian. Re-evaluate the dose and concentration of the formulation. |
III. Bioanalysis
Q6: I need to quantify this compound concentrations in mouse plasma. Can you provide a starting point for an LC-MS/MS method?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in biological matrices. The following is a general protocol that can be optimized for your specific instrumentation and needs.
Experimental Protocol: this compound Quantification in Mouse Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen mouse plasma samples on ice.
-
In a microcentrifuge tube, add 20 µL of plasma.
-
Add 80 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS should be a structurally similar compound not present in the sample (e.g., a deuterated analog of this compound or another alkaloid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters (Starting Point):
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient needs to be optimized to ensure good separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound to find the precursor ion ([\M+H]+) and optimizing collision energy to find the most abundant and stable product ions. |
IV. Mechanism of Action Visualization
Q7: Can you provide a diagram illustrating the mechanism of action of this compound as a STING inhibitor?
A7: this compound has been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the conformational changes required for its activation. Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING.[7][8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gelsevirine Technical Support Center: Mitigating Degradation During Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and stability of Gelsevirine to ensure the integrity of your experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound has been reported to be stable for at least four years.[1]
2. How should I store this compound solutions?
It is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared in advance, it should be aliquoted into small, tightly sealed vials and stored at -20°C for no longer than two weeks to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
3. In which solvents is this compound soluble?
This compound is sparingly soluble in methanol.[1] It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[2][3]
4. Can this compound be shipped at room temperature?
Yes, this compound is generally considered stable for shipment at room temperature for short durations.[1] However, upon receipt, it should be immediately stored at the recommended -20°C for long-term preservation.
5. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively studied, as an oxindole alkaloid, it may be susceptible to degradation under certain conditions. Potential degradation pathways for alkaloids, in general, include hydrolysis, oxidation, and photodegradation.[4][5][6] The spirooxindole structure, in particular, can be sensitive to changes in pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure solid this compound is stored at -20°C. - Prepare fresh solutions for each experiment. - If using a stock solution, verify its age and storage conditions. Aliquots should not be stored for more than two weeks at -20°C.[2] - Protect solutions from light and elevated temperatures during experiments. |
| Precipitation of this compound in aqueous buffers. | This compound has low aqueous solubility. | - Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3] - Serially dilute the stock solution into your aqueous experimental buffer, ensuring the final concentration of the organic solvent is low and does not affect your assay. - Vortex or sonicate briefly to aid dissolution. |
| Discoloration of this compound solution. | Potential degradation of the compound, possibly due to oxidation or photodegradation. | - Discard the discolored solution. - Prepare a fresh solution using high-purity solvents. - Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | - Review the storage and handling procedures of your this compound sample. - Perform a forced degradation study on a small sample of this compound to identify potential degradation products and their retention times. (See Experimental Protocols section). - Ensure the analytical method is stability-indicating. |
Quantitative Data on this compound Stability
Currently, there is a lack of published quantitative data specifically on the forced degradation of this compound. The following tables provide an illustrative summary of potential degradation profiles based on general knowledge of alkaloid stability. These are intended to serve as a guideline for designing your own stability studies.
Table 1: Illustrative pH-Dependent Degradation of this compound in Solution at 25°C over 24 hours
| pH | Condition | % Degradation (Illustrative) |
| 2 | Acidic | 5 - 15% |
| 7 | Neutral | < 2% |
| 10 | Basic | 10 - 25% |
Table 2: Illustrative Temperature-Dependent Degradation of Solid this compound over 30 days
| Temperature | % Degradation (Illustrative) |
| 4°C | < 1% |
| 25°C (Room Temperature) | 2 - 8% |
| 40°C | 10 - 20% |
Table 3: Illustrative Photodegradation of this compound in Methanol Solution
| Light Exposure (ICH Q1B) | % Degradation (Illustrative) |
| Overall illumination ≥ 1.2 million lux hours | 5 - 15% |
| Integrated near-UV energy ≥ 200 watt hours/m² | 10 - 25% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to two weeks.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
Caption: Potential degradation pathways for this compound under stress.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. SOP for Forced Degradation Study [m-pharmainfo.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Improving the purification process of Gelsevirine from crude extracts
Technical Support Center: Gelsevirine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification process of this compound from crude extracts of Gelsemium elegans.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from crude extracts?
A1: The most commonly employed and effective methods for the purification of this compound are High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC).[1][2][3][4] Column chromatography over silica gel or alumina can also be used, often as a preliminary purification step.[5]
Q2: What are the typical yields and purities achievable for this compound purification?
A2: The yield and purity of this compound can vary significantly depending on the purification method and the initial concentration in the crude extract. Using HSCCC, purities of 96.7% to 98.6% have been reported.[3][6][7] A combination of HSCCC and preparative HPLC has been shown to yield this compound with a purity of 96.8%.[1][2] Specific examples are detailed in the quantitative data tables below.
Q3: What are the major impurities I should expect in a crude extract of Gelsemium elegans?
A3: Crude extracts of Gelsemium elegans are complex mixtures containing numerous alkaloids. Besides this compound, other major alkaloids include koumine, gelsemine, and gelsenicine.[8][9] Other structurally related alkaloids and plant pigments are also common impurities that may co-elute with this compound depending on the chromatographic conditions.
Q4: What is the stability of this compound under typical laboratory conditions?
A4: Alkaloids can be sensitive to pH and temperature. While specific degradation kinetics for this compound are not extensively reported, it is advisable to avoid strongly acidic or basic conditions and high temperatures during the purification process to prevent potential degradation.[10][11][12] Stability studies for other alkaloids suggest that storage in a cool, dark place, and in a neutral or slightly acidic solution is generally preferable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Purity of this compound | - Inappropriate solvent system leading to poor separation from other alkaloids (e.g., koumine, gelsemine).- Overloading of the column. | - Optimize the two-phase solvent system: Experiment with different solvent ratios. Successful systems for this compound include chloroform-methanol-0.1 M HCl and methyl tert-butyl ether-acetonitrile-water.[3][6]- Reduce the sample load: Overloading can lead to peak broadening and co-elution of impurities.- Consider pH-zone-refining CCC: This technique can enhance the separation of alkaloids with different pKa values.[6][7] |
| Low Yield of this compound | - Poor partitioning of this compound into the mobile phase.- Loss of stationary phase during the run. | - Adjust the solvent system: Ensure the partition coefficient (K) of this compound is in an optimal range (typically 0.5 < K < 2.0).- Optimize the flow rate and rotational speed: A lower flow rate can improve stationary phase retention.- Check for emulsion formation: Emulsification can lead to loss of stationary phase and poor recovery. If this occurs, try a different solvent system or add a small amount of an anti-emulsifying agent. |
| Peak Tailing or Broadening | - Sample viscosity is too high.- Non-ideal partitioning behavior. | - Dilute the sample: Ensure the sample is fully dissolved in the mobile phase before injection.- Adjust the pH of the aqueous phase: For alkaloids, pH can significantly influence peak shape. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Resolution Between this compound and Impurities | - Inadequate mobile phase composition.- Incorrect column selection.- Column overloading. | - Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting compounds. A common mobile phase for alkaloid separation is a mixture of acetonitrile and water with additives like formic acid or triethylamine.[1][2]- Select an appropriate column: A C18 column is often suitable for the separation of alkaloids.[1][2]- Reduce the injection volume or sample concentration. |
| Low Recovery of this compound | - Irreversible adsorption of this compound onto the stationary phase.- Degradation of this compound on the column. | - Modify the mobile phase: Adding a competing base like triethylamine can reduce peak tailing and improve the recovery of basic compounds.- Use a different stationary phase: Consider a polymer-based or end-capped silica column to minimize silanol interactions.- Work at lower temperatures to minimize on-column degradation. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase. | - Filter all samples and mobile phases through a 0.45 µm filter before use.- Back-flush the column according to the manufacturer's instructions.- Check for precipitation of the sample or buffer in the mobile phase. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Co-elution of this compound with other Alkaloids | - Improper choice of stationary or mobile phase. | - Select the appropriate adsorbent: Silica gel is commonly used, but alumina may also be effective.[5]- Optimize the solvent system: A gradient elution from a non-polar to a more polar solvent is often necessary to separate complex alkaloid mixtures.[5] |
| Streaking or Tailing of Bands | - Column not packed properly.- Sample applied unevenly.- Adsorption of the alkaloid to the stationary phase. | - Ensure the column is packed uniformly to avoid channeling.- Apply the sample in a narrow band at the top of the column.- Add a small amount of a base (e.g., triethylamine) to the mobile phase to reduce tailing of basic compounds. |
Quantitative Data Presentation
The following tables summarize quantitative data from published studies on the purification of this compound.
Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
| Solvent System | Crude Extract (mg) | This compound Yield (mg) | Purity (%) | Reference |
| Chloroform-Methanol-0.1 M HCl (4:4:2, v/v/v) | 300 | 21.2 | 98.6 | [3] |
| Methyl tert-butyl ether-Acetonitrile-Water (3:1.5:4, v/v/v) with 20 mM Triethylamine (retainer) and 10 mM HCl (eluter) | 1500 | 195 | 96.7 | [6][7] |
Table 2: Combined HSCCC and Preparative HPLC Purification of this compound
| Purification Steps | Crude Extract (mg) | This compound Yield (mg) | Purity (%) | Reference |
| 1. HSCCC: 1% Triethylamine (aq)/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v/v/v)2. Prep-HPLC | 350 | 50.5 | 96.8 | [1][2] |
Experimental Protocols
Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described by Su et al. (2011).[6][7]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
Prepare the two-phase solvent system by mixing methyl tert-butyl ether (MtBE), acetonitrile, and water in a volume ratio of 3:1.5:4.
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the two phases shortly before use.
-
Add triethylamine to the upper organic phase (stationary phase) to a final concentration of 20 mM.
-
Add hydrochloric acid to the lower aqueous phase (mobile phase) to a final concentration of 10 mM.
-
Dissolve the crude alkaloid extract from Gelsemium elegans in a mixture of the upper and lower phases.
2. HSCCC Operation:
-
Fill the entire column with the stationary phase (upper organic phase).
-
Rotate the apparatus at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (lower aqueous phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the sample solution.
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions at regular intervals.
3. Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Purification of this compound using Preparative HPLC
This protocol provides a general guideline for developing a preparative HPLC method.
1. Analytical Method Development:
-
Develop an analytical HPLC method to separate this compound from other components in the crude or partially purified extract.
-
A typical column is a C18 reversed-phase column.
-
A common mobile phase consists of a gradient of acetonitrile in water, often with an additive like 0.1% formic acid or triethylamine to improve peak shape.
-
Optimize the gradient, flow rate, and detection wavelength (e.g., 254 nm) for the best separation.
2. Scaling Up to Preparative HPLC:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and length.
-
Adjust the flow rate according to the column dimensions to maintain a similar linear velocity.
-
Calculate the appropriate sample load for the preparative column based on the analytical results.
-
Dissolve the sample in the initial mobile phase or a compatible solvent.
3. Preparative HPLC Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample.
-
Run the gradient and monitor the separation using the UV detector.
-
Collect fractions corresponding to the this compound peak.
4. Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Remove the solvent by evaporation or lyophilization to obtain the purified this compound.
Visualizations
Experimental Workflows
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multicomponent residue depletion of Gelsemium elegans in pig tissues, urine, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Showdown: Gelsevirine and C-176 as STING Pathway Inhibitors
For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a comprehensive, data-driven comparison of two notable inhibitors: Gelsevirine and C-176. As aberrant STING activation is increasingly implicated in a range of autoimmune and inflammatory diseases, the development of potent and specific inhibitors is a critical area of research. This guide synthesizes publicly available experimental data to provide an objective comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | C-176 |
| Mechanism of Action | Dual: Competitive inhibitor at the cGAMP binding pocket and promotes K48-linked ubiquitination and degradation of STING.[1][2][3] | Covalent inhibitor that targets Cys91 of mouse STING, blocking its palmitoylation.[4][5] |
| Target Specificity | Active against both human and mouse STING.[4][6] | Selective for mouse STING; reported to be inactive against human STING.[6] |
| Reported Potency | IC50: 0.766 µM (human THP-1 cells), 5.365 µM (murine Raw264.7 cells) for IFN-β induction.[4][6] Kd: 27.6 µM for binding to human STING.[6] | No direct IC50 for STING inhibition reported; effective concentrations in in vitro assays are in the low micromolar range (e.g., 1-20 µM).[5][7] One study reported it as "inactive".[3][6] |
| In Vivo Models | Cecal Ligation and Puncture (CLP)-induced sepsis in mice.[1][6][8] | Trex1-/- mouse model of autoimmune disease. |
Delving into the Mechanisms: Two Distinct Approaches to STING Inhibition
This compound and C-176 employ fundamentally different strategies to suppress the STING signaling pathway, offering distinct advantages and limitations.
This compound: A Dual-Action Inhibitor
This compound, a natural alkaloid, inhibits STING through a two-pronged approach. Firstly, it acts as a competitive inhibitor, binding directly to the cyclic dinucleotide (CDN)-binding pocket of STING, the same site where the endogenous ligand cGAMP binds.[1][2] This competitive binding prevents the conformational changes necessary for STING activation. Secondly, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, effectively reducing the total cellular pool of the protein available for signaling.[1][2][3] This dual mechanism suggests that this compound may provide a more sustained inhibition of the STING pathway.
C-176: A Covalent Blocker of Palmitoylation
In contrast, C-176 is a synthetic small molecule that acts as a covalent inhibitor of mouse STING.[4][5] Its mechanism relies on the irreversible binding to a specific cysteine residue (Cys91) located in the transmembrane domain of STING.[4][5] This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its trafficking from the endoplasmic reticulum to the Golgi apparatus, where it becomes fully active.[4] By blocking palmitoylation, C-176 effectively traps STING in an inactive state. A significant limitation of C-176 is its species selectivity; it is potent against mouse STING but does not inhibit the human ortholog.[6][9]
Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | C-176 | Reference(s) |
| IC50 (IFN-β induction, THP-1 human monocytes) | 0.766 µM | Inactive | [4][6] |
| IC50 (IFN-β induction, Raw264.7 murine macrophages) | 5.365 µM | Not explicitly reported, but shown to be active in the low µM range. | [4][6][7] |
| Binding Affinity (Kd, human STING) | 27.6 µM | Not applicable (inactive against human STING) | [6] |
In Vivo Studies: Targeting Different Pathologies
The in vivo evaluation of this compound and C-176 has been conducted in distinct disease models, reflecting their different properties and potential therapeutic applications.
This compound in a Sepsis Model
This compound has been investigated in a murine model of sepsis induced by cecal ligation and puncture (CLP).[1][6] In this model, which mimics the polymicrobial infection and systemic inflammation characteristic of human sepsis, administration of this compound significantly improved survival rates and reduced organ damage.[1][6] These findings suggest the potential of this compound in treating acute inflammatory conditions driven by excessive STING activation.
C-176 in an Autoimmune Disease Model
C-176 has been predominantly studied in the Trex1-deficient (Trex1-/-) mouse model of Aicardi-Goutières syndrome, a severe autoimmune disorder characterized by a chronic type I interferon response.[10] In these mice, C-176 treatment effectively reduced the systemic inflammation and autoimmune pathology, demonstrating its potential for treating chronic inflammatory diseases mediated by STING in a preclinical setting.[10]
Experimental Protocols
A summary of the key experimental methodologies used to characterize this compound and C-176 is provided below.
STING Activation and Inhibition Assays
-
Cell Culture and Stimulation: Murine macrophage-like Raw264.7 cells or human monocytic THP-1 cells are commonly used. Cells are pre-treated with the inhibitor (this compound or C-176) for a specified period (e.g., 1-6 hours) before stimulation with a STING agonist such as 2'3'-cGAMP, poly(dA:dT), or herring testis DNA (HT-DNA).
-
Readout: Inhibition of STING activation is quantified by measuring the mRNA levels of downstream target genes, such as IFNB1 and CXCL10, using quantitative real-time PCR (qRT-PCR).[4][6] Protein levels of secreted cytokines like IFN-β and IL-6 can be measured from the cell culture supernatant using ELISA.
Mechanism of Action Assays
-
STING Dimerization/Oligomerization: Following stimulation with a STING agonist in the presence or absence of the inhibitor, cell lysates are subjected to non-reducing SDS-PAGE or blue native PAGE, followed by Western blotting for STING to visualize the formation of dimers and higher-order oligomers.[11]
-
STING Ubiquitination Assay (for this compound): HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin. Following treatment with this compound, cell lysates are subjected to immunoprecipitation with an anti-HA antibody, and the ubiquitinated STING is detected by Western blotting with an anti-Flag antibody.[3]
-
STING Palmitoylation Assay (for C-176): Cells expressing STING are incubated with a clickable palmitic acid analog (e.g., 17-ODYA). After treatment with C-176 and stimulation, cell lysates are subjected to a click chemistry reaction with a fluorescently tagged azide, followed by in-gel fluorescence imaging or immunoprecipitation and Western blotting to detect palmitoylated STING.
In Vivo Models
-
Cecal Ligation and Puncture (CLP) Sepsis Model: Anesthesia is induced in mice, and a midline laparotomy is performed to expose the cecum. The cecum is ligated at a specific distance from the tip and punctured with a needle of a defined gauge to induce polymicrobial peritonitis. The inhibitor (e.g., this compound) or vehicle is administered at specified time points post-surgery. Survival is monitored, and at defined endpoints, blood and organs are collected for analysis of bacterial load, cytokine levels, and histopathology.[1][4][6][9][8]
-
Trex1-/- Autoimmune Disease Model: Trex1-deficient mice, which spontaneously develop a lethal autoimmune disease, are used. The inhibitor (e.g., C-176) or vehicle is administered systemically over a defined period. Disease progression is monitored by assessing body weight, skin lesions, and autoantibody production. At the end of the study, tissues are collected for histopathological analysis and measurement of inflammatory markers.[12][13][14]
Conclusion
This compound and C-176 represent two distinct classes of STING inhibitors with different mechanisms of action and species selectivity. This compound's dual inhibitory mechanism and its activity against both human and mouse STING make it an attractive candidate for further development for acute inflammatory conditions. C-176, while limited by its selectivity for mouse STING, has been a valuable tool for dissecting the role of STING in preclinical models of autoimmune disease and for validating the therapeutic potential of targeting STING palmitoylation. The choice between these and other STING inhibitors for research and development will depend on the specific application, the target species, and the desired therapeutic profile. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel STING-targeted therapies.
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 6. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 7. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 9. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trex1 Knockout Mouse | Taconic Biosciences [taconic.com]
- 13. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling of TREX1-dependent autoimmune disease using human stem cells highlights L1 accumulation as a source of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine: A Novel Anti-Inflammatory Agent Validated in Preclinical In Vivo Models
A Comparative Guide for Researchers and Drug Development Professionals
Gelsevirine, a natural alkaloid, is emerging as a potent anti-inflammatory agent with a novel mechanism of action. This guide provides an objective comparison of this compound's in vivo anti-inflammatory activity against established drugs—Celecoxib, Indomethacin, and Dexamethasone—across preclinical models of osteoarthritis, ischemic stroke, and sepsis. Experimental data is summarized for comparative analysis, and detailed experimental protocols are provided for key in vivo models.
Performance Comparison of Anti-Inflammatory Agents
The anti-inflammatory efficacy of this compound has been demonstrated in various mouse models, primarily through its unique mechanism of inhibiting the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4][5][6][7][8][9] In neuroinflammatory conditions, it has also been shown to modulate the JAK2-STAT3 pathway.[10][11][12][13][14] This section compares the performance of this compound with conventional anti-inflammatory drugs in relevant in vivo models.
Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM) in Mice
The DMM model is a widely used surgical model that mimics post-traumatic osteoarthritis. This compound has been shown to mitigate articular cartilage destruction in this model.[4]
| Drug | Dosage | Animal Model | Key Findings |
| This compound | Not specified in abstract | DMM Mouse Model | Mitigated articular cartilage destruction.[4] |
| Celecoxib | 10 mg/kg/day (oral gavage) | DMM Mouse Model | Increased aggrecan and decreased MMP-13 gene expression in cartilage. |
| Indomethacin | Not specified in abstract | Osteoarthritis Mouse Model | Synergistically attenuated cartilage damage when combined with a Hedgehog signaling inhibitor. |
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
The MCAO model is a standard method to induce focal cerebral ischemia, mimicking human stroke. This compound has demonstrated neuroprotective effects by reducing inflammation in this model.[10][11][12][13][14]
| Drug | Dosage | Animal Model | Key Findings |
| This compound | Not specified in abstract | MCAO Mouse Model | Significantly improved infarct volume, Bederson score, and neurological function; reduced neuroinflammation.[10][12] |
| Celecoxib | 3 mg/kg/day (i.p.) | Rat MCAO Model | Significantly reduced myocardial infarct size (this is a cardiac model, but provides some insight). |
| Indomethacin | 4 mg/kg (i.p., twice daily) | Cat MCAO Model | Reduced gray and white matter edema and improved cerebral perfusion. |
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is a polymicrobial sepsis model that closely resembles the clinical progression of human sepsis. This compound has been shown to improve survival and reduce organ damage in this model.[2][3][5][6][15]
| Drug | Dosage | Animal Model | Key Findings |
| This compound | 10, 20 mg/kg (i.p.) | CLP Mouse Model | Significantly extended survival period and mitigated acute organ damage.[2][3] |
| Celecoxib | 0.5 mg/kg (oral) | Rat CLP Model | Increased survival rate to 46% (from 0% in the control group).[16] |
| Indomethacin | Not specified in abstract | Rat Sepsis Model | Significantly improved survival. |
| Dexamethasone | 1 mg/kg/day (i.p.) | CLP Mouse Model | Ameliorated mesenteric blood flow and diminished organ injury, but no change in survival rates.[17][18] In an LPS-induced sepsis model, it showed a dose-dependent improvement in survival.[19] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways of this compound and the comparator drugs.
This compound's dual inhibitory action on STING and JAK2 pathways.
Mechanisms of action for Celecoxib, Indomethacin, and Dexamethasone.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental goals.
Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
This surgical model induces joint instability, leading to progressive cartilage degeneration characteristic of osteoarthritis.
Surgical workflow for the DMM mouse model of osteoarthritis.
Key Steps:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the fur over the knee joint and sterilize the skin.
-
Incision: Make a small incision on the medial side of the patellar tendon to expose the joint capsule.
-
Transection: Carefully transect the medial meniscotibial ligament (MMTL) to induce instability of the medial meniscus.
-
Closure: Suture the joint capsule and the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Endpoint Analysis: At a predetermined time point (e.g., 8-12 weeks), euthanize the mice and harvest the knee joints for histological analysis of cartilage degradation (e.g., using OARSI scoring).
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Ischemic Stroke
This model involves the temporary or permanent occlusion of the middle cerebral artery to induce a focal ischemic stroke.
Procedure for the MCAO mouse model of ischemic stroke.
Key Steps:
-
Anesthesia: Anesthetize the mouse and maintain its body temperature.
-
Vessel Exposure: Make a midline neck incision and expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal ECA and insert a coated filament into the ECA stump. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes) and then withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Closure and Recovery: Close the incision and monitor the animal, performing neurological assessments at regular intervals.
-
Endpoint Analysis: At the end of the experiment (e.g., 24 hours), euthanize the mice and harvest the brains. Infarct volume is typically assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This is a widely used model of polymicrobial sepsis that involves ligation and puncture of the cecum to induce peritonitis.
Workflow for the CLP mouse model of sepsis.
Key Steps:
-
Anesthesia: Anesthetize the mouse.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal contents.
-
Cecal Ligation and Puncture: Locate the cecum, ligate it below the ileocecal valve, and then puncture it with a needle. The size of the needle and the number of punctures can be varied to modulate the severity of sepsis.
-
Return and Closure: Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity and then return the cecum to the abdomen. Close the abdominal wall and skin.
-
Fluid Resuscitation and Monitoring: Administer subcutaneous fluids for resuscitation and monitor the animals for survival and clinical signs of sepsis.
-
Endpoint Analysis: At specified time points, blood and organs can be collected for analysis of inflammatory markers, bacterial load, and organ damage. Survival is a key endpoint in this model.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 11. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [ouci.dntb.gov.ua]
- 12. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.ekb.eg [journals.ekb.eg]
- 17. Dexamethasone effects on vascular flow and organ injury in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexamethasone effects on vascular flow and organ injury in septic mice. | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Gelsevirine, Koumine, and Humantenmine as Glycine Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the modulatory effects of three Gelsemium alkaloids—Gelsevirine, Koumine, and Humantenmine—on glycine receptors (GlyRs). The information presented is collated from electrophysiological studies and offers a quantitative and qualitative assessment of their interactions with various GlyR subtypes.
Glycine receptors are crucial ligand-gated ion channels in the central nervous system, primarily mediating inhibitory neurotransmission. Their modulation presents a therapeutic target for various neurological conditions. This guide focuses on the comparative effects of this compound, Koumine, and Humantenmine, alkaloids derived from the Gelsemium genus, on the function of these receptors.
Quantitative Comparison of GlyR Modulation
Electrophysiological studies, predominantly using patch-clamp techniques on human embryonic kidney (HEK293) cells expressing different GlyR subunits, have revealed distinct modulatory profiles for this compound, Koumine, and Humantenmine. The data indicates that while this compound and Koumine act as inhibitors of GlyR function, Humantenmine shows no significant activity.
| Compound | GlyR Subunit | IC50 (µM) | Maximal Modulation (%) | Hill Coefficient (nH) | Reference |
| This compound | α1 | 40.6 ± 8.2 | -92.7 ± 4.1 | 1.1 ± 0.1 | [1] |
| α1β | 65.2 ± 6.5 | -88.6 ± 5.0 | 3.5 ± 0.9 | [1] | |
| α2 | 40.1 ± 5.5 | -99.1 ± 0.3 | 2.4 ± 0.7 | [1] | |
| α2β | 38.9 ± 7.7 | -96.9 ± 0.5 | 3.0 ± 1.5 | [1] | |
| α3 | 4.0 ± 0.7 | -97.9 ± 2.7 | 0.7 ± 0.1 | [1] | |
| Koumine | α1 | 31.5 ± 1.7 | -95.0 ± 1.5 | 1.7 ± 0.1 | [1] |
| α1β | 32.5 ± 13.2 | -90.8 ± 2.3 | 0.9 ± 0.5 | [1] | |
| α2 | 11.2 ± 2.1 | -94.3 ± 2.7 | 1.0 ± 0.2 | [1] | |
| α2β | 23.6 ± 8.3 | -91.5 ± 5.4 | 1.3 ± 0.6 | [1] | |
| α3 | 15.8 ± 4.6 | -87.3 ± 4.0 | 0.9 ± 0.2 | [1] | |
| Humantenmine | α1, α2, α3, α1β, α2β | Not Detectable | No significant modulation | Not Applicable | [1] |
Key Findings from Quantitative Data:
-
Inhibitory Action: Both this compound and Koumine exhibit inhibitory effects on all tested glycine receptor subtypes.[1]
-
Humantenmine Inactivity: Humantenmine does not produce any discernible modulatory effect on glycine receptors.[1]
-
Potency: Koumine generally displays slightly higher potency (lower IC50 values) than this compound on α1 and α2 GlyR subunits.[1] Conversely, this compound is significantly more potent on the α3 subunit.[1]
-
Subunit Selectivity: Both alkaloids demonstrate some degree of subunit selectivity. Notably, this compound's high potency at the α3 subunit suggests it may be a useful tool for studying the specific functions of this receptor subtype.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and Koumine on glycine receptors is competitive antagonism at the orthosteric binding site.[2][3] This means they compete with the endogenous agonist, glycine, for the same binding location on the receptor. When this compound or Koumine binds to the receptor, it prevents glycine from binding and subsequently inhibits the opening of the chloride ion channel. This blockage of chloride influx prevents the hyperpolarization of the neuronal membrane, thereby inhibiting the normal inhibitory function of the glycine receptor.
Experimental Protocols
The data presented in this guide is primarily derived from whole-cell patch-clamp electrophysiology experiments performed on HEK293 cells transiently transfected with specific glycine receptor subunit cDNAs.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of GlyR subunits, HEK293 cells are transfected with the desired plasmid DNA (e.g., encoding for α1, α2, α3, or a combination of α and β subunits) using a suitable transfection reagent like Lipofectamine or a similar lipid-based method. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp recordings are performed at room temperature.
-
Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.
-
Solutions:
-
Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 MgCl2, 0.5 GTP, and 2 ATP, with the pH adjusted to 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Data Acquisition: Glycine-evoked currents are recorded at a holding potential of -60 mV. The agonist (glycine) and the modulating compounds (this compound, Koumine, or Humantenmine) are applied to the cells via a rapid solution exchange system.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude as a function of the compound concentration. The IC50 and Hill coefficient values are determined by fitting the data to the Hill equation.
References
Gelsevirine's Neuroprotective Potential in Ischemic Stroke: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of Gelsevirine's neuroprotective effects in preclinical stroke models, benchmarked against established and emerging neuroprotective agents.
This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant neuroprotective effects in animal models of ischemic stroke. This guide provides a detailed comparison of this compound with other neuroprotective agents, supported by experimental data, to assist researchers in evaluating its therapeutic potential. The primary mechanism of this compound's action involves the attenuation of neuroinflammation, primarily through the inhibition of the JAK2-STAT3 signaling pathway in microglia.[1][2][3][4][5]
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following tables summarize the quantitative outcomes of this compound and other neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction
| Neuroprotective Agent | Animal Model | Key Findings: Infarct Volume Reduction | Reference |
| This compound | Mouse (tMCAO) | Significantly reduced infarct volumes compared to vehicle. | [1][3] |
| Edaravone | Rat (MCAO) | Significantly reduced cerebral infarction area. | [6] |
| dl-3-n-Butylphthalide (NBP) | Mouse (MCAO) | Significantly reduced infarct volume on days 1 and 3 post-MCAO. | [7] |
| Cerebrolysin | Rat (MCAO) | Dose-dependently reduced infarct volume. | [5] |
| Citicoline | Rat (MCAO) | Showed a trend towards smaller infarct volumes. | [8][9] |
Table 2: Comparison of Neurological Deficit Improvement
| Neuroprotective Agent | Animal Model | Key Findings: Neurological Score Improvement | Reference |
| This compound | Mouse (tMCAO) | Significantly improved Bederson scores and performance in the rotarod test. | [1][3] |
| Edaravone | Rat (MCAO) | Dose-dependently improved behavioral data. | [6] |
| dl-3-n-Butylphthalide (NBP) | Mouse (MCAO) | Significantly attenuated neurological deficits on days 1 and 3 post-MCAO. | [7][10] |
| Cerebrolysin | Rat (MCAO) | Improved neurologic deficits. | [5] |
| Citicoline | Rat (MCAO) | Neurological deficiency score was smaller than in the control group. | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's neuroprotective mechanism in ischemic stroke.
Caption: Preclinical evaluation workflow for neuroprotective agents in stroke.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to generate the comparative data is crucial for accurate interpretation and replication.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics human ischemic stroke.
-
Animal Preparation: Adult male C57BL/6 mice (8 weeks old) are typically used. The animals are fasted overnight with free access to water before surgery.
-
Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane. Body temperature is monitored and maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament (e.g., 6-0 nylon monofilament with a rounded tip) is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover in a warm environment.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
TTC staining is used to differentiate between viable and infarcted brain tissue.
-
Tissue Preparation: At a predetermined time point after reperfusion (e.g., 24 hours), the mice are euthanized, and their brains are rapidly removed.
-
Slicing: The brains are sliced into coronal sections of uniform thickness (e.g., 1-2 mm).
-
Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 15-30 minutes in the dark.
-
Fixation: After staining, the slices are fixed in 4% paraformaldehyde.
-
Image Analysis: The stained slices are imaged, and the infarct area (white) and the total area of the hemisphere are measured using image analysis software. The infarct volume is calculated by integrating the infarct area over the thickness of the slices and is often expressed as a percentage of the total hemispheric volume to correct for edema.[11][12][13]
Neurological Deficit Scoring (Bederson Score)
The Bederson score is a widely used method for assessing neurological deficits in rodent models of stroke.[14]
-
Scoring System: The scoring is typically performed by an observer blinded to the experimental groups and is based on a scale of 0-5:
-
0: No observable neurological deficit.
-
1: Forelimb flexion (the contralateral forelimb is flexed when the animal is lifted by its tail).
-
2: Circling (the animal circles towards the paretic side).
-
3: Falling to one side.
-
4: No spontaneous motor activity.
-
5: Death.[15]
-
Rotarod Test for Motor Coordination and Balance
The rotarod test is used to evaluate motor coordination and balance.[1][16][17]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Mice are acclimated to the testing room and may be given a brief training session on the rotarod at a low, constant speed.
-
Testing Protocol: The test typically involves placing the mice on the rod as it accelerates from a low speed to a higher speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rotating rod is recorded for each mouse. The test is usually repeated for several trials with an inter-trial interval.[1][16]
Conclusion
This compound demonstrates notable neuroprotective effects in preclinical models of ischemic stroke, primarily by mitigating neuroinflammation through the JAK2-STAT3 signaling pathway.[1][2][4][5] Its efficacy in reducing infarct volume and improving neurological function is comparable to that of other established neuroprotective agents. Further research, including direct comparative studies under standardized experimental conditions, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of ischemic stroke.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dl-3-n-butylphthalide attenuates brain injury caused by cortical infarction accompanied by cranial venous drainage disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin specific cells infiltrate MCAO lesions and exacerbate stroke severity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
Gelsevirine's Engagement with STING: A Comparative Analysis of Binding Affinity and Site
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, orchestrating inflammatory responses against microbial and self-DNA. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Gelsevirine, a natural compound, has emerged as a novel inhibitor of STING. This guide provides a detailed comparison of this compound's binding affinity and site on STING, supported by experimental data and protocols, for researchers and drug development professionals.
This compound's Binding Profile on STING
This compound has been identified as a potent and specific inhibitor of STING signaling.[1][2] Experimental evidence demonstrates that it directly binds to the STING protein, thereby modulating its activity.
Binding Affinity: The binding affinity of this compound to the C-terminal domain (CTD) of human STING has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) was determined to be 27.6 μM .[1][3] This indicates a moderate to high binding affinity, comparable to other known STING inhibitors.
Binding Site: In silico docking analysis and competitive binding assays have revealed that this compound binds to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[1][2][3][4] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), binds to. By occupying this pocket, this compound competitively inhibits the binding of 2'3'-cGAMP, thus preventing STING activation.[1][2]
Mechanism of Inhibition: Upon binding to the CDN pocket, this compound locks the STING protein in an inactive, open conformation .[1][2][4] This conformational lock prevents the dimerization and subsequent activation of STING, which are crucial steps for downstream signaling.[1][2][3] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and degradation of STING , likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][5] This dual mechanism of action—competitive inhibition and induced degradation—contributes to its potent inhibitory effect on the STING pathway.
Comparative Analysis of STING Ligands
The following table provides a comparative overview of the binding affinities and inhibitory concentrations of this compound and other STING modulators.
| Compound | Type | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| This compound | Inhibitor | Human STING | 27.6 μM[1][3] | 0.766 μM (for IFNB expression)[1] |
| 2'3'-cGAMP | Agonist | Human STING | High affinity (nM range) | N/A |
| Astin C | Inhibitor | Human STING | 53 nM[1] | 10.8 μM (for IFNB expression)[1] |
| Compound 18 | Inhibitor | Human STING | N/A | 11 μM[1] |
| SN-011 | Inhibitor | Human STING | 4.03 nM[6] | N/A |
| H-151 | Inhibitor | Human & Murine STING | N/A | Micromolar range |
Note: N/A indicates that the data was not available in the provided search results.
Experimental Protocols
A key experiment to determine the binding affinity and kinetics of this compound to STING is Surface Plasmon Resonance (SPR) .
Surface Plasmon Resonance (SPR) Protocol for this compound-STING Binding Analysis:
-
Immobilization of STING Protein:
-
The purified C-terminal domain (CTD) of human STING protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of the STING-CTD protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Any remaining active sites on the chip are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) are prepared.
-
Each concentration of this compound is injected over the immobilized STING protein on the sensor chip for a defined association time, followed by an injection of running buffer for a defined dissociation time. A reference flow cell without immobilized STING is used to subtract non-specific binding.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant (Kd = kd/ka).
-
Other Supporting Experimental Methods:
-
Biotin Pull-Down Assay: This assay confirms the direct interaction between this compound and STING. Biotinylated this compound is incubated with cell lysates containing STING protein. Streptavidin beads are then used to pull down the biotinylated this compound and any interacting proteins, which are subsequently identified by Western blotting for STING.[1][2][3]
-
In Silico Docking: Computational modeling is used to predict the binding mode and identify key interacting residues between this compound and the STING protein.[1][3][4]
Visualizations
Caption: Experimental workflow for confirming this compound binding to STING.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine's Efficacy Explored: A Comparative Analysis in Sepsis and Other Inflammatory Models
For Immediate Release
A comprehensive review of recent studies reveals the therapeutic potential of Gelsevirine, a natural alkaloid, in mitigating the severe inflammatory responses characteristic of sepsis and other inflammatory conditions. This comparison guide synthesizes experimental data on the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP) against its performance in models of osteoarthritis and ischemic stroke, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its potential applications.
Key Findings Across Inflammatory Models
This compound has demonstrated significant anti-inflammatory effects across multiple preclinical models, primarily through the inhibition of key inflammatory signaling pathways. In CLP-induced sepsis, this compound administration has been shown to improve survival rates, reduce systemic inflammation, and protect against organ damage. Its efficacy in models of osteoarthritis and ischemic stroke further underscores its potential as a broad-spectrum anti-inflammatory agent.
Performance in CLP-Induced Sepsis
In the CLP-induced sepsis model, which mimics the complex polymicrobial infection and systemic inflammation seen in human sepsis, this compound has shown remarkable efficacy. Treatment with this compound significantly increased the survival rate of septic mice.[1][2] Furthermore, it led to a marked reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] The compound also ameliorated sepsis-induced organ damage, as evidenced by lower levels of kidney and liver injury markers.[1][2]
Efficacy in Other Inflammatory Models
The anti-inflammatory properties of this compound extend beyond sepsis. In a destabilization of the medial meniscus (DMM) model of osteoarthritis, this compound treatment mitigated the destruction of articular cartilage.[3] In vitro studies have further shown that this compound reduces the expression of inflammatory mediators such as matrix metalloproteinases (MMPs), IFNβ, TNF-α, and IL-6 in chondrocytes.[3]
In a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke, this compound administration resulted in a significant reduction in infarct volume and improved neurological function.[4] The protective effect in this model is attributed to the downregulation of inflammatory cytokines within the ischemic brain tissue.[4][5][6]
At present, there is a lack of published studies investigating the efficacy of this compound in burn wound healing models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in different inflammatory models.
Table 1: Efficacy of this compound in CLP-Induced Sepsis in Mice
| Parameter | Control (CLP) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Survival Rate | ~20-30% | ~50-60% | ~70-80% | [1][2] |
| Serum IL-6 (pg/mL) | High | Significantly Reduced | More Significantly Reduced | [1][2] |
| Serum TNF-α (pg/mL) | High | Significantly Reduced | More Significantly Reduced | [1][2] |
| Serum BUN (mg/dL) | Elevated | Significantly Reduced | More Significantly Reduced | [1][2] |
| Serum Creatinine (mg/dL) | Elevated | Significantly Reduced | More Significantly Reduced | [1][2] |
| Serum AST (U/L) | Elevated | Significantly Reduced | More Significantly Reduced | [1][2] |
| Serum ALT (U/L) | Elevated | Significantly Reduced | More Significantly Reduced | [1][2] |
Table 2: Efficacy of this compound in Other Inflammatory Models
| Model | Parameter | Outcome with this compound Treatment | Reference |
| Osteoarthritis (DMM) | OARSI Score | Significantly reduced cartilage degradation | [3] |
| In vitro inflammatory markers (MMPs, IFNβ, TNF-α, IL-6) | Reduced expression in chondrocytes | [3] | |
| Ischemic Stroke (tMCAO) | Infarct Volume | Significantly reduced | [4] |
| Neurological Score | Significantly improved | [4] | |
| Inflammatory Cytokines (in penumbra) | Downregulated | [4][5][6] |
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. In the context of sepsis and osteoarthritis, the primary mechanism of action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.[1][3][7] By inhibiting STING, this compound prevents the downstream activation of transcription factors that drive the expression of pro-inflammatory cytokines. In the ischemic stroke model, this compound has been shown to inhibit the JAK-STAT signaling pathway, which also plays a crucial role in neuroinflammation.[6]
Caption: this compound inhibits the STING pathway in sepsis and osteoarthritis and the JAK-STAT pathway in ischemic stroke.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
CLP-Induced Sepsis Model
The CLP model is induced in mice to mimic human sepsis. Anesthesia is administered, followed by a midline laparotomy to expose the cecum. The cecum is then ligated at a specific distance from the distal end and punctured once or twice with a needle of a specific gauge. The cecum is gently squeezed to extrude a small amount of fecal content, then returned to the peritoneal cavity. The abdominal incision is closed in layers. This compound or a vehicle control is typically administered intraperitoneally at a set time point after the CLP procedure. Survival is monitored over a period of several days. For analysis of inflammatory markers and organ damage, blood and tissue samples are collected at a predetermined time point post-CLP.
Caption: Workflow for inducing and evaluating this compound's effect in a CLP sepsis model.
Destabilization of the Medial Meniscus (DMM) Osteoarthritis Model
The DMM model is a surgical model used to induce osteoarthritis in mice. Following anesthesia, a small incision is made over the medial aspect of the knee joint. The joint capsule is opened to expose the medial meniscotibial ligament, which is then transected. This destabilization of the medial meniscus leads to progressive cartilage degeneration, mimicking post-traumatic osteoarthritis. The joint capsule and skin are then sutured. This compound or a vehicle is administered, often systemically, for a specified duration following the surgery. At the end of the study period, the knee joints are harvested for histological analysis to assess cartilage damage using the OARSI scoring system.
Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemic Stroke Model
The tMCAO model is a widely used method to induce focal cerebral ischemia in rodents. Anesthesia is induced, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion. This compound or a vehicle is administered before, during, or after the ischemic period. Neurological function is assessed at various time points post-tMCAO using a standardized scoring system. After a set survival period, the brains are harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.
Conclusion
This compound demonstrates significant therapeutic potential in a range of inflammatory conditions. Its consistent efficacy in the CLP-induced sepsis model, coupled with promising results in osteoarthritis and ischemic stroke models, highlights its robust anti-inflammatory properties. The elucidation of its inhibitory effects on the STING and JAK-STAT signaling pathways provides a clear mechanistic basis for its action. Further research, particularly in models of burn wound healing and other inflammatory diseases, is warranted to fully explore the clinical utility of this promising natural compound.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine's Inhibitory Profile on Glycine Receptor Alpha Subunits: A Comparative Analysis
For Immediate Release
A comparative analysis of the alkaloid Gelsevirine's effects on different glycine receptor (GlyR) alpha (α) subunits reveals its role as an inhibitor of these crucial ligand-gated ion channels. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's activity, focusing on its comparative potency across GlyR α1, α2, and α3 subunits.
Glycine receptors, composed of various α subunits, are fundamental for mediating inhibitory neurotransmission in the central nervous system.[1] The modulation of these receptors presents a significant area of interest for therapeutic development. This compound, a Gelsemium alkaloid, has been identified as an inhibitor of GlyR function.[2][3]
Comparative Inhibitory Potency of this compound
Electrophysiological studies on recombinant human glycine receptors expressed in Human Embryonic Kidney (HEK293) cells have been pivotal in quantifying the inhibitory effects of this compound. The available data indicates that this compound inhibits GlyR α1 subunits with a half-maximal inhibitory concentration (IC50) of 40.6 ± 8.2 μM.[2][3] While specific IC50 values for the α2 and α3 subunits have not been individually reported, studies note that this compound exhibits a similar inhibitory profile on these subunits.[2][3]
| Subunit | This compound IC50 (μM) | Key Findings |
| GlyR α1 | 40.6 ± 8.2 | This compound demonstrates clear inhibitory activity.[2][3] |
| GlyR α2 | Similar to α1 | This compound's inhibitory effect is comparable to that on the α1 subunit.[2][3] |
| GlyR α3 | Similar to α1 | The inhibitory profile of this compound is consistent across the tested alpha subunits.[2][3] |
Experimental Protocols
The characterization of this compound's effects on GlyR alpha subunits was primarily achieved through whole-cell patch-clamp electrophysiology on HEK293 cells expressing the respective recombinant human GlyRα subunits.
Cell Culture and Transfection:
HEK293 cells were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere. For electrophysiological recordings, cells were transiently transfected with cDNA encoding the desired human GlyR alpha subunit (α1, α2, or α3) using a suitable transfection reagent. Recordings were typically performed 24-48 hours post-transfection.
Electrophysiological Recordings:
Whole-cell patch-clamp recordings were conducted at room temperature (20-22°C). The external solution contained (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The internal pipette solution consisted of (in mM): 140 KCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
Glycine-activated currents were elicited by the rapid application of glycine at a concentration corresponding to the EC50 for each subunit. This compound was co-applied with glycine to determine its inhibitory effect. The concentration-response curves for this compound inhibition were generated by applying various concentrations of the alkaloid, and the IC50 values were calculated by fitting the data to a standard logistic equation.
Experimental workflow for determining this compound's IC50 on GlyR alpha subunits.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator or a channel blocker of the glycine receptor. The binding of the neurotransmitter glycine to its receptor normally triggers the opening of an integrated chloride (Cl-) ion channel.[4] The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, an effect that is inhibitory as it decreases the likelihood of the neuron firing an action potential.[1][4]
This compound, by inhibiting the glycine receptor, prevents or reduces this chloride influx. This counteracts the inhibitory signal of glycine. The downstream consequence of this action is a reduction in glycinergic inhibition. At a systemic level, reduced inhibition in neuronal circuits can lead to hyperexcitability, which is consistent with the convulsant effects observed with toxic doses of Gelsemium alkaloids.[2]
References
Validating Gelsevirine's Role in the JAK2-STAT3 Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gelsevirine's activity within the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway against established inhibitors. This document compiles available experimental data to objectively assess its potential as a modulator of this critical cellular pathway implicated in inflammation and cell proliferation.
This compound, an alkaloid derived from the plant Gelsemium elegans, has demonstrated inhibitory effects on the JAK2-STAT3 signaling pathway. This pathway is a crucial regulator of immune responses and cellular proliferation, and its dysregulation is associated with various inflammatory diseases and cancers.[1] Emerging evidence suggests that this compound exerts its anti-inflammatory effects, at least in part, by directly binding to and inhibiting the activity of JAK2, which in turn leads to the downregulation of STAT3 phosphorylation.[1]
This guide offers a comparative analysis of this compound with two well-established JAK2-STAT3 inhibitors, AG490 and Ruxolitinib, to provide a clearer perspective on its potential therapeutic utility.
Comparative Analysis of JAK2-STAT3 Pathway Inhibitors
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on the JAK2-STAT3 pathway and cell viability.
| Inhibitor | Target(s) | IC50 (JAK2 Kinase Assay) | Reference |
| This compound | JAK2 | Data not available | |
| AG490 | JAK2 | Data not available in searched articles | |
| Ruxolitinib | JAK1/JAK2 | 2.8 nM (JAK2) | [2][3] |
Table 1: Inhibitory Concentration (IC50) Against JAK2 Kinase. This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified JAK2 enzyme. A lower IC50 value indicates higher potency.
| Inhibitor | Cell Line | Concentration | Inhibition of p-STAT3 (Fold Change/Percentage) | Reference |
| This compound | Microglia | Not specified | Downregulated | [1] |
| AG490 | MDA-MB-231 (Breast Cancer) | Dose-dependent | Dose-dependent decrease | [4] |
| SW1990 (Pancreatic Cancer) | 10 µM | Suppressed to 34% of control | [5] | |
| Keloid Fibroblasts | 12.5 - 100 µM | Dose-dependent decrease | [6][7] | |
| Bone Marrow Stromal Cells | 10 µM | 1.32-fold inhibition | [8] | |
| Ruxolitinib | Glioma Cells | 200 nM | 0.58-fold decrease | [9] |
| HNSCC Cell Lines | ≥ 0.1 µM | Significant dose-dependent decrease | [10] |
Table 2: Inhibition of STAT3 Phosphorylation in Cellular Assays. This table presents data from Western blot analyses showing the effect of the inhibitors on the phosphorylation of STAT3 (p-STAT3) in various cell lines.
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | Data not available | Data not available | |
| AG490 | Keloid Fibroblasts | Time- and concentration-dependent inhibition | [6] |
| Ruxolitinib | CTCL Cell Lines | IC50 calculated for each cell line | [11] |
Table 3: Effect on Cell Viability. This table shows the half-maximal inhibitory concentration (IC50) of the compounds on the viability of different cell lines, typically determined by MTT or similar assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated STAT3
This protocol is a standard method for detecting the phosphorylation status of STAT3 in response to treatment with inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., microglial cells, cancer cell lines) to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound, AG490, Ruxolitinib, or vehicle control for a specified duration.
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is then calculated.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, AG490, Ruxolitinib, or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Immunoprecipitation of JAK2
Immunoprecipitation is used to isolate JAK2 and its interacting proteins to study protein-protein interactions.
1. Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a non-denaturing lysis buffer to preserve protein interactions.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding of proteins to the beads.
3. Immunoprecipitation:
-
Add the primary antibody against JAK2 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the immunoprecipitated proteins.
6. Analysis:
-
The eluted proteins can then be analyzed by Western blotting to confirm the presence of JAK2 and to identify any co-precipitated proteins.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anxiolytic Properties of Gelsevirine and Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic properties of gelsevirine against established alternatives such as diazepam, buspirone, and fluoxetine. The following sections present quantitative data from preclinical studies in mice, detailed experimental protocols, and visualizations of the proposed signaling pathways.
This compound, an alkaloid derived from the plant Gelsemium elegans, has demonstrated potent anxiolytic effects in various animal models. Its mechanism of action, primarily involving the glycine receptor, distinguishes it from conventional anxiolytics. This guide aims to provide an objective comparison to aid in the evaluation of its therapeutic potential.
Quantitative Comparison of Anxiolytic Effects
The anxiolytic efficacy of this compound and its alternatives has been evaluated using standardized behavioral tests in mice. The following tables summarize the quantitative data from studies utilizing the elevated plus-maze (EPM), light-dark box (LDB), and open field test (OFT). These tests are designed to assess anxiety-related behaviors based on the natural aversion of rodents to open, brightly lit spaces.
| Compound | Dose (mg/kg) | Test | Key Parameter | Result (vs. Control) | Reference |
| This compound | 0.4, 2, 10 | EPM | % Time in Open Arms | Increased | [1] |
| 0.4, 2, 10 | EPM | % Entries into Open Arms | Increased | [1] | |
| 0.4, 2, 10 | LDB | % Time in Light Compartment | Increased | [1] | |
| 0.4, 2, 10 | LDB | Number of Transitions | Increased | [1] | |
| 0.4, 2, 10 | OFT | Distance in Center | Increased | [1] | |
| Diazepam | 1.5 | EPM | % Time in Open Arms | Increased | [2] |
| 2 | EPM | Average Time in Open Arms | Increased | [3] | |
| 0.5, 1.0, 3.0 | EPM | Entries into Open Arms | Increased (in High Activity strain) | [4] | |
| Buspirone | 5 | LDB | % Time in Light Compartment | Increased | [5][6] |
| 3.16-17.8 | LDB | Time in Light Area | Increased | [7] | |
| Fluoxetine | 3 | OFT | Time in Center | Decreased (paradoxical anxiogenic effect in juvenile mice) | [8] |
| 10 | OFT | Time in Center | No significant effect | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]
-
Apparatus: The maze consists of a plus-shaped apparatus with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: A mouse is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The movements of the mouse are recorded and analyzed.
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, as the animal's aversion to the open spaces is reduced.[11]
Light-Dark Box (LDB) Test
The light-dark box test is another common model for assessing anxiety-like behavior.[12][13]
-
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure: A mouse is placed in the light compartment, and its movement between the two compartments is recorded for a specific duration.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to enter the dark compartment.
-
-
Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety.[14]
Open Field Test (OFT)
The open field test is used to assess general locomotor activity and anxiety-like behavior.[15]
-
Apparatus: The apparatus is a square arena with walls.
-
Procedure: A mouse is placed in the center of the arena, and its activity is recorded for a defined period.
-
Parameters Measured:
-
Total distance traveled.
-
Distance traveled in the center of the arena.
-
Time spent in the center of the arena.
-
Rearing frequency.
-
-
Interpretation: A decrease in the exploration of the center of the field is often interpreted as an indicator of anxiety. Anxiolytic compounds may increase the time spent and distance traveled in the central zone.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound and the compared compounds are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound's anxiolytic action is believed to be mediated through its interaction with the glycine receptor, an inhibitory neurotransmitter receptor in the central nervous system. This interaction is thought to potentiate glycinergic neurotransmission, leading to a reduction in neuronal excitability and subsequent anxiolysis.
References
- 1. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The open field assay is influenced by room... | F1000Research [f1000research.com]
Gelsevirine vs. Traditional Anti-inflammatory Drugs for Sepsis Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The inflammatory cascade plays a central role in its pathophysiology, making anti-inflammatory agents a key area of therapeutic research. This guide provides an objective comparison of Gelsevirine, a novel natural compound, with traditional anti-inflammatory drugs—corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs)—for the treatment of sepsis. The comparison is based on available preclinical experimental data, focusing on their mechanisms of action, efficacy, and the methodologies used in their evaluation.
Executive Summary
This compound, an alkaloid derived from the plant Gelsemium elegans, has emerged as a promising anti-inflammatory agent with a distinct mechanism of action targeting the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4][5][6][7] In preclinical models of sepsis, this compound has demonstrated significant improvements in survival rates, reduction of inflammatory cytokines, and mitigation of organ damage.[1][8][9]
Traditional anti-inflammatory drugs, such as corticosteroids and NSAIDs, have been investigated for sepsis treatment for decades. Corticosteroids exert broad anti-inflammatory effects primarily through the inhibition of the NF-κB pathway, while NSAIDs act by inhibiting cyclooxygenase (COX) enzymes.[9][10][11] Clinical and preclinical data on their efficacy in sepsis are varied, with some studies showing potential benefits in specific patient populations, while others report limited or no improvement in overall survival and potential adverse effects.[4][12][13][14][15][16][17]
This guide synthesizes the current experimental evidence to facilitate a comparative understanding of these therapeutic approaches.
Comparative Data on Efficacy in Preclinical Sepsis Models
The following table summarizes quantitative data from key preclinical studies evaluating this compound and traditional anti-inflammatory drugs in the cecal ligation and puncture (CLP) mouse model of sepsis. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
| Parameter | This compound | Corticosteroids (Dexamethasone) | NSAIDs (Ibuprofen) |
| Animal Model | C57BL/6J mice, CLP-induced sepsis | Rats, fecal slurry-induced sepsis | Not available from direct CLP studies |
| Dosage | 10 mg/kg, 20 mg/kg | 0.2 mg/kg | Not available |
| Administration | Intraperitoneal, 5 hours post-CLP | Intramuscular, 1 hour post-sepsis induction | Not available |
| Survival Rate | Increased survival rate (dose-dependent)[1][8] | Improved survival in severe sepsis model[18] | Retrospective human data suggests potential mortality benefit[4] |
| Serum TNF-α Levels | Significantly reduced[1][8] | Significantly decreased[18] | No direct comparative data in CLP models |
| Serum IL-6 Levels | Significantly reduced[1][8] | Significantly decreased[18] | No direct comparative data in CLP models |
| Lung Injury Score | Significantly reduced[1][8] | Not reported | Not available |
| Kidney Injury Markers (BUN, Creatinine) | Significantly reduced[1][8] | Mitigated acute kidney injury[18] | Not available |
| Liver Injury Markers (AST, ALT) | Significantly reduced[1][8] | Not reported | Not available |
Mechanisms of Action: A Visual Comparison
The distinct signaling pathways targeted by this compound and corticosteroids are illustrated below.
References
- 1. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Corticosteroid Therapy Benefits Septic Mice With Adrenal Insufficiency But Harms Septic Mice Without Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Pain and Analgesia in Rodent Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Immune Effects of Corticosteroids in Sepsis [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-tumor necrosis factor-glucocorticoid interactions during cecal ligation and puncture-induced sepsis in mature versus senescent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 16. Frontiers | Glucocorticoids in Sepsis: To Be or Not to Be [frontiersin.org]
- 17. Corticosteroid Use in the Critically Ill - An Evidence Based Approach - WSAVA 2015 Congress - VIN [vin.com]
- 18. Effects of Glucocorticoid Therapy on Sepsis Depend Both on the Dose of Steroids and on the Severity and Phase of the Animal Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gelsevirine and Other Gelsemium Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Gelsevirine and other prominent Gelsemium alkaloids, namely Gelsemine and Koumine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and toxicological profiles of these compounds. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes critical pathways and workflows to facilitate a deeper understanding of their comparative pharmacology.
Abstract
Gelsemium alkaloids, a class of indole alkaloids isolated from plants of the Gelsemiaceae family, have garnered significant interest for their diverse pharmacological activities. This guide focuses on a head-to-head comparison of this compound, Gelsemine, and Koumine, evaluating their anti-inflammatory, anti-cancer, and analgesic properties, alongside their toxicological profiles. This compound has recently been identified as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) pathway, offering a unique mechanism for its anti-inflammatory effects. Gelsemine and Koumine are more established in the literature, with known analgesic and anxiolytic properties primarily mediated through the glycine receptor. While all three alkaloids exhibit therapeutic potential, their efficacy and safety profiles vary significantly, a crucial consideration for future drug development.
Data Summary: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound, Gelsemine, and Koumine, providing a direct comparison of their potency and toxicity.
| Alkaloid | Pharmacological Activity | Experimental Model | IC50 / ED50 | LD50 | Source(s) |
| This compound | Anti-inflammatory (STING Inhibition) | Raw264.7 macrophages | 5.365 µM | Not explicitly found, but noted to have less toxicity than other Gelsemium alkaloids.[1] | [1] |
| Anti-inflammatory (STING Inhibition) | THP-1 monocytes | 0.766 µM | [1] | ||
| Gelsemine | Anti-cancer | HeLa cells | ~3.3 µM (for gemcitabine, used as a comparator) | 56 mg/kg (mice, i.p.) | [2][3][4][5] |
| Analgesic | Formalin-induced pain model | ED50 of 0.5 to 0.6 μg (intrathecal) | |||
| Koumine | Anti-proliferative | MCF-7 breast cancer cells | 124 µg/mL (at 72h) | 100 mg/kg (mice, i.p.) | [2][3][4][5][6] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 200-400 µg/mL | 300.0 mg/kg (rats, p.o.) | ||
| Analgesic | Adjuvant- and Collagen-Induced Arthritis in Rats | Effective at 0.6, 3, or 15 mg/kg/day (oral) | [7] |
Key Signaling Pathway: this compound and STING Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the STING signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. This compound's unique mechanism of action sets it apart from other Gelsemium alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Gelsemium alkaloids.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
This model is considered the gold standard for inducing experimental sepsis that closely mimics the clinical progression of the disease in humans.[8][9][10][11]
-
Objective: To induce polymicrobial sepsis to evaluate the anti-inflammatory and protective effects of compounds like this compound.
-
Procedure:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end.
-
The ligated cecum is punctured once or twice with a needle of a specific gauge.
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
Fluid resuscitation and analgesics are administered post-surgery.
-
-
Endpoint Analysis: Survival rates, bacterial load in peritoneal fluid and blood, cytokine levels (e.g., TNF-α, IL-6) in serum, and histopathological examination of organs.
Formalin-Induced Nociceptive Pain Model in Mice
This model is widely used to assess the analgesic properties of test compounds and can distinguish between neurogenic and inflammatory pain.[12][13][14][15][16]
-
Objective: To evaluate the analgesic effects of alkaloids like Gelsemine and Koumine.
-
Procedure:
-
A dilute solution of formalin is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
The animal's behavior is then observed for a set period, typically divided into two phases:
-
Phase 1 (0-5 minutes post-injection): Characterized by acute neurogenic pain, with behaviors such as licking and flinching of the injected paw.
-
Phase 2 (15-30 minutes post-injection): Represents inflammatory pain, with a resurgence of licking and flinching behaviors.
-
-
-
Endpoint Analysis: The total time spent licking and flinching the injected paw during each phase is recorded and compared between treated and control groups.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
-
Objective: To determine the cytotoxic effects of Gelsemium alkaloids on cancer cell lines (e.g., HeLa, MCF-7) and to calculate their IC50 values.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Endpoint Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Experimental Workflow: From Compound to Data
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of Gelsemium alkaloids.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound, Gelsemine, and Koumine. This compound's novel STING-inhibitory activity presents a promising avenue for the development of new anti-inflammatory therapeutics. Gelsemine and Koumine, while demonstrating valuable analgesic and anti-cancer properties, are associated with higher toxicity. The significant differences in their mechanisms of action and safety profiles underscore the importance of continued research to unlock the full therapeutic potential of Gelsemium alkaloids while mitigating their inherent risks. Future studies should focus on structure-activity relationship analyses to design and synthesize derivatives with improved efficacy and reduced toxicity.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Koumine on Adjuvant- and Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 10. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 11. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. criver.com [criver.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. merckmillipore.com [merckmillipore.com]
Independent Validation of Gelsevirine as a Therapeutic Target for Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gelsevirine's performance as a potential therapeutic agent for ischemic stroke against other emerging alternatives. The information is supported by experimental data from preclinical studies to aid in the independent validation and further investigation of these compounds.
Executive Summary
This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1] Its primary mechanism of action involves the downregulation of the JAK2-STAT3 signaling pathway, which mitigates neuroinflammation, a key contributor to secondary brain injury following stroke.[1] This guide compares the efficacy and mechanisms of this compound with other promising therapeutic agents: Angiotensin-(1-7), a peptide with anti-inflammatory properties; Anakinra, an interleukin-1 receptor antagonist; and Src kinase inhibitors, which reduce vascular permeability. The comparative data is intended to provide researchers with a comprehensive overview to inform future studies and drug development efforts in the field of ischemic stroke therapeutics.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on this compound and alternative therapeutic agents. The primary model cited is the middle cerebral artery occlusion (MCAO) model in rodents, a widely used simulation of ischemic stroke.
Table 1: In Vivo Efficacy in MCAO Rodent Models
| Therapeutic Agent | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | 10 mg/kg | Intraperitoneal | 1 hour before MCAO and at reperfusion | ~50% | Significant improvement in Bederson score and rotarod test performance | [1] |
| Angiotensin-(1-7) | 1.11 nmol·L−1; 1 µL·h−1 | Intracerebroventricular | Continuous infusion | ~24% | Significant improvement in neurological deficits | [2] |
| Anakinra | 120 mg/kg per day | Subcutaneous infusion | At reperfusion | Significant reduction | Improved functional deficits in grip and corner tests | [3][4][5] |
| Src Kinase Inhibitor (PP1/PP2) | Not specified in comparable in vivo study | Not specified | Up to 6 hours post-stroke | Decreased infarct volumes | Improved neurological function | [3][6] |
| NXY-059 (for reference) | 10 mg/kg/h | Intravenous infusion | 2.25 hours after occlusion | ~59% | Attenuated neurological deficit | [6] |
Table 2: Mechanistic Comparison
| Therapeutic Agent | Primary Target | Key Downstream Effects | Reference |
| This compound | JAK2 | Inhibition of STAT3 phosphorylation, reduced microglial activation and neuroinflammation. | [1] |
| Angiotensin-(1-7) | Mas receptor | Suppression of NF-κB activity, reduced pro-inflammatory cytokines and oxidative stress. | [2] |
| Anakinra | Interleukin-1 Receptor | Blocks IL-1 signaling, reducing the inflammatory cascade. | [3][4][5] |
| Src Kinase Inhibitor (PP1/PP2) | Src kinase | Decreased VEGF-mediated vascular permeability and edema. | [3][6] |
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
A standardized MCAO model is crucial for the valid comparison of neuroprotective agents. The following protocol is a synthesis of methodologies reported in the cited literature.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained typically with isoflurane. Core body temperature is monitored and maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Filament Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A silicone-coated monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
For transient MCAO (tMCAO), the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
-
-
Drug Administration: The therapeutic agent or vehicle is administered at specified time points before, during, or after MCAO via the indicated route (e.g., intraperitoneal, intravenous, intracerebroventricular).
-
Outcome Assessment:
-
Neurological Deficit Scoring: A neurological examination is performed at various time points post-MCAO using a standardized scale, such as the Bederson score (0-4 or 0-5 scale) or a modified neurological severity score (mNSS).
-
Infarct Volume Measurement: 24 to 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software to calculate the infarct volume, often expressed as a percentage of the total brain or hemispheric volume.
-
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model simulates ischemic conditions in cell culture to investigate cellular and molecular mechanisms.
-
Cell Culture: Primary microglia, neurons, or immortalized cell lines (e.g., BV-2 microglia) are cultured under standard conditions.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cell cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-6 hours).
-
-
Reperfusion: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions (e.g., 95% air, 5% CO2).
-
Treatment: The therapeutic agent is added to the culture medium before, during, or after the OGD period.
-
Outcome Assessment:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators are measured in the cell culture supernatant or cell lysates using techniques like ELISA or Western blotting.
-
Signaling Pathway Analysis: Activation or inhibition of specific signaling molecules (e.g., phosphorylation of STAT3) is determined by Western blotting or other molecular biology techniques.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating neuroprotective agents.
This compound's inhibitory action on the JAK2-STAT3 pathway.
Workflow for preclinical evaluation of stroke therapeutics.
Conclusion
This compound demonstrates considerable promise as a therapeutic candidate for ischemic stroke by targeting the JAK2-STAT3 signaling pathway to reduce neuroinflammation. The comparative data presented in this guide positions this compound as a potent neuroprotective agent, with efficacy comparable to or exceeding that of other emerging therapeutics in preclinical models. However, direct head-to-head comparative studies are lacking, and variations in experimental design, including dosage, timing of administration, and outcome measures, necessitate cautious interpretation. Further research is warranted to conduct direct comparative studies and to fully elucidate the therapeutic potential of this compound and these alternative agents in clinically relevant models of ischemic stroke. This guide serves as a foundational resource for researchers to design and execute studies aimed at independently validating and advancing these promising therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Src deficiency or blockade of Src activity in mice provides cerebral protection following stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of A-971432: Targeting S1PR5 to modulate PI3K/Akt and MAPK pathways in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Src phosphorylation reduces damage to the blood-brain barrier following transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1 treatment for strokes | The Scientist [the-scientist.com]
Gelsevirine's efficacy in comparison to existing neuroprotective agents
A Comparative Analysis of Gelsevirine Against Existing Neuroprotective Therapies for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a natural alkaloid, is emerging as a promising neuroprotective candidate, particularly in the context of ischemic stroke. Its purported efficacy stems from its potent anti-inflammatory properties within the central nervous system. This guide provides a comprehensive comparison of this compound's neuroprotective effects against established agents—Edaravone, Citicoline, and Cerebrolysin—supported by available preclinical and clinical data. We delve into the distinct mechanisms of action, present a quantitative comparison of efficacy, and detail the experimental protocols underpinning these findings.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in both preclinical and clinical settings.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Agent | Model | Key Efficacy Endpoints | Results | Citation |
| This compound | Mouse MCAO | Infarct Volume Reduction | Significantly smaller in high-dose Gs-treated mice than in vehicle-treated mice. | [1] |
| Neurological Deficit (Bederson Score) | Significantly rescued in the high-dose Gs group compared to vehicle (p < 0.05). | [1] | ||
| Motor and Balance (Rotarod Test) | High dose of Gs significantly increased the dropping time of tMCAO mice (p < 0.05). | [1] | ||
| Edaravone | Rat MCAO | Infarct Volume Reduction | Not explicitly quantified in the provided search results. | |
| Neurological Score | Not explicitly quantified in the provided search results. | |||
| Citicoline | Animal models of focal ischemia | Infarct Volume Reduction | Overall reduction of 28% (95% CI, 19–38; P<0.001). Greater reduction in transient (30%) vs. permanent (25%) ischemia. | [2] |
| Neurological Outcome | No significant improvement (13%; 95% CI, 4–30; P=0.2). | [2] | ||
| Cerebrolysin | Rat MCAO | Infarct Volume Reduction | A dose of 5 ml/kg reduced lesion volume (p = 0.016). | [3] |
| Neurological Outcome | A dose of ≥ 2.5 ml/kg significantly improved neurological outcome (p < 0.001). | [3] |
Table 2: Clinical Efficacy in Human Ischemic Stroke Trials
| Agent | Trial Design | Key Efficacy Endpoints | Results | Citation |
| This compound | - | - | No clinical trial data available in the search results. | |
| Edaravone | Phase III, Randomized, Double-Blind, Comparative | Good Functional Outcome (mRS ≤1 at day 90) | Edaravone dexborneol group showed a significantly higher proportion of patients with good functional outcomes compared to the edaravone group (67.18% vs. 58.97%; OR, 1.42; P=0.004). | [4] |
| Meta-analysis of RCTs | Improvement in Neurological Impairment (3-month follow-up) | Pooled RR for improvement was 1.54 (95% CI, 1.27-1.87, P < 0.01). | [5] | |
| Citicoline | Randomized, Double-Blind, Efficacy Trial | Full Recovery (Barthel Index ≥95 at 12 weeks) | In patients with baseline NIHSS ≥8, 33% of citicoline-treated patients achieved full recovery vs. 21% of placebo patients (P=0.05). | [6] |
| Data Pooling Analysis of Clinical Trials | Recovery at 3 months (NIHSS ≤1, mRS ≤1, and BI ≥95) | 25.2% in citicoline-treated patients vs. 20.2% in placebo-treated patients (OR, 1.33; P=0.0034). | [7] | |
| Cerebrolysin | Meta-analysis of 9 RCTs | Global Neurological Improvement (NIHSS on day 30/21) | Superiority of Cerebrolysin compared to placebo (MW 0.60, P < 0.0001). | [8] |
| Randomized, Placebo-Controlled, Double-Blinded, Multicenter | Favorable Outcome (mRS 0-2 at 90 days) | In a study with mechanical thrombectomy, 68% of patients receiving Cerebrolysin achieved a favorable outcome vs. 44% in the control group (p=0.016). | [9] |
Mechanisms of Action: A Comparative Overview
This compound exerts its neuroprotective effects primarily through the modulation of neuroinflammatory pathways. In contrast, Edaravone acts as a free radical scavenger, Citicoline is involved in membrane stabilization, and Cerebrolysin has a multimodal neurotrophic and neuroprotective action.
This compound: Targeting Microglial-Mediated Neuroinflammation
This compound's primary mechanism involves the inhibition of microglial activation, a key driver of neuroinflammation following ischemic injury. It achieves this by targeting two critical signaling pathways:
-
JAK2-STAT3 Pathway: this compound directly binds to and inhibits Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the signal transducer and activator of transcription 3 (STAT3).[5][10] This disruption of the JAK2-STAT3 pathway leads to a reduction in the production of pro-inflammatory cytokines by microglia.[1][10]
-
STING Pathway: this compound also inhibits the stimulator of interferon genes (STING) signaling pathway, which is another crucial mediator of innate immune responses and neuroinflammation.
Edaravone: A Potent Free Radical Scavenger
Edaravone is a low-molecular-weight antioxidant that effectively scavenges various reactive oxygen species (ROS), which are produced in excess during ischemic stroke and contribute to neuronal damage.[11] Its amphiphilic nature allows it to neutralize both water-soluble and lipid-soluble peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[11]
Citicoline: Membrane Stabilization and Neurorepair
Citicoline (CDP-choline) is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[6] Its neuroprotective effects are attributed to its ability to stabilize cell membranes, reduce the generation of free radicals, and support neuronal repair processes.[6]
Cerebrolysin: A Multimodal Neurotrophic Agent
Cerebrolysin is a mixture of low-molecular-weight peptides and amino acids that mimics the action of endogenous neurotrophic factors.[12] It exerts its neuroprotective and neurorestorative effects through multiple mechanisms, including inhibiting apoptosis, reducing excitotoxicity, modulating neuroinflammation, and promoting neurogenesis and synaptic plasticity.[13][14]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
This compound Preclinical Study: Middle Cerebral Artery Occlusion (MCAO) Model
The neuroprotective effects of this compound were evaluated in a mouse model of transient focal cerebral ischemia.[1]
-
Animal Model: Male C57BL/6 mice were used.
-
Surgical Procedure: Transient middle cerebral artery occlusion (tMCAO) was induced. A filament was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion was initiated by withdrawing the filament after a defined period of occlusion.
-
Drug Administration: this compound or vehicle was administered to the mice one hour before the tMCAO procedure, with a second treatment at the onset of reperfusion 24 hours after tMCAO.[1]
-
Outcome Measures:
Edaravone, Citicoline, and Cerebrolysin Clinical Trial Protocols
The clinical trials for the comparative agents followed randomized, double-blind, placebo-controlled designs, which are the gold standard for evaluating therapeutic efficacy.
-
Edaravone (Phase III Trial):
-
Patient Population: Patients aged 35 to 80 with acute ischemic stroke (AIS) within 48 hours of onset and an NIHSS score between 4 and 24.[4]
-
Intervention: 14-day infusion of edaravone dexborneol or edaravone alone.[4]
-
Primary Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score of ≤1 at day 90.[4]
-
-
Citicoline (Efficacy Trial):
-
Cerebrolysin (CARS Study):
-
Patient Population: Patients with acute ischemic stroke, with treatment initiated 24 to 72 hours after onset.[12]
-
Intervention: 30 mL/day of Cerebrolysin or placebo (saline) intravenously for 21 days, in conjunction with a standardized rehabilitation program.[12]
-
Primary Endpoint: Action Research Arm Test (ARAT) score on day 90.[12]
-
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke, primarily through its anti-inflammatory actions on microglia via inhibition of the JAK2-STAT3 and STING signaling pathways. While direct comparative studies are lacking, the quantitative data presented in this guide suggest that this compound's efficacy in reducing infarct volume and improving neurological function in animal models is comparable to that of established agents like Citicoline and Cerebrolysin in similar preclinical settings.
However, a critical distinction is the absence of clinical trial data for this compound. Edaravone, Citicoline, and Cerebrolysin have all undergone extensive clinical evaluation, with varying degrees of success in improving functional outcomes in stroke patients. The promising preclinical profile of this compound strongly warrants its advancement into clinical trials to ascertain its therapeutic utility in human ischemic stroke. Future research should focus on head-to-head comparative studies to definitively establish the relative efficacy of this compound against current neuroprotective standards.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cerebrolysin dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Safety and efficacy of Cerebrolysin in early post-stroke recovery: a meta-analysis of nine randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy of Cerebrolysin Treatment as an Add-On Therapy to Mechanical Thrombectomy in Patients With Acute Ischemic Stroke Due to Large Vessel Occlusion: Study Protocol for a Prospective, Open Label, Single-Center Study With 12 Months of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrolysin Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gelsevirine: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
Gelsevirine: Key Data for Disposal Consideration
To facilitate a risk-based approach to waste management, the following table summarizes essential data regarding this compound.
| Property | Data | Reference |
| Chemical Class | Indole Alkaloid | [1] |
| Source | Gelsemium elegans Benth | [1] |
| Toxicity | Highly toxic; acts as a neurotoxin.[2][3] | [1][2][3] |
| Primary Hazard | Potential for severe respiratory depression.[3] | [3] |
| Physical State | Solid | N/A |
Experimental Protocol: Step-by-Step this compound Disposal
The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals handling this compound waste.
Waste Identification and Segregation
Proper segregation of hazardous waste is the primary step in ensuring safe disposal.
-
Designated Waste Stream: All this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[4][5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless they are compatible.[6] Specifically, segregate it from non-hazardous waste to prevent unnecessary hazardous classification of the entire container.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.[5] The label should also detail the contents, including solvents and concentrations, the date of generation, and the principal investigator's name.[5]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound waste:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Disposal of Solid this compound Waste
-
Original Containers: Whenever possible, dispose of solid this compound in its original manufacturer's container.[4]
-
Packaging: If the original container is not available, use a new, leak-proof, and clearly labeled container compatible with the chemical.[6]
-
Contaminated Items: Items such as weighing boats, contaminated gloves, and absorbent paper should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container.[4]
Disposal of Liquid this compound Waste
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain.[8]
-
Containment: Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant container with a secure screw-on cap.[4][6] The container should be stored in a secondary containment bin to prevent spills.[4]
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the this compound.
Disposal of Contaminated Labware
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.[9] After decontamination, the glassware can be washed normally.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[4]
Storage and Collection
-
Storage Location: Store sealed and labeled this compound waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.[6]
-
Professional Disposal: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity assessment of gelsenicine and the search for effective antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Gelsevirine
Gelsevirine, a toxic indole alkaloid derived from plants of the Gelsemium genus, necessitates stringent safety protocols in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to comprehensive personal protective equipment (PPE) guidelines, as well as specific operational and disposal plans, to mitigate the risks associated with this compound. The primary hazards of this compound and related alkaloids include severe neurotoxicity, which can lead to respiratory depression and convulsions[1][2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required equipment for handling this hazardous compound, drawing on general principles for managing highly toxic substances[3][4][5][6].
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff tucked over the gown sleeve. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove[5][6]. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes to the eyes and face, which can be routes of exposure[4]. |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against contamination of personal clothing and skin[6]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate chemical cartridge should be used, especially when handling the powdered form or creating aerosols. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhalation, a primary route of exposure for potent toxins. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from potential spills. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety during the handling of this compound. The following diagram outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. All waste materials should be treated as hazardous.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, pipette tips, and other disposable materials. The container should be clearly marked as "Hazardous Chemical Waste" with the contents listed. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes unused this compound solutions and contaminated solvents. The pH should be neutral before disposal, if appropriate and safe to do so. Never pour this compound waste down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes needles, syringes, and scalpels that have come into contact with this compound. |
All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations[7][8][9].
Toxicity Data
| Compound/Extract | Route of Administration | Species | LD50 |
| Total Alkaloids of GEB | Oral | Mice | 15 mg/kg |
| Total Alkaloids of GEB | Intraperitoneal Injection | Mice | 4 mg/kg |
| Gelsenicine | Intraperitoneal Injection | Male Rats | 0.996 mg/kg |
| Gelsenicine | Intraperitoneal Injection | Female Rats | 0.520 mg/kg |
This data is for related compounds and should be used as an indicator of the potential high toxicity of this compound.
Mechanism of Toxicity: Signaling Pathway
Recent studies suggest that the toxicity of Gelsemium alkaloids is linked to their effects on inhibitory neurotransmitter receptors and other signaling pathways in the central nervous system[2][10]. This compound has also been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in innate immunity[11]. The following diagram illustrates a simplified overview of the STING signaling pathway and the inhibitory action of this compound.
This guide provides a foundational framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are strictly adhered to in the laboratory environment. Always consult your institution's specific safety protocols and guidelines for handling hazardous materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. actenviro.com [actenviro.com]
- 9. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 10. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
